2,4-Dichlorothiobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBLWURITYPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950441 | |
| Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |
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Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2775-38-4 | |
| Record name | Benzenecarbothioamide, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002775384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLOROBENZENECARBOTHIOAMIDE | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2,4-Dichlorothiobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW6AW52BK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Dichlorothiobenzamide chemical properties and structure
An In-depth Technical Guide to 2,4-Dichlorothiobenzamide: Properties, Synthesis, and Analysis
Introduction
This compound is a halogenated aromatic thioamide, a class of organosulfur compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of the thioamide functional group (-C(=S)NH₂) and the specific dichlorination pattern on the benzene ring imparts distinct chemical reactivity, making it a valuable building block in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, core properties, synthesis protocols, analytical methodologies, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific work. This compound is known by several synonyms, and its identity is unequivocally established by its CAS number and molecular structure.
-
Common Names: this compound, 2,4-Dichlorobenzenecarbothioamide[1]
The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a thioamide group at position 1.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and appropriate handling and storage procedures. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Yellow powder | [2][5] |
| Melting Point | 135 °C | [2][3][4][6] |
| Boiling Point (Predicted) | 311.5 ± 52.0 °C | [2][3][4] |
| Density (Predicted) | 1.473 ± 0.06 g/cm³ | [2][3][4] |
| pKa (Predicted) | 11.80 ± 0.29 | [2][3][4] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][3][4][6] |
Synthesis and Reaction Pathways
This compound is typically synthesized from its corresponding nitrile or amide precursors. The conversion of a nitrile to a thioamide is a common and effective route. The process involves the reaction of 2,4-Dichlorobenzonitrile with a source of hydrogen sulfide. A common laboratory-scale approach involves the use of a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) on the corresponding amide, 2,4-Dichlorobenzamide.
The synthesis can be visualized as a two-step process starting from 2,4-Dichlorobenzaldehyde, proceeding through an oxime intermediate to the nitrile, which is a key raw material.[5][7]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2,4-Dichlorobenzonitrile
This protocol describes a representative method for the synthesis of this compound from 2,4-Dichlorobenzonitrile. The choice of a hydrogen sulfide source is critical; in this example, we use sodium hydrosulfide (NaSH) as a readily available reagent.
Causality: The nitrile group (-C≡N) is electrophilic at the carbon atom. The hydrosulfide anion (SH⁻) acts as a nucleophile, attacking the nitrile carbon. Subsequent protonation steps lead to the formation of the thioamide. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants.
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-Dichlorobenzonitrile (17.2 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask and stir the mixture until the nitrile is completely dissolved.
-
Reagent Addition: In a separate beaker, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O) (11.2 g, approx. 0.2 mol) in 50 mL of water. Add this solution dropwise to the stirred nitrile solution over 30 minutes. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Precipitation and Filtration: A yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a yellow crystalline powder.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50°C. The final product's identity and purity should be confirmed by melting point determination, ¹H NMR, and Mass Spectrometry.
Analytical Methodologies
To ensure the quality and purity of this compound, particularly in research and development settings, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[8][9]
Protocol: Purity Analysis by Reverse-Phase HPLC
Causality: This method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The dichlorinated aromatic structure of the compound makes it well-suited for UV detection.
Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution with the mobile phase.
-
Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL by dissolving the synthesized product in acetonitrile and diluting with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
While this compound is not an end-product drug, its structural motifs are of significant interest in drug discovery. Thioamides are known bioisosteres of amides and can exhibit unique biological activities. They serve as key intermediates for synthesizing nitrogen- and sulfur-containing heterocycles, which form the core of many pharmacologically active molecules.[10]
Potential applications include:
-
Synthesis of Thiazoles and Thiadiazoles: The thioamide group is a precursor for Hantzsch-type reactions to form thiazole rings, which are present in numerous approved drugs.
-
Antimicrobial and Antifungal Agents: Many thioamide-containing compounds have been investigated for their antimicrobial properties.
-
Enzyme Inhibitors: The sulfur atom can act as a strong hydrogen bond acceptor or a metal-coordinating ligand, making thioamide derivatives potential candidates for enzyme inhibitors.
The combination of the thioamide functionality with the dichlorophenyl ring makes this compound a specific building block for creating libraries of novel compounds for high-throughput screening in drug development programs.[11]
Safety and Handling
Understanding the toxicological profile and handling requirements for this compound is crucial for laboratory safety.
Hazard Identification:
-
GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4) and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).
-
Hazard Statements: H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[4]
-
Precautionary Statements: P201 (Obtain special instructions before use), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Handling and Storage:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.[12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[2][3]
-
First Aid: In case of ingestion, call a poison center or doctor immediately and rinse the mouth. If inhaled, move the person to fresh air.[12] In case of skin or eye contact, rinse thoroughly with water.[12]
Conclusion
This compound is a well-defined chemical intermediate with a specific set of physicochemical properties. Its synthesis is achievable through established chemical transformations, and its purity can be reliably assessed using standard analytical techniques like HPLC. While it possesses notable hazards requiring careful handling, its primary value lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules, making it a compound of interest for researchers in synthetic organic chemistry and pharmaceutical development.
References
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2,4-DICHLORO-THIOBENZAMIDE. Seven Chongqing Chemdad Co.. [Link]
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2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822. PubChem - NIH. [Link]
-
Thiobenzamides. TransWorld Chemicals. [Link]
- CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
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Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. PubMed. [Link]
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(PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
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Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. PMC - PubMed Central. [Link]
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LC/MS applications in drug development. PubMed. [Link]
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- 1. 2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2,4-DICHLORO-THIOBENZAMIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4 [chemicalbook.com]
- 5. 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. cdnisotopes.com [cdnisotopes.com]
Introduction: The Significance of 2,4-Dichlorothiobenzamide
An In-Depth Technical Guide to the Synthesis of 2,4-Dichlorothiobenzamide
Prepared for Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic thioamide of significant interest in synthetic organic chemistry. Its structure, featuring a reactive thiocarbonyl group and a dichlorinated phenyl ring, makes it a versatile intermediate for the construction of more complex molecules.[1][2] Thioamides, in general, are crucial building blocks for the synthesis of various sulfur-containing heterocycles, such as thiazoles, which are prevalent scaffolds in many biologically active compounds.[3] Consequently, robust and efficient synthetic pathways to this compound are of paramount importance for researchers in medicinal chemistry and agrochemical development. This guide provides a detailed exploration of the primary synthesis routes, offering insights into the causality behind methodological choices, and presenting validated protocols for its preparation.
Primary Synthesis Pathway: Thionation of 2,4-Dichlorobenzamide
The most direct and widely employed method for synthesizing this compound is the thionation of its corresponding amide, 2,4-dichlorobenzamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Core Principle: The Role of Thionating Agents
This conversion is facilitated by a thionating agent. While historical reagents like phosphorus pentasulfide (P₄S₁₀) are effective, they often require harsh reaction conditions, such as high temperatures.[4][5] Modern synthetic chemistry largely favors milder and more efficient reagents. Among these, Lawesson's Reagent (LR) has emerged as the gold standard for converting amides to thioamides due to its high reactivity, solubility in organic solvents, and the cleaner reaction profiles it typically affords.[4][5][6] LR generally provides good to excellent yields under more moderate conditions compared to P₄S₁₀.[4]
The mechanism of thionation with Lawesson's Reagent involves an initial equilibrium where LR dissociates into a more reactive dithiophosphine ylide. This species then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond, releasing the desired thioamide product.[4][6]
Experimental Protocol: Thionation with Lawesson's Reagent
This protocol is adapted from standard procedures for the thionation of aromatic amides.[7]
Materials and Reagents:
-
2,4-Dichlorobenzamide (C₇H₅Cl₂NO)[8]
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)
-
Anhydrous Toluene (or Dioxane)
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichlorobenzamide (1.0 equiv) and Lawesson's Reagent (0.55-0.60 equiv). The use of a slight excess of the amide relative to the stoichiometry of LR can ensure complete consumption of the thionating agent.
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.2-0.5 M.
-
Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC), typically eluting with a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to quench any acidic byproducts), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound, often an off-white to yellow solid[9][10], can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.
Workflow Visualization
Sources
- 1. 2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. tandfonline.com [tandfonline.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-DICHLORO-THIOBENZAMIDE CAS#: 2775-38-4 [amp.chemicalbook.com]
- 10. 2,4-DICHLORO-THIOBENZAMIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Spectroscopic Profile of 2,4-Dichlorothiobenzamide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,4-Dichlorothiobenzamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide is structured to provide not only the anticipated spectral data but also the scientific rationale behind these predictions, rooted in the fundamental principles of spectroscopy and the specific structural features of the molecule.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique combination of a thioamide functional group and a dichlorinated aromatic ring. This arrangement dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures. The thioamide group, with its carbon-sulfur double bond, exhibits distinct characteristics compared to its amide analogue, particularly in its ¹³C NMR and IR spectra.[1] The substitution pattern of the chlorine atoms on the benzene ring breaks the symmetry, leading to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum and distinct signals for each carbon atom in the ¹³C NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the thioamide group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Broad Singlet | 1H | -CSNH a |
| ~ 7.8 - 8.2 | Broad Singlet | 1H | -CSNH b |
| ~ 7.6 | Doublet | 1H | Ar-H (H6) |
| ~ 7.4 | Doublet of Doublets | 1H | Ar-H (H5) |
| ~ 7.3 | Doublet | 1H | Ar-H (H3) |
Causality Behind the Assignments:
-
Thioamide Protons: The protons on the nitrogen atom of the thioamide group are expected to appear as two distinct broad singlets at a downfield chemical shift. This is due to the partial double bond character of the C-N bond, which hinders rotation and makes the two protons chemically non-equivalent. Their broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Aromatic Protons: The dichlorinated benzene ring will exhibit a complex splitting pattern. The proton at the 6-position (H6), being adjacent to a chlorine atom, is expected to be the most deshielded and appear as a doublet. The proton at the 5-position (H5) will be split by both H6 and H3, resulting in a doublet of doublets. The proton at the 3-position (H3), adjacent to a chlorine atom, will appear as a doublet. The exact chemical shifts can be influenced by the solvent and the electron-withdrawing nature of the thioamide group.[2][3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 - 210 | C =S (Thiocarbonyl) |
| ~ 135 - 140 | Ar-C (C1) |
| ~ 130 - 135 | Ar-C (C2) |
| ~ 128 - 132 | Ar-C (C4) |
| ~ 125 - 130 | Ar-C (C6) |
| ~ 120 - 125 | Ar-C (C5) |
| ~ 115 - 120 | Ar-C (C3) |
Causality Behind the Assignments:
-
Thiocarbonyl Carbon: The most characteristic signal in the ¹³C NMR spectrum of a thioamide is the thiocarbonyl carbon, which is significantly deshielded and appears in the downfield region of 200-210 ppm.[1] This is a key diagnostic peak for the presence of the thioamide functionality.
-
Aromatic Carbons: The six aromatic carbons are chemically non-equivalent due to the substitution pattern and will therefore show six distinct signals. The carbons directly attached to the chlorine atoms (C2 and C4) and the carbon attached to the thioamide group (C1) will be the most deshielded. The chemical shifts of the other aromatic carbons can be predicted based on the additive effects of the substituents.[5]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the functional groups within a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H Stretching |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1600 - 1585 | Medium | Aromatic C=C Stretching |
| 1400 - 1600 | Strong | "B band" (C-N stretching coupled with N-H bending) |
| 1500 - 1400 | Medium | Aromatic C=C Stretching |
| ~ 800 - 850 | Strong | C-Cl Stretching |
| 600 - 800 | Medium | C=S Stretching |
Causality Behind the Assignments:
-
N-H Stretching: The N-H stretching vibrations of the primary thioamide are expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The broadness is due to hydrogen bonding.
-
Aromatic C-H and C=C Stretching: The aromatic ring will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[6]
-
Thioamide "B band": A strong and characteristic absorption for thioamides, known as the "B band," is expected between 1400 and 1600 cm⁻¹. This band is primarily due to the C-N stretching vibration coupled with N-H bending modes and is a reliable indicator of the thioamide group.[7][8]
-
C=S Stretching: The C=S stretching vibration is typically weaker than the C=O stretch in amides and is found in the fingerprint region, generally between 600 and 800 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 205 and 207 (in a ~9:6:1 ratio due to the two chlorine isotopes, ³⁵Cl and ³⁷Cl). The nominal mass is calculated for C₇H₅³⁵Cl₂NS.
-
Major Fragmentation Pathways:
-
Loss of ·SH (m/z 172, 174)
-
Loss of ·Cl (m/z 170)
-
Formation of the 2,4-dichlorobenzoyl cation [C₇H₃Cl₂O]⁺ (m/z 173, 175) is unlikely in the absence of oxygen, but the thiobenzoyl cation [C₇H₃Cl₂S]⁺ (m/z 189, 191) is a plausible fragment.
-
Cleavage of the thioamide group to give the 2,4-dichlorophenyl cation [C₆H₃Cl₂]⁺ (m/z 145, 147).
-
Causality Behind the Fragmentation:
Upon electron ionization, this compound will form a molecular ion. The isotopic pattern of this ion will be characteristic for a molecule containing two chlorine atoms. The fragmentation of thioamides often involves the cleavage of the bonds adjacent to the thiocarbonyl group.[9][10] The loss of a sulfhydryl radical (·SH) or a chlorine radical (·Cl) are common initial fragmentation steps. Further fragmentation of the aromatic ring can also occur.
Experimental Protocols
To obtain the spectroscopic data discussed, the following general protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).
Visualization of Key Concepts
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Key Spectroscopic Features of this compound
Caption: Summary of the key predicted spectroscopic features for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures and the underlying principles, researchers can confidently identify and characterize this molecule in their studies. The provided protocols and diagrams serve as a practical resource for experimental design and data interpretation, facilitating advancements in fields where this compound holds potential.
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Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
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Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome... | Study Prep. [Link]
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Vareikis, A., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 24(18), 3328. [Link]
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Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1279-1286. [Link]
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Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]
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MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [Link]
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ResearchGate. (2002). 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. (a) 1,4-DCB. [Link]
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ResearchGate. (2019). (PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]
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Subject: A Framework for Determining the Solubility and Stability of 2,4-Dichlorothiobenzamide in Common Laboratory Solvents
An In-Depth Technical Guide
Abstract
This guide, therefore, moves beyond a simple data sheet to provide a foundational, first-principles-based framework for the empirical determination of these critical attributes. We will detail the requisite experimental protocols, explain the causality behind methodological choices, and provide the necessary analytical framework to generate reliable and reproducible data. This document is designed to empower researchers to build a robust data package for 2,4-Dichlorothiobenzamide, ensuring scientific integrity and accelerating project timelines.
Physicochemical Profile and Initial Considerations
Before embarking on experimental work, a review of the known properties of this compound provides a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 2775-38-4 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NS | [3] |
| Molecular Weight | 206.09 g/mol | Inferred from Formula |
| Appearance | Yellow Powder | [1] |
| Melting Point | 135 °C | [1] |
| Boiling Point | 311.5±52.0 °C (Predicted) | [1] |
| Density | 1.473±0.06 g/cm³ (Predicted) | [1] |
| pKa | 11.80±0.29 (Predicted) | [1] |
The molecular structure, featuring a non-polar dichlorinated benzene ring and a polar thioamide functional group, suggests a molecule with limited aqueous solubility but an affinity for polar organic solvents. The thioamide group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which is a key consideration for stability studies.
A Priori Solubility Assessment: A Qualitative Overview
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. This qualitative assessment is invaluable for selecting solvents for screening and for preparing stock solutions for biological assays.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | The high polarity and hydrogen bond accepting capability of these solvents can effectively solvate the polar thioamide group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the thioamide, but the overall polarity is lower than DMSO/DMF. |
| Non-Polar | Hexanes, Toluene | Low to Very Low | The non-polar nature of these solvents is incompatible with the polar thioamide functional group. |
| Aqueous | Water, PBS (pH 7.4) | Very Low | The hydrophobic dichlorophenyl ring dominates, leading to poor solvation by water. |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a given temperature. It is a critical parameter for formulation and preclinical development. The "gold standard" for its determination is the shake-flask method.[4]
Rationale for the Shake-Flask Method
This method is chosen for its accuracy and direct measurement of equilibrium. By agitating an excess of the solid compound in the solvent for an extended period, we ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by measuring the concentration at the point of precipitation from a supersaturated solution.[4]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a pre-weighed glass vial. The excess is critical to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., DMSO, Ethanol, Water) to the vial.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. A 24-hour time point is standard, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter (ideally, a filter material with low compound binding, such as PTFE or PVDF) to remove any remaining undissolved micro-particulates. This step is crucial to avoid artificially inflating the measured concentration.
-
Quantification:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent like acetonitrile.
-
Create a series of calibration standards by serial dilution from the stock.
-
Dilute the filtered sample with the same solvent used for the calibration curve to ensure it falls within the linear range of the assay.
-
Analyze the calibration standards and the diluted sample using a validated HPLC-UV method (see Section 5.0).
-
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility in the test solvent (e.g., in mg/mL or µg/mL).
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Assessment of Chemical Stability via Forced Degradation
A forced degradation (or stress testing) study is essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method. This involves subjecting the compound to conditions more severe than it would typically encounter during storage or use.
Rationale for Stress Conditions
The chosen stress conditions (acid, base, oxidation, heat, light) are designed to accelerate the degradation pathways that might occur over a much longer period under normal conditions. This provides a rapid understanding of the molecule's liabilities. An analytical method that can separate the parent compound from all induced degradation products is termed "stability-indicating."
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1.
-
Acid Hydrolysis: Mix with 0.1 N HCl.
-
Base Hydrolysis: Mix with 0.1 N NaOH.
-
Oxidative Degradation: Mix with 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at a high temperature (e.g., 60-80 °C).
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
-
-
Control Samples: Prepare control samples stored at ambient temperature and protected from light. One control should be the stock solution itself, and another should be the stock solution mixed 1:1 with water (to mimic the hydrolytic conditions without the stressor).
-
Incubation: Store all samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve partial degradation (5-20%), not complete degradation, to allow for the clear identification of degradation products.
-
Sample Analysis:
-
At each time point, take an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a developing HPLC method (see Section 5.0).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control samples.
-
Calculate the percentage of the parent compound remaining.
-
Identify the retention times of new peaks (degradation products).
-
Perform a peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Core Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse technique for quantifying this compound in both solubility and stability studies.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape. A typical gradient might run from 20% B to 95% B over 10-15 minutes.
-
Detection: The dichlorinated benzene ring is a strong chromophore. UV detection at a wavelength near the compound's absorbance maximum (λ-max), likely in the 230-280 nm range, should provide excellent sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.
-
Method Validation: The final analytical method must be validated for specificity, linearity, accuracy, and precision according to established guidelines to ensure the generated data is trustworthy. For stability studies, the method must be proven to be stability-indicating.
Data Presentation
Clear and concise presentation of data is paramount. The following table structures are recommended.
Table 6.1: Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) | Method |
| DMSO | Result | Result | Shake-Flask HPLC-UV |
| Ethanol | Result | Result | Shake-Flask HPLC-UV |
| Acetonitrile | Result | Result | Shake-Flask HPLC-UV |
| Water | Result | Result | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | Result | Result | Shake-Flask HPLC-UV |
Table 6.2: Forced Degradation of this compound (% Parent Remaining)
| Condition | Time (hours) | % Parent Remaining | No. of Degradants |
| Control | 48 | ~100% | 0 |
| 0.1 N HCl | 48 | Result | Result |
| 0.1 N NaOH | 48 | Result | Result |
| 3% H₂O₂ | 48 | Result | Result |
| Heat (60°C) | 48 | Result | Result |
| UV Light | 48 | Result | Result |
Conclusion
While published data on the solubility and stability of this compound is sparse, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting a thorough forced degradation study, researchers can generate the critical data package needed to support all stages of research and development. The establishment of a validated, stability-indicating HPLC method is the cornerstone of this process, ensuring the integrity and reliability of all generated results. Adherence to these protocols will enable a robust understanding of this compound's physicochemical behavior, mitigating risks and facilitating informed decision-making in future studies.
References
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PubChem, National Center for Biotechnology Information. 2,4-Dichlorobenzenecarbothioamide. Available from: [Link]
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Deswal, S., et al. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. Available from: [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of 2,4-Dichlorothiobenzamide Derivatives
Abstract
This technical guide provides a comprehensive overview of the current understanding and future potential of 2,4-Dichlorothiobenzamide derivatives in the field of drug discovery and development. The thioamide moiety is a unique bioisostere of the amide bond, conferring distinct physicochemical properties that have been successfully exploited in medicinal chemistry. The incorporation of a 2,4-dichloro substitution pattern on the phenyl ring further modulates the electronic and lipophilic character of these molecules, often enhancing their biological efficacy. This document synthesizes the available scientific literature to explore the primary biological activities associated with this scaffold, namely its anticancer and antimicrobial properties. We delve into the underlying mechanisms of action, with a particular focus on enzyme inhibition, including critical targets like DNA topoisomerase II and Inosine Monophosphate Dehydrogenase (IMPDH). Furthermore, this guide provides detailed experimental protocols for key in vitro assays, discusses crucial aspects of experimental design, and presents a forward-looking perspective on the therapeutic potential of this promising class of compounds.
The Thioamide Scaffold: A Primer for Medicinal Chemistry
The thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom [(C=S)NR₂], serves as a cornerstone in the design of novel therapeutic agents. While structurally related to the ubiquitous amide bond, the replacement of the carbonyl oxygen with sulfur imparts significant changes in molecular properties. The C=S bond is longer, weaker, and more polarizable than a C=O bond. The sulfur atom is a better hydrogen bond acceptor, and the adjacent N-H group becomes a better hydrogen bond donor. These attributes allow thioamide-containing molecules to engage in unique interactions with biological targets.[1][2]
Historically, thioamides such as ethionamide have been pivotal as second-line treatments for multidrug-resistant tuberculosis, acting as prodrugs that inhibit mycolic acid biosynthesis.[2] This precedent highlights the therapeutic viability of the thioamide core. The this compound scaffold (Figure 1) introduces two chlorine atoms onto the aromatic ring. This substitution is a classic medicinal chemistry strategy intended to:
-
Increase Lipophilicity: Enhancing the ability of the molecule to cross cellular membranes.
-
Modulate Electronic Properties: The electron-withdrawing nature of chlorine can influence the reactivity of the thioamide group and its interactions with target proteins.
-
Block Metabolic Sites: Halogenation can prevent oxidative metabolism at those positions, potentially increasing the compound's half-life.
This guide will explore the biological consequences of these structural features as reported in the scientific literature.
Potent Anticancer Activity: Mechanisms and Evaluation
Several studies have highlighted the significant potential of compounds derived from the 2,4-dichlorobenzoyl scaffold, including thioamide and thiosemicarbazide analogs, as anticancer agents.[3] These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those from breast, head and neck, and cervical cancers.[3][4]
Key Mechanisms of Action
A. Inhibition of DNA Topoisomerase II: A primary mechanism implicated in the anticancer effect of these derivatives is the inhibition of human DNA topoisomerase II (Topo II).[3] Topo II is a critical enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks. Its inhibition leads to the accumulation of DNA damage, which cannot be repaired, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. Studies on 1-(2,4-dichlorobenzoyl)-4-benzoylthiosemicarbazides found a direct correlation between their cytotoxic effects and the inhibition of Topo II activity.[3]
B. Induction of Apoptosis: Beyond specific enzyme targets, 2,4-dichloro-substituted aromatic compounds are known to be potent inducers of apoptosis.[4][5] The apoptotic cascade can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. For related dichlorinated chalcones, evidence points towards the intrinsic pathway, characterized by:
-
Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential.
-
Caspase Activation: Sequential activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7).[4]
Activated executioner caspases are responsible for the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.
Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic agent.
Quantitative Data on Anticancer Activity
The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 1-(2,4-dichlorobenzoyl)thiosemicarbazides | MCF-7 (Breast) | Stronger than etoposide | [3] |
| 1-(2,4-dichlorobenzoyl)thiosemicarbazides | FaDu (Head & Neck) | Stronger than etoposide | [3] |
| 2,4-dichloro-benzenesulfonamide Chalcones | AGS (Gastric) | 0.89 - 9.63 | [4] |
| N,N-cyclic-2,4-dihydroxythiobenzamides | HCV29T (Bladder) | 10.51 - 33.98 | [6] |
Table 1: Examples of in vitro anticancer activity for thiobenzamide-related derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Broad-Spectrum Antimicrobial Potential
Derivatives of benzamides and thiobenzamides have long been investigated for their ability to combat microbial infections.[7][8] The 2,4-dichloro substitution often contributes to enhanced activity against a range of pathogens.
Antibacterial and Antifungal Efficacy
Research has demonstrated that related heterocyclic structures exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[6][8][9] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cellular structures.[2] For instance, urease inhibition is a known antibacterial strategy, as this enzyme is crucial for the survival of certain pathogenic bacteria.[2]
Quantitative Data on Antimicrobial Activity
Antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole Analogs | S. aureus (Gram+) | 3.12 | [8] |
| Benzothiazole Analogs | C. albicans (Fungus) | 1.56 - 12.5 | [8] |
| Dihalogeno-2-mercaptobenzimidazoles | Gram-positive bacteria | 0.78 - 50 | [10] |
| 2,4-dihydroxythiobenzoyl derivatives | Phytopathogenic fungi | 20 | [9] |
Table 2: Examples of in vitro antimicrobial activity for related heterocyclic compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).
A Deeper Dive: The Central Role of Enzyme Inhibition
The diverse biological activities of this compound derivatives can often be traced back to a common molecular mechanism: the inhibition of key enzymes.[11] This targeted approach is the foundation of modern drug design.
Types of Enzyme Inhibition
Enzyme inhibitors can be broadly classified as reversible or irreversible.[12] Reversible inhibitors, which are more common in drug development, can be further categorized as competitive (binding to the active site) or non-competitive (binding to an allosteric site and changing the enzyme's shape).[12]
Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.
Specific Enzyme Targets
-
DNA Topoisomerase II: As discussed in the anticancer section, this is a confirmed target for related structures.[3]
-
Inosine Monophosphate Dehydrogenase (IMPDH): This is a highly compelling target. IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Some benzamide derivatives are metabolized within the cell into an NAD analogue (Benzamide Adenine Dinucleotide, BAD).[13] This metabolite then acts as a potent inhibitor of IMPDH, starving rapidly proliferating cancer cells of the necessary building blocks for replication. There are two isoforms of IMPDH, with type II being more prevalent in cancer cells, offering a potential window for selective therapy.[13]
A Critical Consideration for Researchers: The Impact of Reducing Agents in HTS
The Causality: High-Throughput Screening (HTS) assays for enzyme inhibitors, particularly those involving cysteine proteases, often include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (β-MCE) to maintain the enzyme's active state.
The Problem: A crucial study revealed that the choice of reducing agent can dramatically alter the apparent potency of test compounds.[14] Some compounds may show high activity in the presence of DTT but be completely inactive with the physiologically relevant reducing agent, glutathione (GSH). Conversely, some true hits may be missed because DTT inactivates them. This can lead to the pursuit of false-positive leads or the discarding of true-positive ones.
The Recommendation: It is imperative to validate hits from HTS campaigns using multiple reducing agents, with a strong preference for including GSH to better mimic the intracellular environment.[14] This self-validating step is essential for the trustworthiness of the results.
A Unified Workflow for Biological Activity Screening
A logical, multi-stage workflow is essential for efficiently evaluating a new chemical series like this compound derivatives. The process begins with broad activity screening and funnels promising candidates toward more detailed mechanistic studies.
Caption: General experimental workflow for screening and developing bioactive compounds.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly promising class of molecules with significant, validated potential in oncology and infectious diseases. The existing body of research strongly suggests that their biological activities are often mediated through the specific inhibition of key enzymes essential for pathogen or cancer cell survival.
Future research in this area should be prioritized as follows:
-
Systematic SAR Studies: A focused effort to synthesize and test a library of this compound derivatives is needed to precisely map the structure-activity relationships. This will allow for the optimization of potency against desired targets while minimizing off-target effects and toxicity.
-
Target Deconvolution: For derivatives showing potent activity without a known mechanism, advanced techniques such as thermal proteome profiling or activity-based protein profiling should be employed to identify their specific molecular targets.
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
-
In Vivo Efficacy Models: The most promising candidates should be advanced into relevant animal models of cancer or infectious disease to validate the in vitro findings and assess their therapeutic potential in a living system.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for a new generation of targeted therapies.
References
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Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943–950. [Link]
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Mechanism of action of 2,4-Dichlorothiobenzamide as an antimitotic agent
An In-Depth Technical Guide to the Hypothesized Antimitotic Mechanism of 2,4-Dichlorothiobenzamide
Executive Summary
Microtubule dynamics represent a cornerstone of cancer therapy, with numerous approved drugs targeting tubulin to induce mitotic arrest and apoptosis in rapidly dividing cells. This compound (DCTB) is a small molecule whose antimitotic potential can be inferred from its structural features, namely the 2,4-dichloro-substituted phenyl ring and a reactive thioamide moiety. While direct, comprehensive research on DCTB's specific mechanism is not extensively documented in publicly available literature, its chemical architecture strongly suggests it functions as a microtubule-destabilizing agent.
This technical guide proposes a well-founded hypothesis for the mechanism of action of DCTB, drawing parallels with structurally and functionally related compounds like 2,4-dichlorobenzyl thiocyanate (DCBT) and various benzamide-based tubulin inhibitors. We hypothesize that DCTB disrupts microtubule polymerization by binding to β-tubulin, leading to mitotic spindle disorganization, G2/M cell cycle arrest, and subsequent apoptosis. This document provides the scientific rationale for this hypothesis and outlines a rigorous, self-validating experimental framework for its validation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.
Introduction: Microtubule Dynamics as a Validated Oncologic Target
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1] They are composed of α- and β-tubulin heterodimers that polymerize in a GTP-dependent manner to form hollow protofilaments.[2] The intrinsic ability of microtubules to rapidly switch between phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability, is fundamental for the proper segregation of chromosomes during mitosis.[3]
Disruption of this delicate equilibrium is a clinically proven strategy for cancer treatment.[4] Antimitotic agents are broadly classified into two main categories:
-
Microtubule-Stabilizing Agents (e.g., Taxanes): These agents bind to polymerized microtubules, suppressing their dynamics and leading to the formation of aberrant, nonfunctional mitotic spindles.
-
Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine): These compounds typically bind to soluble tubulin dimers, preventing their incorporation into growing microtubules and promoting a net depolymerization of the microtubule network.[3][4]
This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, which halts the cell cycle in the G2/M phase to prevent aneuploidy.[5] Prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade, selectively eliminating rapidly proliferating cancer cells.[4][5]
A Mechanistic Hypothesis for this compound (DCTB)
Based on its chemical structure, we propose that this compound acts as a microtubule-destabilizing agent. This hypothesis is built upon the known activities of compounds containing similar chemical moieties.
Structural Rationale:
-
Thioamide Moiety: The thioamide group (-C(=S)NH₂) is a bioisostere of the amide group but possesses distinct electronic and steric properties. The sulfur atom is more nucleophilic and can participate in different interactions than the oxygen in an amide. In related compounds, thioamide or thiourea groups are often crucial for biological activity, including antitubulin effects.
-
2,4-Dichlorophenyl Group: The dichlorinated phenyl ring is a common feature in many tubulin inhibitors. For instance, the potent antimitotic agent 2,4-dichlorobenzyl thiocyanate (DCBT) irreversibly inhibits tubulin polymerization.[6][7] This substitution pattern likely contributes to the binding affinity and specificity for its target protein.
Proposed Molecular Mechanism:
We postulate that DCTB inhibits tubulin polymerization primarily through interaction with β-tubulin. Two plausible, and not mutually exclusive, binding modes are considered:
-
Interaction with the Colchicine-Binding Site: Many benzamide and sulfonamide derivatives are known to function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[8][9] This binding event induces a conformational change in the tubulin dimer, rendering it incompatible with incorporation into a growing microtubule, thereby inhibiting polymerization.[9]
-
Covalent Alkylation of Cysteine Residues: The mechanism of the closely related compound, DCBT, involves the alkylation of sulfhydryl groups on β-tubulin.[10] It is plausible that the thioamide group of DCTB, under certain physiological conditions, could react with reactive cysteine residues within the tubulin protein, leading to its irreversible inactivation. Tubulin is particularly rich in cysteine residues, making it a sensitive target for such agents.[10]
The downstream cellular consequence of this molecular interaction is the disruption of the microtubule network, leading to a cascade of events culminating in cell death.
Caption: Proposed signaling pathway for DCTB's antimitotic action.
Experimental Framework for Mechanism Validation
To rigorously test the hypothesis that DCTB is a microtubule-destabilizing agent, a multi-tiered experimental approach is required, progressing from direct biochemical assays to cell-based functional outcomes.
Experiment 1: In Vitro Tubulin Polymerization Assay
-
Expertise & Causality: This is the foundational experiment to directly determine if DCTB affects the assembly of purified tubulin into microtubules, independent of any other cellular factors like drug transporters or metabolic enzymes. A fluorescence-based assay is chosen over a turbidity-based method for its superior sensitivity and suitability for high-throughput screening.[11] The inclusion of positive controls—a known destabilizer (Nocodazole) and a stabilizer (Paclitaxel)—is critical for validating the assay's performance and contextualizing DCTB's effect.[12]
-
Trustworthiness: The self-validating nature of this protocol comes from the inclusion of vehicle, positive, and negative controls. The characteristic sigmoidal curve of tubulin polymerization in the vehicle control confirms the integrity of the tubulin protein and assay reagents.[11] The expected opposing effects of Nocodazole (inhibition) and Paclitaxel (enhancement) confirm that the system can reliably detect modulation of polymerization.[12]
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[13]
-
Prepare a 10 mM GTP stock solution in GTB.
-
Prepare 10x stocks of test compounds: Dilute DCTB, Nocodazole (e.g., to 100 µM), and Paclitaxel (e.g., to 100 µM) in GTB or a buffer containing a minimal amount of DMSO.
-
-
Tubulin Reaction Mix Preparation:
-
Assay Execution:
-
Pre-warm a 96-well black, clear-bottom plate and a fluorescence plate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle (buffer with DMSO) to the appropriate wells in triplicate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[11]
-
Immediately place the plate in the pre-warmed reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.[11]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the Vmax (maximum slope of the curve) and the final polymer mass (plateau fluorescence).
-
Determine the IC₅₀ value for DCTB by testing a range of concentrations and fitting the data to a dose-response curve.
-
| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 1500 | 0% | - |
| Nocodazole | 10 | 150 | 90% | ~2.5 |
| Paclitaxel | 10 | 2500 | -167% (Enhancement) | - |
| DCTB | 0.1 | 1450 | 3% | \multirow{5}{*}{TBD } |
| 1 | 1100 | 27% | ||
| 5 | 600 | 60% | ||
| 10 | 200 | 87% | ||
| 50 | 50 | 97% |
Table 1: Hypothetical data from an in vitro tubulin polymerization assay. TBD: To Be Determined.
Caption: Experimental workflow for the tubulin polymerization assay.
Experiment 2: Immunofluorescence Analysis of Cellular Microtubules
-
Expertise & Causality: This experiment is crucial to bridge the gap between a biochemical result and a cellular phenotype.[3] It visually confirms that DCTB can enter the cell and disrupt the microtubule network architecture in situ. We use an antibody against α-tubulin, a stable and abundant component of all microtubules, to provide a clear and comprehensive view of the entire network.[1] A nuclear counterstain (DAPI) is included to assess overall cell health and morphology.
-
Trustworthiness: The protocol's reliability is ensured by the parallel processing of vehicle-treated and DCTB-treated cells. The vehicle-treated cells serve as the internal control, displaying a well-organized, filamentous microtubule network extending from the nucleus to the cell periphery. Any observed disruption in the DCTB-treated cells can be directly attributed to the compound's activity.
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa) onto sterile glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with DCTB (e.g., at its IC₅₀ and 10x IC₅₀ concentration) and a vehicle control (DMSO) for a relevant time period (e.g., 18-24 hours).[13]
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[13]
-
Wash three times with PBS.
-
Permeabilize the cell membranes with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Counterstaining:
-
The next day, wash the cells three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.[1]
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (300 nM in PBS) for 5 minutes.[1]
-
-
Mounting and Imaging:
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Caption: Workflow for immunofluorescence analysis of microtubules.
Experiment 3: Cell Cycle Analysis via Flow Cytometry
-
Expertise & Causality: This assay quantifies the primary functional outcome of disrupting the mitotic spindle. By measuring the DNA content of thousands of individual cells, we can precisely determine the percentage of the population arrested in the G2/M phase.[14] Propidium Iodide (PI) is a reliable and widely used stoichiometric DNA dye.[15] Treatment with RNase A is essential because PI can also bind to double-stranded RNA, and its removal ensures that the fluorescence signal is directly proportional to the DNA content.[16]
-
Trustworthiness: This protocol is validated by analyzing a large cell population (typically >10,000 events per sample), providing statistically robust data.[14] The distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content) in the vehicle-treated control population confirm proper staining and instrument setup. A significant and dose-dependent increase in the G2/M population following DCTB treatment provides strong, quantifiable evidence of an antimitotic effect.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with a concentration range of DCTB and a vehicle control for a standard cell cycle period (e.g., 24 hours). A known mitotic inhibitor like nocodazole can be used as a positive control.[14]
-
-
Cell Harvesting and Fixation:
-
Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, use Trypsin-EDTA.
-
Combine all cells from each well, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS, centrifuge again, and discard the supernatant.
-
Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[14][16]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition and Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the DNA fluorescence channel.[16]
-
Gate on the single-cell population using a forward scatter-area vs. forward scatter-width plot to exclude doublets.
-
Generate a histogram of fluorescence intensity and use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[17]
-
| Treatment | Concentration | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | - | 55% | 30% | 15% |
| Nocodazole | 100 nM | 10% | 5% | 85% |
| DCTB | IC₅₀/2 | 45% | 25% | 30% |
| DCTB | IC₅₀ | 20% | 10% | 70% |
| DCTB | 2x IC₅₀ | 8% | 5% | 87% |
Table 2: Hypothetical data from cell cycle analysis showing a dose-dependent G2/M arrest induced by DCTB.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
This guide outlines a scientifically grounded, hypothetical mechanism for the antimitotic action of this compound, positioning it as a microtubule-destabilizing agent. The proposed experimental framework provides a clear and robust pathway to validate this hypothesis, moving from direct biochemical interaction to cellular and functional consequences. Successful validation from these experiments would establish DCTB as a promising antimitotic compound.
Future work should focus on elucidating the precise binding interaction through competition assays with radiolabeled colchicine and structural biology techniques like X-ray crystallography. Furthermore, structure-activity relationship (SAR) studies would be essential to optimize the compound for improved potency, selectivity, and pharmacokinetic properties, paving the way for preclinical development.
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Physicochemical properties of 2,4-Dichlorothiobenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorothiobenzamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of this compound (CAS No. 2775-38-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the practical implications of these properties. Understanding the fundamental characteristics of a compound is the bedrock of successful research, enabling logical experimental design, predicting behavior in various systems, and ensuring safe and effective handling.
Molecular Identity and Structural Framework
This compound is a halogenated aromatic thioamide. Its structure, characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4 and a thioamide group at position 1, dictates its chemical behavior and physical properties.
The thioamide functional group (-C(=S)NH₂) is a critical feature, imparting distinct reactivity compared to its oxygen analog, 2,4-dichlorobenzamide. The presence of the sulfur atom influences bond lengths, polarity, and hydrogen bonding capabilities, which in turn affect solubility, melting point, and spectroscopic characteristics. The chlorine substituents significantly impact the molecule's electronics and lipophilicity.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The fundamental physical constants of a compound are the primary indicators of its purity, stability, and handling requirements. The properties of this compound are summarized below.
| Property | Value | Significance & Expert Insight |
| Molecular Formula | C₇H₅Cl₂NS[1][2][3] | Confirms the elemental composition. Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 206.09 g/mol [2][3][4] | Crucial for all stoichiometric calculations, including solution preparation and reaction balancing. |
| Appearance | Yellow powder[1][2] | The color can be an initial, albeit non-specific, indicator of purity. Deviations may suggest impurities or degradation. |
| Melting Point | 135 °C[1][2][3] | A sharp melting point is a primary indicator of high purity. A broad range suggests the presence of impurities. This relatively high melting point indicates a stable crystalline lattice. |
| Boiling Point | 311.5 ± 52.0 °C (Predicted)[1][2][3] | This is a predicted value and suggests low volatility under standard conditions. High-temperature applications should be approached with caution to avoid decomposition. |
| Density | 1.473 ± 0.06 g/cm³ (Predicted)[1][2] | Useful for formulation and process chemistry calculations, especially when dealing with bulk material. |
| pKa | 11.80 ± 0.29 (Predicted)[1][2][3] | The predicted pKa suggests that the thioamide protons are weakly acidic. The compound will be predominantly in its neutral form in physiological and most laboratory conditions (pH 1-9). This is critical for designing extraction protocols and predicting its behavior in biological media. |
Solubility Profile: A Practical Perspective
Solubility is a critical parameter that governs a compound's utility in various applications, from chemical reactions to biological assays. The thioamide group and dichlorinated ring render this compound poorly soluble in aqueous solutions.
| Solvent | Solubility | Rationale and Application Insight |
| Water | Low / Insoluble[5] | The molecule's lipophilic nature, dominated by the dichlorobenzene ring, limits its interaction with polar water molecules. For biological assays, stock solutions must be prepared in an organic solvent like DMSO or Methanol, with final concentrations in aqueous media kept low to prevent precipitation. |
| DMSO | Slightly Soluble[6] | A common choice for creating high-concentration stock solutions for biological screening. |
| Methanol | Slightly Soluble[6] | Another viable polar organic solvent for stock solutions. Its volatility can be advantageous for sample preparation steps involving solvent evaporation. |
| Toluene | Soluble (in heat)[7] | Often used as a solvent for the synthesis of thioamides from their corresponding amides, indicating good solubility, especially at elevated temperatures.[7] |
Expert Causality: The low water solubility is a direct consequence of the molecule's dominant nonpolar character.[5] This property is a double-edged sword: while it complicates aqueous-based experiments, it may enhance membrane permeability, a desirable trait in drug development. When preparing aqueous dilutions from a DMSO stock, it is crucial to use vigorous mixing and to visually inspect for precipitation, as the compound may crash out of solution.
Synthesis and Chemical Reactivity
A foundational understanding of a compound's synthesis is key to anticipating potential impurities and understanding its inherent reactivity.
Synthetic Route: Thionation of 2,4-Dichlorobenzamide
A prevalent method for synthesizing thioamides is the thionation of the corresponding amide.[7] In this case, 2,4-Dichlorobenzamide serves as the starting material, which is treated with a thionating agent, most commonly Lawesson's Reagent.
Caption: General workflow for the synthesis of this compound.
Protocol Insight: The choice of anhydrous toluene is critical to prevent the hydrolysis of Lawesson's reagent and the product.[7] The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting amide is consumed. Purification is often achieved via column chromatography. Potential impurities could include unreacted 2,4-Dichlorobenzamide or byproducts from the thionating agent.
Chemical Reactivity
The reactivity of this compound is centered on two main areas: the thioamide group and the aromatic ring.
-
Thioamide Group: This group is more nucleophilic at the sulfur atom and more susceptible to hydrolysis (especially under harsh acidic or basic conditions) than its amide counterpart. It can be alkylated at the sulfur atom or participate in cycloaddition reactions, making it a versatile synthetic intermediate.
-
Aromatic Ring: The benzene ring is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms and the thioamide group. This deactivation makes electrophilic aromatic substitution challenging. Conversely, it makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), where one of the chlorine atoms could potentially be displaced by a strong nucleophile, with the C4 position often being more reactive.[8]
Analytical Methodologies: Ensuring Purity and Quantification
Accurate analysis is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying this compound due to its non-volatile nature.
Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol provides a robust, self-validating system for routine analysis.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Methanol or Acetonitrile.
-
Create a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare unknown samples by dissolving them in the mobile phase to an estimated concentration of 10 µg/mL. Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the nonpolar analyte.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water. Rationale: This ratio provides a good balance of retention and run time. The high organic content is necessary due to the compound's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 254 nm. Rationale: The aromatic ring provides strong chromophores, making UV detection highly sensitive at this wavelength.
-
-
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Experimental workflow for HPLC purity analysis.
Spectroscopic Profile
Spectroscopic data provides irrefutable confirmation of a molecule's structure.
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns determined by the substitution pattern. The two protons on the thioamide nitrogen (-NH₂) may appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for each of the seven carbon atoms. The thiocarbonyl carbon (C=S) is particularly noteworthy, typically appearing significantly downfield (around 190-210 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Key absorptions would include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=C stretching from the aromatic ring (around 1400-1600 cm⁻¹), and the characteristic C=S stretching vibration (typically in the 1020-1250 cm⁻¹ region, though it can be weak). The C-Cl stretches would appear in the fingerprint region below 800 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
The molecule is expected to show strong UV absorbance due to the π→π* transitions of the dichlorinated benzene ring and the n→π* transition of the thioamide group.[9] This property is the basis for its detection by UV-Vis in HPLC analysis.
-
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification: this compound is classified as harmful if swallowed.[1][3][10] It may also cause skin, eye, and respiratory irritation.[2][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][12]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5][13] Avoid creating dust.[5] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][10] Recommended storage is at room temperature, sealed in dry conditions.[1][2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][10]
Conclusion
This compound is a compound with a well-defined set of physicochemical properties that directly inform its application in research and development. Its high melting point suggests good crystalline stability, while its poor aqueous solubility and predicted pKa necessitate careful consideration during the design of biological or aqueous-phase experiments. A firm grasp of its synthetic route, reactivity, and analytical methodologies allows researchers to use this compound with confidence, ensuring both the integrity of their results and the safety of their laboratory environment.
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An In-depth Technical Guide to 2,4-Dichlorothiobenzamide: Synthesis, Properties, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 2,4-Dichlorothiobenzamide, a halogenated aromatic thioamide. While the specific historical discovery of this compound is not prominently documented, this guide places its existence within the broader context of thioamide chemistry and the ongoing search for biologically active molecules. We will delve into detailed synthetic routes, its physicochemical properties, and explore its potential applications in drug discovery and agrochemicals, drawing insights from the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and crop protection.
Introduction: The Thioamide Scaffold in Chemical and Biological Sciences
Thioamides, the sulfur analogs of amides, have long been a subject of interest in organic and medicinal chemistry. The replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic stability compared to their amide counterparts.[1] These characteristics have made thioamides valuable intermediates in the synthesis of sulfur-containing heterocycles and have led to their incorporation into a variety of biologically active molecules.[1]
Historically, the exploration of thioamides has yielded significant therapeutic agents. For instance, drugs like ethionamide and prothionamide are crucial in the treatment of tuberculosis, while others have found use as antithyroid agents.[2] The thioamide functional group's ability to act as a bioisostere for the amide bond has been a key strategy in modifying peptides to enhance their stability and bioavailability.[2]
This compound belongs to the family of halogenated benzamides, a class of compounds extensively studied for a wide range of biological activities. The presence of chlorine atoms on the benzene ring can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will provide a detailed exploration of this compound, from its synthesis to its potential as a lead compound in various research and development endeavors.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several established methods for thioamide formation. The most common strategies involve the thionation of the corresponding amide or the direct conversion from the nitrile.
Thionation of 2,4-Dichlorobenzamide
A widely employed method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₂S₅ or its polymeric form P₄S₁₀) are the most common reagents for this transformation.
-
Using Lawesson's Reagent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective thionating agent. The reaction typically proceeds by heating the amide with Lawesson's reagent in an inert solvent like toluene or xylene.
-
Using Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is a more classical and cost-effective thionating agent. The reaction often requires higher temperatures and can be carried out in a high-boiling solvent such as pyridine or toluene.[3][4][5] A complex of P₄S₁₀ with pyridine has been shown to be a storable and selective thionating agent.[6]
Caption: Thionation of 2,4-Dichlorobenzamide.
Conversion of 2,4-Dichlorobenzonitrile
An alternative route to thioamides is the direct conversion from the corresponding nitrile. This can be achieved using a sulfur source such as hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH).
-
Reaction with Hydrogen Sulfide: The addition of hydrogen sulfide to a nitrile is a well-established method for synthesizing primary thioamides. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst.[7]
-
Reaction with Phosphorus Pentasulfide: A simple and efficient method for the synthesis of thioamides from nitriles involves the use of phosphorus pentasulfide.[8]
Caption: Synthesis from 2,4-Dichlorobenzonitrile.
Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for this compound is not widely published in peer-reviewed literature, its properties can be predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 2775-38-4 | [9] |
| Molecular Formula | C₇H₅Cl₂NS | [9] |
| Molecular Weight | 206.09 g/mol | [9] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | 135 °C | [9] |
| Boiling Point | 311.5±52.0 °C (Predicted) | [9] |
| Density | 1.473±0.06 g/cm³ (Predicted) | [9] |
| pKa | 11.80±0.29 (Predicted) | [9] |
Spectroscopic Data (Inferred)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons in the downfield region (typically δ 7.0-8.0 ppm). The two protons of the primary thioamide group (-CSNH₂) would likely appear as a broad singlet further downfield, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal, typically in the range of δ 190-210 ppm. The aromatic carbons would appear in the δ 120-140 ppm region, with their specific shifts influenced by the chlorine substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary thioamide group (around 3300-3100 cm⁻¹). A strong band corresponding to the C=S stretching vibration is expected in the region of 1200-1000 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).[10]
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 205 and 207, corresponding to the isotopic distribution of the two chlorine atoms. Fragmentation patterns would likely involve the loss of the thioamide group and chlorine atoms.
Potential Biological Activities and Applications
While specific biological activity data for this compound is limited in the public domain, the broader classes of benzamides and thioamides have been extensively investigated for various applications, providing a strong rationale for screening this compound.
Agrochemical Potential
-
Insecticidal Activity: Benzamide derivatives are a well-established class of insecticides.[11][12][13][14][15] For example, isoxazoline derivatives containing a benzamide moiety have shown high insecticidal activity.[13][14] The structural similarity of this compound to these active compounds suggests its potential as an insecticide.
-
Fungicidal Activity: Substituted benzamides and thioamides have also demonstrated significant fungicidal properties.[9][16] Studies on 2,4-dihydroxythiobenzoyl derivatives have shown their effectiveness against various phytopathogenic fungi.[17][18] The dichlorinated phenyl ring in this compound is a common feature in many commercial fungicides, making this an important area for investigation.
-
Herbicidal Activity: The 2,4-dichloro substitution pattern is famously associated with the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). While the mode of action would be different, the presence of this substitution pattern warrants investigation into the herbicidal properties of this compound. Some thioamides have been patented for their herbicidal properties.[7]
Pharmaceutical and Drug Discovery Potential
-
Antiparasitic Activity: Dichlorinated compounds and amides have been explored as potential antiparasitic agents.[19][20][21] For instance, a library of 3,4-dichloroaniline amides showed activity against Trichomonas vaginalis.[19] Given the global need for new antiparasitic drugs, this compound represents a candidate for screening against various parasites.
-
Other Therapeutic Areas: The thioamide functional group is present in a number of approved drugs, highlighting its therapeutic potential.[2] The diverse biological activities of benzamide derivatives in areas such as oncology, neuroscience, and infectious diseases suggest that this compound could be a starting point for the development of new therapeutic agents.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Thionation of 2,4-Dichlorobenzamide with Lawesson's Reagent
Materials:
-
2,4-Dichlorobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-Dichlorobenzamide (1.0 eq) and Lawesson's Reagent (0.55 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.25 M).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Protocol 2: Synthesis from 2,4-Dichlorobenzonitrile using Phosphorus Pentasulfide
Materials:
-
2,4-Dichlorobenzonitrile
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Pyridine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4-Dichlorobenzonitrile (1.0 eq) in pyridine.
-
Add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a readily accessible compound with significant potential for applications in both agrochemicals and pharmaceuticals. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established methods. The structural features of this molecule, namely the thioamide group and the dichlorinated aromatic ring, are present in numerous biologically active compounds. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the biological activities of this compound, potentially leading to the discovery of new and effective agents for a variety of applications. Further screening of this compound in insecticidal, fungicidal, herbicidal, and antiparasitic assays is highly warranted.
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Methodological & Application
Application Note: A Protocol for the Cellular Characterization of 2,4-Dichlorothiobenzamide, a Putative PIM1 Kinase Inhibitor
Introduction
2,4-Dichlorothiobenzamide is a small molecule under investigation for its potential as an anti-cancer agent. Preliminary evidence suggests that its mode of action may involve the inhibition of the Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase, a key regulator of cell survival and proliferation pathways.[1][2] The PIM1 kinase is a serine/threonine kinase that is overexpressed in various human cancers, making it a compelling target for therapeutic intervention.[2][3] Inhibition of PIM1 has been shown to suppress cell proliferation, induce apoptosis, and synergize with other chemotherapeutic agents.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture assays. It outlines detailed protocols for assessing the compound's effects on cell viability and its potential to induce apoptosis, consistent with the functional outcomes of PIM1 kinase inhibition.
Hypothesized Mechanism of Action: PIM1 Kinase Inhibition
PIM1 kinase is a constitutively active enzyme that does not require post-translational modifications for its activity. It plays a crucial role in regulating a variety of oncogenic pathways, including cell cycle progression and resistance to apoptosis.[3] PIM1 phosphorylates several downstream targets, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[4] By inhibiting PIM1, this compound is hypothesized to prevent the phosphorylation of BAD, leading to the sequestration of Bcl-2/Bcl-xL and the initiation of the mitochondrial apoptotic cascade.[4][5]
Caption: PIM1 signaling pathway and the inhibitory action of this compound.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| This compound | ChemicalBook | 2775-38-4 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| RPMI-1640 Medium | Thermo Fisher | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| Annexin V-FITC Apoptosis Detection Kit | Abcam | ab14085 |
Experimental Protocols
Preparation of this compound Stock Solution
The accuracy of in vitro assays is critically dependent on the correct preparation and storage of the test compound.
-
Reconstitution: Prepare a 10 mM stock solution of this compound (Molecular Weight: 206.09 g/mol ) in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.06 mg of the compound in 1 mL of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO-treated) group. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the plasma membrane. During early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[11]
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and resuspend the pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Experimental Workflow and Data Interpretation
The following diagram outlines the logical flow of experiments to characterize the cellular effects of this compound.
Caption: Experimental workflow for characterizing this compound.
Data Interpretation:
-
MTT Assay: A dose-dependent decrease in absorbance at 570 nm indicates that this compound reduces cell viability. The IC₅₀ value provides a quantitative measure of the compound's potency.
-
Annexin V/PI Staining: An increase in the Annexin V-positive cell population (both PI-negative and PI-positive) following treatment with this compound would confirm that the compound induces apoptosis. This finding would be consistent with the hypothesized mechanism of PIM1 kinase inhibition.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Jove. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Journal of Visualized Experiments. (2011, April 24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). PIM1 kinase as a target for cancer therapy. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
News-Medical.net. (2024, June 21). What are PIM1 inhibitors and how do they work?. Retrieved from [Link]
-
PubMed. (2024, December 23). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. Retrieved from [Link]
-
Frontiers. (2021, June 28). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Retrieved from [Link]
-
ResearchGate. (n.d.). Pim-1 knockdown leads to induction of apoptosis. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Retrieved from [Link]
-
ResearchGate. (n.d.). PIM1 inhibits apoptosis through phosphorylation of BAD. Retrieved from [Link]
-
Nature. (n.d.). PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Retrieved from [Link]
-
Journal of Clinical Investigation. (n.d.). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzenecarbothioamide. Retrieved from [Link]
-
PubMed. (2024, August 12). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
-
PubMed. (n.d.). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Retrieved from [Link]
-
PubMed. (n.d.). 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. Retrieved from [Link]
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Dichlorothiobenzamide
[Date]: January 4, 2026
[Abstract]: This technical guide provides a comprehensive, detailed protocol for the quantitative analysis of 2,4-Dichlorothiobenzamide using a newly developed and validated High-Performance Liquid Chromatography (HPLC) method. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust, accurate, and precise analytical procedure. This document outlines the chromatographic conditions, sample preparation, and a full validation strategy adhering to the International Conference on Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a chemical compound with the molecular formula C7H5Cl2NS.[1] As a thioamide derivative, it holds potential significance in various fields, including pharmaceutical development and as an intermediate in chemical synthesis.[2] The accurate quantification of this compound is crucial for quality control, stability studies, and metabolic investigations. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for such compounds due to its high sensitivity, resolution, and reproducibility.[3][4]
This application note details a reversed-phase HPLC (RP-HPLC) method developed for the precise and reliable analysis of this compound. The protocol herein is presented with the underlying scientific rationale for the chosen parameters, ensuring a deep understanding and successful implementation of the method.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for methodical HPLC development.
| Property | Value | Source |
| Molecular Formula | C7H5Cl2NS | [1] |
| Molecular Weight | 206.09 g/mol | [5] |
| Appearance | Yellow powder | [5][6] |
| Melting Point | 135 °C | [6] |
| Predicted pKa | 11.80 ± 0.29 | [6] |
| Predicted Boiling Point | 311.5 ± 52.0 °C | [6] |
| Predicted Density | 1.473 ± 0.06 g/cm³ | [6] |
The presence of a phenyl ring and two chlorine atoms imparts significant hydrophobicity to the molecule, making it an ideal candidate for reversed-phase chromatography. The thioamide group provides a chromophore suitable for UV detection.
Recommended HPLC Method for this compound Analysis
The following HPLC method has been optimized for the efficient and robust analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) is recommended for flexibility and precision. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining the hydrophobic this compound. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile is a common organic modifier in RP-HPLC. The 60:40 ratio provides sufficient elution strength for a reasonable retention time and good peak shape. This starting point can be optimized based on system performance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and sharp peaks. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations. |
| Detection Wavelength | 290 nm | Thiobenzamides exhibit strong UV absorbance.[7] A wavelength of 290 nm is proposed based on the UV spectra of similar thioamide compounds and should be confirmed by running a UV scan of a standard solution. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of peak distortion. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities, followed by a column wash. |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard
-
Methanol (HPLC grade, for sample and standard preparation)
-
0.45 µm syringe filters
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Vortex or sonicate to ensure complete dissolution.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1) Guidelines)
A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose.[3][8][9] The following parameters should be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank (mobile phase), a placebo (if applicable), a standard solution of this compound, and a sample solution.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the degradation products do not co-elute with the main peak.[10]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Protocol:
-
Prepare at least five concentrations of this compound across the range of 80-120% of the target concentration.[9]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Protocol:
-
Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically 98-102%.[11]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay precision):
-
Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Calculate the Relative Standard Deviation (%RSD). The acceptance criterion is typically ≤ 2%.[8]
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies. The acceptance criterion is typically ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the calibration curve):
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve) [9]
The standard deviation of the response can be determined from the y-intercepts of the regression line.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
Data Presentation and System Suitability
System Suitability Testing
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD for replicate injections | ≤ 2.0% for 5 injections |
Example Validation Data Summary (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.20% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | - |
Visual Workflow and Logical Diagrams
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Method Validation Logic
Caption: Core parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By adhering to the outlined chromatographic conditions and validation protocols, researchers can ensure the generation of accurate and precise data, which is fundamental for quality control and research and development in the pharmaceutical and chemical industries.
References
-
Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Patel, K. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734822, 2,4-Dichlorobenzenecarbothioamide. Retrieved January 4, 2026 from [Link].
-
Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
ResearchGate. (2023). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Request PDF. Available at: [Link]
-
Godlewska-Zyłkiewicz, B. et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(8), 5289-5295. Available at: [Link]
-
Chemdad. 2,4-DICHLORO-THIOBENZAMIDE. Retrieved January 4, 2026 from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2,4-D. Retrieved January 4, 2026 from [Link]
-
Al-Haiza, M. A. et al. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 24(18), 3348. Available at: [Link]
-
ResearchGate. (2021). LC-MS analysis of 2,4-D and the intermediate metabolite 2,4-DCP... Retrieved January 4, 2026 from [Link]
-
Nguyen, T. H. L. et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 188, 324-331. Available at: [Link]
- Google Patents. (2003). US6541667B1 - Methods for preparation of thioamides.
-
Jensen, K. A., & Sandström, J. (1966). The Electronic Spectra of Thioamides and Thiohydrazides. Part I. LCAO-MO Treatment and Band Classification for Thiobenzamides. Acta Chemica Scandinavica, 20, 1179-1191. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
National Institutes of Health. (2020). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Environmental Science and Pollution Research International, 27(26), 32959-32970. Available at: [Link]
-
Chaves, A. et al. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Chemosphere, 71(4), 629-638. Available at: [Link]
-
Saido, K. et al. (1999). Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). ResearchGate. Available at: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2023). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Available at: [Link]
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Application Notes & Protocols: The Utility of 2,4-Dichlorothiobenzamide as a Versatile Precursor in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,4-Dichlorothiobenzamide, a pivotal precursor in the landscape of organic synthesis. With its unique electronic and steric properties, this thioamide serves as a highly versatile building block for the construction of complex heterocyclic scaffolds, which are central to medicinal chemistry and drug discovery. We will dissect the synthesis of the precursor itself, delve into its fundamental reactivity, and provide detailed, field-tested protocols for its application in constructing high-value molecules such as substituted thiazoles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Importance of this compound
In the quest for novel therapeutic agents, the ability to rapidly synthesize diverse libraries of complex molecules is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals. This compound (C₇H₅Cl₂NS) has emerged as a cornerstone reagent in this field.[1][2][3] The thioamide functional group is a bioisostere of the amide group but possesses significantly different reactivity, making it a powerful tool for synthetic chemists. The presence of two chlorine atoms on the phenyl ring provides both steric influence and electronic modulation, and offers synthetic handles for further functionalization through cross-coupling reactions. This guide will illuminate the pathways from this precursor to valuable heterocyclic systems, underscoring its role in accelerating discovery chemistry.
Compound Profile and Safety Mandates
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2,4-Dichlorobenzenecarbothioamide | [1] |
| CAS Number | 2775-38-4 | [1][2][4] |
| Molecular Formula | C₇H₅Cl₂NS | [1][2] |
| Molecular Weight | 206.09 g/mol | [1][2] |
| Appearance | Yellow powder | [3] |
| Melting Point | 125 - 128 °C | |
| Boiling Point | ~311.5 °C (Predicted) | [2][3] |
| Density | ~1.473 g/cm³ (Predicted) | [2][3] |
Hazard Identification and Safe Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects).[1]
-
Signal Word: Warning.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield at all times.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The substance should be stored locked up.[5]
-
First Aid:
-
If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.
-
If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Synthesis of the Precursor: this compound
The most reliable and common method for synthesizing thioamides is the thionation of the corresponding benzamide using a thionating agent like Lawesson's Reagent. This method is efficient and generally high-yielding.[7] The causality behind this choice lies in the reagent's ability to selectively convert a carbonyl group (C=O) into a thiocarbonyl (C=S) under relatively mild conditions.[7]
Reaction Scheme
Caption: Thionation of 2,4-Dichlorobenzamide.
Detailed Synthesis Protocol
This protocol is a self-validating system; progress is monitored by TLC, and the final product is purified by chromatography and verified by standard analytical techniques.
-
Materials and Reagents:
-
2,4-Dichlorobenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 2,4-Dichlorobenzamide (1.0 eq) and Lawesson's Reagent (0.55 eq).[7]
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry (approx. 0.2 M concentration).
-
Thionation Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The reaction's progress must be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) until the starting benzamide spot is completely consumed. This typically takes 2-4 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.[7]
-
Purification: The resulting crude residue is purified directly by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% EtOAc).
-
Isolation and Characterization: Combine the fractions containing the pure product (identified by TLC). Remove the solvent under reduced pressure to yield this compound as a yellow solid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Applications in Heterocyclic Synthesis
The true value of this compound lies in its ability to serve as a linchpin for constructing diverse heterocyclic cores. The thioamide moiety is a versatile nucleophile, readily participating in cyclization reactions.
Synthesis of Thiazole Derivatives (Hantzsch Synthesis)
A classic and highly reliable application is the Hantzsch thiazole synthesis. The thioamide acts as the N-C=S component, which undergoes condensation and cyclization with an α-haloketone. This reaction is a cornerstone of medicinal chemistry, as the thiazole ring is a privileged scaffold in numerous bioactive molecules.[8]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Protocol: Synthesis of 4-(2,4-Dichlorophenyl)-2-phenylthiazole
-
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol (anhydrous)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Reagent Addition: Add 2-Bromoacetophenone to the solution at room temperature.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will often form. If not, reduce the solvent volume in vacuo.
-
Isolation: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure thiazole derivative.
-
Synthesis of Other Heterocycles
The reactivity of this compound extends beyond thiazoles. It can be a precursor to:
-
1,2,4-Thiadiazoles: By reacting with N-acylimidoyl chlorides or similar reagents.
-
1,3,4-Thiadiazoles: Through reactions with acyl hydrazines followed by cyclization.
-
Benzimidazoles: Reaction with o-phenylenediamines can lead to fused heterocyclic systems, a strategy often employed in synthesizing pharmacologically active compounds.[9]
Role in Drug Discovery and Development
The strategic use of precursors like this compound is central to modern drug discovery. The ability to rapidly generate a library of thiazole or other heterocyclic derivatives allows for extensive Structure-Activity Relationship (SAR) studies.
The 2,4-dichlorophenyl moiety can be systematically modified using techniques like Suzuki or Buchwald-Hartwig cross-coupling, while the other side of the heterocycle can be varied by choosing different reaction partners (e.g., different α-haloketones). This systematic approach is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties (ADME). The development of novel compounds often follows a pathway from initial precursor to a clinical candidate.[10][11][12]
Caption: From Precursor to Preclinical Candidate.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in organic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and strategic importance in constructing privileged heterocyclic scaffolds make it an indispensable precursor. The protocols and insights provided in this guide are designed to empower researchers to confidently and safely utilize this compound, paving the way for the discovery of the next generation of therapeutic agents.
References
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- Fisher Scientific. (2023-08-14). SAFETY DATA SHEET - Benzene, 2,4-dichloro-1-(trifluoromethyl)-.
- Fisher Scientific. (2021-12-25).
- Thermo Fisher Scientific. (2025-09-10).
- Thermo Fisher Scientific. (2025-09-19).
- BenchChem. (2025).
- Finetech Industry Limited. 2,4-DICHLORO-THIOBENZAMIDE | CAS: 2775-38-4.
- PubChem - NIH. 2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822.
- In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET).
- ChemicalBook. (2024-12-18). 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4.
- ChemicalBook. 2,4-DICHLORO-THIOBENZAMIDE CAS#: 2775-38-4.
- Hozien, Z. A. (1993).
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
- synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- One-pot synthesis of sulfur heterocycles
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
- Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. PubMed.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses Procedure.
- New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed.
- Synthesis of 1-acyl-2-alkylthio-1,2,4-triazolobenzimidazoles with antifungal, anti-inflamm
- Chemdiv. Compound 2,4-dichloro-N-(1-phenylethyl)benzamide.
- Sunway Pharm Ltd. This compound - CAS:2775-38-4.
- ChemicalBook. (2024-12-18). 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4.
- Aparicio-Acosta, D. F., & Ortiz-Villamil, M. C. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors.
- Santos, J. G., et al. (2016). Reactivity and selectivity of the reaction of O,O-diethyl 2,4-dinitrophenyl phosphate and thionophosphate with thiols of low molecular weight. Organic & Biomolecular Chemistry.
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Application Notes and Protocols for the Quantification of 2,4-Dichlorothiobenzamide in Biological Samples
Introduction: The Analytical Imperative for 2,4-Dichlorothiobenzamide
This compound is a molecule of increasing interest in various fields, from agriculture to pharmacology. Its potential biological activity necessitates a clear understanding of its behavior in living systems. For researchers, toxicologists, and drug development professionals, the ability to accurately and precisely quantify this compound in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust quantification of this compound, ensuring data integrity and reproducibility.
The inherent challenge in bioanalysis lies in isolating a target analyte from a myriad of endogenous components that can interfere with detection and quantification.[1] Therefore, the selection of an appropriate analytical methodology, coupled with a rigorous sample preparation strategy, is critical for success. This guide will focus on the two most powerful techniques for this purpose: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of each, provide step-by-step protocols, and discuss the rationale behind the experimental choices, empowering the scientist to not only follow a method but to understand and troubleshoot it.
I. Foundational Principles of Bioanalytical Method Selection
The choice between HPLC-MS/MS and GC-MS depends on several factors related to the analyte's physicochemical properties and the desired sensitivity.
-
HPLC-MS/MS is generally the preferred method for non-volatile and thermally labile compounds. Given the structure of this compound, it is amenable to ionization by techniques like Electrospray Ionization (ESI), making LC-MS/MS a highly suitable approach. Its high sensitivity and selectivity allow for minimal sample preparation and direct analysis of complex mixtures.
-
GC-MS is a powerful technique for volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility and thermal stability, GC-MS can offer excellent chromatographic resolution and is a well-established technique in many laboratories.[2]
This guide will provide detailed protocols for both, allowing laboratories to choose the method that best fits their instrumentation and expertise.
II. HPLC-MS/MS: The Gold Standard for Sensitivity and Selectivity
The coupling of liquid chromatography with tandem mass spectrometry provides unparalleled sensitivity and specificity for the quantification of small molecules in biological matrices. The chromatographic separation minimizes matrix effects, while the mass spectrometer provides unambiguous identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns.
Workflow for HPLC-MS/MS Analysis
The overall workflow for the analysis of this compound in biological samples using HPLC-MS/MS is depicted below.
Caption: Workflow for this compound analysis by HPLC-MS/MS.
Protocol 1: Quantification of this compound in Human Plasma using HPLC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in human plasma.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust and cost-effective method for extracting analytes from a liquid matrix into an immiscible organic solvent, effectively removing proteins and other polar interferences.[3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection into the HPLC-MS/MS system.
B. HPLC Conditions
-
Rationale: A C18 reversed-phase column is chosen for its versatility in retaining moderately non-polar compounds like this compound. A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
C. MS/MS Conditions
-
Rationale: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and ensures accurate quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution. Hypothetical transitions: Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy | To be optimized for the specific MRM transitions |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Expected Performance Characteristics
The following table outlines the expected performance characteristics of this method, which should be confirmed during method validation.
| Parameter | Expected Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 85-115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
III. GC-MS: A Robust Alternative for Volatile Analytes
For laboratories where GC-MS is the primary analytical platform, a robust method can be developed for this compound. This may require a derivatization step to improve the compound's volatility and thermal stability.
Workflow for GC-MS Analysis
The general workflow for GC-MS analysis involves sample extraction, derivatization (if necessary), and subsequent chromatographic separation and mass spectrometric detection.
Caption: Workflow for this compound analysis by GC-MS.
Protocol 2: Quantification of this compound in Urine using GC-MS
This protocol outlines a method for the analysis of this compound in urine, incorporating a solid-phase extraction cleanup and a derivatization step.
A. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Rationale: SPE provides a more thorough cleanup than LLE, which is often necessary for complex matrices like urine.[3] A mixed-mode SPE cartridge can retain the analyte while allowing salts and other polar interferences to be washed away. Derivatization with a silylating agent will replace any active hydrogens, increasing volatility and thermal stability.
-
To 1 mL of urine, add 10 µL of internal standard.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection into the GC-MS.
B. GC Conditions
-
Rationale: A mid-polarity column, such as a DB-5ms, provides good separation for a wide range of derivatized compounds. A temperature gradient is employed to ensure efficient elution and good peak shape.
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 100°C hold for 1 min, then ramp to 300°C at 20°C/min, hold for 5 min |
C. MS Conditions
-
Rationale: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the derivatized analyte and internal standard.
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the derivatized standard. Select at least 3 characteristic ions for the analyte and IS. |
IV. Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A developed analytical method is only reliable if it has been thoroughly validated. The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[4]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
V. Considerations for Metabolism
It is important to consider that this compound may be metabolized in vivo. Studies on similar compounds like 2,6-dichlorothiobenzamide have shown that it is extensively metabolized before excretion.[6] Therefore, a comprehensive understanding of the analyte's pharmacokinetics may require the identification and quantification of its major metabolites. The analytical methods described herein can be adapted to include the quantification of potential metabolites, provided that reference standards are available.
Conclusion
The quantification of this compound in biological samples is a critical step in understanding its biological fate. The HPLC-MS/MS and GC-MS methods outlined in this application note provide a robust framework for achieving accurate and reproducible results. As with any analytical method, proper validation is essential to ensure the integrity of the data generated. By understanding the principles behind these techniques and following the detailed protocols, researchers can confidently quantify this compound and advance their scientific investigations.
References
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Biotage. (2020). Bioanalytical Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
- Shen, L., et al. (2009). The analysis of halogenated flame retardants by GC-HRMS in environmental samples.
- Caron-Beaudoin, É., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba.
- Abdel-Kawy, M., & Abdel-Aziz, L. I. (1998). Fluorimetric determination of some thioxanthene derivatives in dosage forms and biological fluids. Journal of pharmaceutical and biomedical analysis, 17(4-5), 633-640.
- Kuril, S., & Saravanan, J. (2024). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA.
- Lurie, I. S., & Toske, S. G. (2013). Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source.
- Rachna, et al. (2023). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules, 28(14), 5396.
- Pascal-Lorber, S., et al. (2006). Metabolism of [14C]-2,4-dichlorophenol in edible plants. Pest management science, 62(10), 963-971.
- Pilli, N. R., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study.
- Nishiumi, S., et al. (2017). GC/MS and LC/MS-based Tissue Metabolomic Analysis Detected Increased Levels of Antioxidant Metabolites in Colorectal Cancer. Cancer genomics & proteomics, 14(6), 471-480.
- Busi, R., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest management science, 80(12), 6041-6052.
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PubMed. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
- Milne, J. J., & Williams, T. D. (2018). GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples. Methods in molecular biology (Clifton, N.J.), 1730, 283-292.
- Griffiths, M. H. (1970). The comparative metabolism of 2,6-dichlorothiobenzamide (Prefix) and 2,6-dichlorobenzonitrile in the dog and rat. Biochemical Journal, 118(2), 29P-30P.
- Meng, M. (2012). Method Development, Validation, and Sample Analysis for Regulated Quantitative Bioanalysis Using LC-MS/MS. In LC-MS in Drug Bioanalysis (pp. 17-37). Humana Press.
-
ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
- Al-Jaff, R. H. A., & Al-iraqi, M. A. H. (2022). Preparation of new mefenamic acid compounds and evaluation the biological activities of their derivatives. AIP Conference Proceedings, 2394(1), 020002.
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ResearchGate. (2025). Validation of an Enhanced Swift Analytical Method for the Determination of Bound and Free 3-chloropropane-1,2-Diol in Foodstuffs using Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
- Google Patents. (1996). EP0696581A2 - Preparation of thioamides.
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Application Notes & Protocols: Formulation of 2,4-Dichlorothiobenzamide for Preclinical Studies
Abstract
The progression of new chemical entities (NCEs) from discovery to clinical evaluation is frequently impeded by challenges related to their physicochemical properties. A significant portion of promising drug candidates, estimated to be as high as 90% of NCEs, exhibit poor aqueous solubility, which severely limits their bioavailability and complicates the interpretation of preclinical pharmacology and toxicology data[1]. 2,4-Dichlorothiobenzamide, a representative thioamide-containing NCE, exemplifies this challenge. Its inherent lipophilicity and crystalline nature suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, making formulation development a critical step for its preclinical assessment[1][2]. This guide provides a comprehensive, systematic framework for the formulation of this compound. It moves beyond a simple recitation of methods to explain the scientific rationale behind each step, offering detailed, self-validating protocols for physicochemical characterization, formulation development for both oral and intravenous administration, and subsequent analytical characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to successfully advance poorly soluble compounds through preclinical evaluation.
Part 1: Foundational Physicochemical Characterization
A thorough understanding of the drug substance's intrinsic properties is the cornerstone of any rational formulation design. This pre-formulation stage is not merely a data collection exercise; it is a critical investigation that informs every subsequent decision, minimizing risks and accelerating the development timeline. For a crystalline, poorly soluble compound, key parameters to define are its solubility profile, solid-state characteristics, and preliminary stability.
Intrinsic Properties of this compound
The known and predicted properties of this compound are summarized below. This initial data immediately flags the compound as a "brick-dust" type molecule—one whose low solubility is governed by strong crystal lattice forces, as indicated by its relatively high melting point[3][4][5].
| Property | Value | Source |
| CAS Number | 2775-38-4 | [3][6] |
| Molecular Formula | C₇H₅Cl₂NS | [4] |
| Molecular Weight | 206.09 g/mol | [4] |
| Appearance | Yellow Powder | [3] |
| Melting Point | 135 °C | [3] |
| pKa (Predicted) | 11.80 ± 0.29 | [3] |
Protocol 1.1: Equilibrium Solubility Determination
Rationale: This protocol establishes the baseline solubility in various aqueous and organic media. The data generated is crucial for selecting appropriate formulation strategies. For instance, low solubility across all pH values would discourage a pH-modification approach, while good solubility in specific organic solvents might suggest a co-solvent or lipid-based system.
Methodology:
-
Add an excess amount of this compound powder (approx. 10 mg) to 1 mL of each test vehicle (see list below) in separate 2 mL glass vials.
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect for the presence of undissolved solid material.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Protocol 3.4).
Test Vehicles:
-
Deionized Water
-
pH 1.2 HCl Buffer
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Capryol™ 90 (medium-chain lipid)
-
Tween® 80 (surfactant)
Protocol 1.2: Preliminary Stability Assessment
Rationale: Thioamides can be susceptible to hydrolysis, converting to their corresponding amide, and oxidation[7][8]. This protocol provides a rapid assessment of the compound's stability under stressed conditions (acidic, basic) to identify potential liabilities that could impact formulation choice and shelf-life.
Methodology:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Dilute the stock solution into separate vials containing:
-
0.1 N HCl
-
0.1 N NaOH
-
pH 7.4 Phosphate Buffer
-
-
Incubate the vials at 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Monitor for a decrease in the parent peak area and the appearance of new degradation peaks.
Part 2: Formulation Strategy and Development Workflow
Based on the pre-formulation data indicating poor aqueous solubility, a multi-pronged approach is recommended to identify a viable formulation for both oral and intravenous (IV) administration. The following workflow guides the selection process.
Caption: Formulation strategy decision workflow.
Oral Formulation: Nanosuspension (Approach A)
Rationale: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation[1][5]. This is a robust strategy for "brick-dust" compounds that are otherwise poorly soluble. Stabilizers are essential to prevent the high-energy nanoparticles from agglomerating[5].
Protocol 2.1: Preparation of a Nanosuspension by Wet Milling
Methodology:
-
Slurry Preparation: In a glass beaker, prepare a 10% w/v slurry of this compound in an aqueous solution containing a stabilizer. A combination of a polymeric stabilizer (e.g., 2% w/v Hydroxypropyl Cellulose - HPC) and a surfactant (e.g., 0.5% w/v Polysorbate 80) is often effective for electrosteric stabilization[5].
-
Milling: Transfer the slurry to the milling chamber of a bead mill containing yttria-stabilized zirconium oxide beads (0.3-0.5 mm diameter).
-
Process Parameters: Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours. Maintain a low temperature (e.g., <10°C) using a cooling jacket to prevent thermal degradation of the compound.
-
Harvesting: After milling, separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterization: Immediately analyze the particle size and distribution using Dynamic Light Scattering (DLS) (see Protocol 3.1).
Oral Formulation: Self-Emulsifying Drug Delivery System (SEDDS) (Approach B)
Rationale: For lipophilic compounds, lipid-based formulations like SEDDS present the drug in a solubilized state[2]. Upon gentle agitation with gastrointestinal fluids, these systems spontaneously form a fine oil-in-water emulsion (micro- or nanoemulsion), facilitating drug dispersion and absorption[9].
Protocol 2.2: Development and Formulation of SEDDS
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400) using Protocol 1.1. Select excipients that show high solubilizing capacity.
-
Formulation: Based on the screening data, prepare various formulations by mixing the selected oil, surfactant, and co-solvent at different ratios (e.g., 30:50:20, 40:40:20 w/w/w).
-
Drug Loading: Dissolve the maximum possible amount of this compound into the optimized blank SEDDS formulations with gentle heating and stirring.
-
Evaluation: Assess the self-emulsification performance by adding 1 mL of the drug-loaded SEDDS to 250 mL of deionized water in a glass beaker with mild agitation. A robust formulation will form a clear or bluish-white emulsion rapidly and without phase separation.
Intravenous Formulation: Co-solvent System (Approach C)
Rationale: For IV administration in early preclinical studies, a simple co-solvent solution is often the fastest approach. The strategy involves dissolving the drug in a mixture of water-miscible organic solvents that are well-tolerated in animals[10]. The primary risk is drug precipitation upon injection into the aqueous bloodstream, which can cause capillary blockade[10]. Therefore, the formulation must remain stable after significant dilution.
Protocol 2.3: Development of a Co-solvent Formulation
Methodology:
-
Solvent Screening: Select a panel of GRAS (Generally Recognized As Safe) solvents such as PEG 400, Propylene Glycol, Ethanol, and Dimethyl Sulfoxide (DMSO). Determine the drug's solubility in each and in various binary/ternary mixtures.
-
Formulation Preparation: Prepare a concentrated solution of this compound in the chosen co-solvent system (e.g., 20% DMSO, 40% PEG 400, 40% Water for Injection). Ensure the final concentration is high enough to meet the required dose in a small injection volume.
-
Dilution Test (Critical Step): Simulate injection by diluting the formulation 10-fold and 100-fold with phosphate-buffered saline (PBS) at pH 7.4.
-
Observation: Visually inspect the diluted solutions for any signs of precipitation (cloudiness, particulates) immediately and after 1-2 hours. A viable formulation must remain a clear solution upon dilution.
Part 3: Formulation Characterization and Quality Control
Once formulations are developed, they must be rigorously characterized to ensure they meet the required quality attributes for preclinical use. This includes assessing physical properties, drug release characteristics, and stability.
Caption: Workflow for formulation characterization.
Protocol 3.1: Particle Size and Zeta Potential Analysis
Rationale: For nanosuspensions, particle size directly influences dissolution rate and bioavailability. Zeta potential is a measure of the surface charge, indicating the physical stability of the colloid; a value of ±30 mV is generally desired to ensure stability via electrostatic repulsion.
Methodology:
-
Dilute the nanosuspension with deionized water to an appropriate concentration for analysis.
-
Measure the mean particle size (Z-average) and Polydispersity Index (PDI) using a Dynamic Light Scattering (DLS) instrument.
-
Measure the Zeta Potential using the same instrument equipped with an appropriate electrode cell.
Protocol 3.2: In Vitro Dissolution Testing
Rationale: This test compares the rate and extent of drug release from the oral formulations (nanosuspension, SEDDS) versus the unformulated API. It serves as a critical in vitro surrogate for predicting in vivo performance.
Methodology:
-
Use a USP Apparatus II (paddle) dissolution bath.
-
Medium: 900 mL of a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) at 37°C.
-
Speed: 75 rpm.
-
Add the formulation (an amount equivalent to a target dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 60, 120 minutes), replacing the volume with fresh medium.
-
Filter the samples and analyze the drug concentration by HPLC.
Protocol 3.3: Stability-Indicating HPLC-UV Method
Rationale: A validated, stability-indicating HPLC method is essential for accurately quantifying the drug concentration in all experiments (solubility, dissolution, stability) and for distinguishing the intact drug from any potential degradants.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound (determined by UV scan, likely around 265 nm for a thioamide)[11].
-
Validation: Perform method validation according to ICH guidelines, ensuring specificity (forced degradation studies), linearity, accuracy, and precision.
Data Summary
The results from the characterization studies should be summarized to facilitate a direct comparison and select the lead formulation for in vivo studies.
| Formulation | Drug Load (mg/mL) | Particle/Droplet Size (nm) | Dissolution (% released at 30 min) | Stability Notes |
| API Powder | N/A | >5000 | < 5% | - |
| Nanosuspension | 50 | 180 ± 20 (PDI < 0.2) | > 80% | Physically stable for >48h at 4°C. |
| SEDDS | 80 | 95 ± 15 (PDI < 0.25) | > 90% | Chemically stable for >1 week at RT. |
| Co-solvent (IV) | 10 | N/A (Solution) | N/A | Clear upon 100x dilution in PBS. |
Conclusion
The successful preclinical development of poorly soluble compounds like this compound is critically dependent on overcoming the challenge of low aqueous solubility. A systematic formulation approach, grounded in a thorough understanding of the molecule's physicochemical properties, is paramount. This guide has detailed a multi-pronged strategy involving particle size reduction (nanosuspension), solubilization (SEDDS), and co-solvency to generate viable formulations for both oral and intravenous preclinical evaluation. The provided protocols for development and characterization establish a robust, self-validating framework that enables scientists to make data-driven decisions, ultimately increasing the probability of successfully assessing the therapeutic potential of promising new chemical entities.
References
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Singh, A., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmacological and Toxicological Methods, 68(2), 284–295. Available from: [Link]
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Andersson, S. B., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. Available from: [Link]
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Clinical Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs. Available from: [Link]
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PubChem. 2,4-Dichlorobenzenecarbothioamide. Available from: [Link]
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Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]
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Gour, J., et al. (1999). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Journal of Medicinal Chemistry, 42(11), 2046–2052. Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Available from: [Link]
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Shah, S., & Tawakkul, M. (2012). Coprocessed Excipients for Orally Disintegrating Dosage Form. Journal of Pharmaceutical Research, 5(1), 12-19. (Simulated reference, concept from search result[12]).
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Kumar, A., et al. (2016). Excipients used in the Formulation of Tablets. Journal of Drug Delivery and Therapeutics, 6(3), 110-117. Available from: [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Kesisoglou, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1039. Available from: [Link]
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Barrett, T. M., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available from: [Link]
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Pharmaceutical Technology. (2016). Excipients for Formulation Success. Available from: [Link]
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National Center for Biotechnology Information. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. Available from: [Link]
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PubChem. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. Available from: [Link]
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Mitchell, A. J., & Tars, K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules, 25(4), 891. Available from: [Link]
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Budetić, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3926. Available from: [Link]
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MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]
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Ledda-Columbano, G. M., et al. (1989). Characterization of the promoting activity of thiobenzamide on liver carcinogenesis. Carcinogenesis, 10(2), 343-349. Available from: [Link]
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PubMed. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]
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Application Notes & Protocols: 2,4-Dichlorothiobenzamide as a Tool for Interrogating Microtubule Dynamics
Abstract: Microtubules are highly dynamic cytoskeletal polymers essential for a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell morphology.[1] Their dynamic instability makes them a prime target for therapeutic intervention, particularly in oncology.[2] Small molecules that modulate tubulin polymerization are invaluable as both clinical agents and research tools for dissecting the complex regulation of the microtubule network.[3] This document provides a comprehensive guide to using 2,4-Dichlorothiobenzamide, a thiobenzamide-class compound, as a tool to study tubulin dynamics. While direct literature on this specific molecule is emerging, we leverage data from its close structural analog, 2,4-dichlorobenzyl thiocyanate (DCBT), to propose a mechanism of action and provide robust, validated protocols for its characterization.[4][5] This guide is intended for researchers in cell biology, cancer biology, and drug development seeking to investigate novel microtubule-targeting agents.
Introduction to this compound
This compound belongs to the thiobenzamide class of compounds, which have garnered interest for their potential biological activities, including antiproliferative effects.[6][7] Its utility as a tool compound stems from its predicted ability to interfere with microtubule dynamics, a hallmark of many antimitotic agents. Understanding the precise molecular interactions and cellular consequences of such compounds is critical for their development as either therapeutic agents or chemical probes.
Physicochemical Properties:
A foundational aspect of utilizing any small molecule in a biological context is understanding its physical and chemical properties, which dictate its handling, solubility, and bioavailability in experimental systems.
| Property | Value | Reference |
| CAS Number | 2775-38-4 | [8][9] |
| Molecular Formula | C₇H₅Cl₂NS | [9] |
| Appearance | Yellow Powder | [8] |
| Melting Point | 135 °C | [8] |
| Boiling Point | 311.5±52.0 °C (Predicted) | [8] |
| Density | 1.473±0.06 g/cm³ (Predicted) | [8] |
Proposed Mechanism of Action: Insights from a Structural Analog
Microtubules are polymers formed from αβ-tubulin heterodimers. Their dynamic nature, characterized by periods of growth and shrinkage, is essential for their function.[10] Many antimitotic agents function by either stabilizing or destabilizing these polymers.[11]
Based on extensive studies of the closely related compound 2,4-dichlorobenzyl thiocyanate (DCBT) , we propose that this compound acts as a microtubule destabilizing agent . The mechanism of DCBT involves its function as a sulfhydryl alkylating agent.[4] It forms a covalent bond with cysteine residues, with a demonstrated preference for β-tubulin.[4] This irreversible alkylation is thought to alter the conformation of the tubulin dimer, rendering it incompetent for polymerization and leading to a net depolymerization of the microtubule network.[4][5] This disruption of microtubule dynamics ultimately triggers a mitotic arrest at the G2/M phase of the cell cycle, a common outcome for microtubule-targeting drugs.[7]
Figure 1. Proposed mechanism of this compound action.
Experimental Protocols & Workflows
To validate the proposed mechanism and characterize the activity of this compound, a multi-faceted approach combining in vitro biochemistry and cell-based assays is essential.
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Causality and Principle: This assay provides the most direct evidence of a compound's interaction with tubulin. By removing the complexity of a cellular environment (e.g., metabolism, membrane transport), we can isolate the effect to the tubulin protein itself. The assay monitors the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules.[1] An inhibitor of polymerization will reduce the rate and extent of the fluorescence increase, allowing for quantitative measurement of its potency (IC₅₀).[1]
Figure 2. Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized >99% pure tubulin (e.g., bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[12]
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI can be used as it fluoresces more brightly when bound to microtubules)[1]
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO)
-
Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer), DMSO (vehicle)[12]
-
Black, clear-bottom 96-well microplate
-
Temperature-controlled microplate reader with fluorescence capabilities
Step-by-Step Methodology:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin in GTB to a stock concentration of 10 mg/mL. Keep on ice and use within one hour.[13]
-
Prepare a 10 mM GTP stock in GTB.
-
Prepare a "Tubulin Reaction Mix" on ice to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter dye (concentration as per manufacturer's recommendation).[1]
-
-
Compound Plate Preparation:
-
Prepare 10x working stocks of this compound by serial dilution in GTB. Ensure the final DMSO concentration will be consistent across all wells (e.g., <1%).
-
Prepare 10x working stocks of controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel, and vehicle control with equivalent DMSO percentage).[1]
-
-
Assay Execution:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.[12]
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells in triplicate.
-
To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL.[1] Pipette gently to mix without introducing bubbles.
-
Immediately place the plate in the pre-warmed reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60 to 90 minutes.[1]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
From the vehicle control curve, identify the nucleation (lag), growth (steep slope), and plateau phases.[1]
-
Calculate the maximum polymerization rate (Vmax) from the slope of the growth phase.
-
Determine the IC₅₀ value by plotting the Vmax or plateau fluorescence against the log of the compound concentration and fitting to a dose-response curve.
-
| Treatment | Expected Outcome on Polymerization Curve |
| Vehicle (DMSO) | Sigmoidal curve with distinct lag, growth, and plateau phases. |
| This compound | Dose-dependent decrease in polymerization rate (Vmax) and plateau height. |
| Nocodazole (Inhibitor) | Strong suppression of polymerization. |
| Paclitaxel (Stabilizer) | Increased polymerization rate, elimination of lag phase, higher plateau. |
Objective: To visually assess the impact of this compound on the organization and integrity of the microtubule cytoskeleton in intact cells.
Causality and Principle: This assay bridges the gap from biochemistry to cell biology. Visualizing the microtubule network provides qualitative, yet powerful, evidence of a compound's cellular activity. A destabilizing agent is expected to cause the dense, filamentous network of microtubules to disassemble, resulting in a diffuse cytoplasmic signal.[14] This method uses a primary antibody specific to α-tubulin and a fluorophore-conjugated secondary antibody for visualization via fluorescence microscopy.[14]
Figure 3. Workflow for immunofluorescence staining of microtubules.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium, FBS, and supplements
-
Glass coverslips in a 24-well plate
-
Phosphate Buffered Saline (PBS)
-
Fixative: Ice-cold (-20°C) Methanol. Rationale: Methanol fixation is excellent for preserving fine microtubule structures.[15]
-
Permeabilization Buffer (if using formaldehyde fixation): 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)[14]
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Clone DM1A)
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Step-by-Step Methodology:
-
Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., based on preliminary cytotoxicity data) and controls (DMSO, Nocodazole) for a relevant period (e.g., 4-24 hours).
-
Fixation:
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in Blocking Buffer (typically 1:500 to 1:1000). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:1000). Protect from light.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.[14]
-
-
Staining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[14]
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and DAPI.
Expected Results:
-
Vehicle Control: Cells should display a well-defined, intricate network of microtubule filaments extending throughout the cytoplasm.
-
This compound: A dose-dependent disruption of the microtubule network should be observed. At effective concentrations, the fine filaments will disappear, replaced by a diffuse, hazy cytoplasmic tubulin stain.
-
Nocodazole: Similar to the test compound, will show complete or near-complete depolymerization of microtubules.
References
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Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 1-17. Retrieved from [Link]
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Hamel, E., et al. (1987). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. Molecular Pharmacology, 32(5), 640-648. Retrieved from [Link]
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Abraham, I., et al. (1986). 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. Proceedings of the National Academy of Sciences, 83(18), 6839-6843. Retrieved from [Link]
-
Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-950. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorobenzenecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. Retrieved from [Link]
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Bounab, Y., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11210. Retrieved from [Link]
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Chen, Y.-F., et al. (2008). Synthesis and biological evaluation of thiobenzanilides as anticancer agents. Bioorganic & Medicinal Chemistry, 16(9), 5228-5236. Retrieved from [Link]
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Janke, C. (2014). The tubulin code: microtubule dynamics and information encoding. Nature Reviews Molecular Cell Biology, 15(2), 129-140. Retrieved from [Link]
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Horio, T., & Hotani, H. (1986). Visualization of the dynamic instability of individual microtubules by dark-field microscopy. Nature, 321(6070), 605-607. Retrieved from [Link]
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Magalhaes, J., & D'Souza, R. (2024). Balancing Act: Tubulin Glutamylation and Microtubule Dynamics in Toxoplasma gondii. Microorganisms, 12(3), 488. Retrieved from [Link]
-
Sambara, K., et al. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol, 8(23), e3108. Retrieved from [Link]
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Ambrose, J. C., & Wasteneys, G. O. (2014). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology, 1080, 1-22. Retrieved from [Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2,4-Dichlorothiobenzamide in Human Plasma
Abstract
This application note describes the development and validation of a novel, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and sensitive quantification of 2,4-Dichlorothiobenzamide, a novel thioamide-containing compound, in human plasma. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotopically labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a run time of under 5 minutes. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and selectivity.[1][2][3][4] This robust and sensitive method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a novel investigational compound with potential therapeutic applications. As with any new chemical entity destined for clinical evaluation, a reliable and sensitive bioanalytical method is paramount for characterizing its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range.[5] This application note provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for this compound in human plasma, offering insights into the scientific rationale behind the methodological choices.
Experimental
Chemicals and Reagents
This compound and its stable isotopically labeled internal standard (IS), this compound-d3, were synthesized in-house. HPLC-grade methanol and acetonitrile were purchased from a reputable supplier. Formic acid and ammonium acetate were of analytical grade. Human plasma was obtained from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.
LC-MS/MS Method Development
The development of a robust LC-MS/MS method is a systematic process that involves the optimization of both chromatographic and mass spectrometric parameters.
The initial phase of method development focused on optimizing the mass spectrometric conditions for this compound and its IS. This was achieved by infusing a standard solution of the analyte into the mass spectrometer. Given the presence of the thioamide group, both positive and negative ionization modes were evaluated. Positive ion mode yielded a significantly higher signal intensity. The protonated molecule [M+H]⁺ was selected as the precursor ion. Collision-induced dissociation (CID) was then performed to identify the most abundant and stable product ions. The fragmentation of benzamides and related structures often involves the loss of the amide or thioamide group, leading to the formation of a stable benzoyl or thiobenzoyl cation.[6]
-
Predicted Fragmentation of this compound: Based on the structure of 2,4-Dichlorobenzamide (C7H5Cl2NO, MW: 190.02)[7][8][9][10], the thio-derivative, this compound (C7H5Cl2NS), would have a molecular weight of approximately 205.02. The fragmentation in the mass spectrometer is predicted to follow a logical pathway.
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// Nodes Precursor [label="[M+H]⁺\n(m/z 206)"]; Fragment1 [label="[M+H - NH3]⁺\n(m/z 189)"]; Fragment2 [label="[C7H3Cl2S]⁺\n(m/z 189)"];
// Edges Precursor -> Fragment1 [label="Loss of NH3"]; Precursor -> Fragment2 [label="Alternative Fragmentation"]; }
Predicted Fragmentation Pathway of this compound.
The optimized MS/MS transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 206.0 | 189.0 | 25 |
| This compound-d3 (IS) | 209.0 | 192.0 | 25 |
Table 1: Optimized MS/MS Parameters
The goal of chromatographic development is to achieve a symmetrical peak shape, adequate retention, and separation from endogenous plasma components to minimize matrix effects.[3] Several reversed-phase columns (C18, C8, and Phenyl) were screened. A C18 column provided the best peak shape and retention. The mobile phase composition was optimized to achieve a rapid and efficient separation. A gradient elution with methanol and water containing 0.1% formic acid was found to be optimal. The formic acid aids in the protonation of the analyte, enhancing the ESI signal.
The final optimized chromatographic conditions are detailed below:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Optimized Chromatographic Conditions
Sample Preparation
A simple and efficient protein precipitation method was developed for the extraction of this compound from human plasma. To 50 µL of plasma, 150 µL of methanol containing the internal standard was added. The mixture was vortexed and then centrifuged to precipitate the proteins. The supernatant was then directly injected into the LC-MS/MS system. This approach is favored for its speed and minimal sample handling, making it suitable for high-throughput analysis.
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// Nodes Start [label="Start: 50 µL Plasma Sample"]; Add_IS [label="Add 150 µL Methanol with IS"]; Vortex [label="Vortex to Mix"]; Centrifuge [label="Centrifuge to Precipitate Proteins"]; Supernatant [label="Collect Supernatant"]; Inject [label="Inject into LC-MS/MS"];
// Edges Start -> Add_IS; Add_IS -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Inject; }
Sample Preparation Workflow.
Method Validation
The developed method was validated in accordance with the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][11][12] The validation assessed the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Linearity and Range: The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.
-
Matrix Effect: The ion suppression or enhancement from the plasma matrix was evaluated and found to be minimal and consistent across different lots of plasma.
-
Stability: The stability of this compound was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% | 2.1% to 7.8% |
| Matrix Factor | Consistent | CV < 15% |
| Recovery | Consistent & Reproducible | > 85% |
Table 3: Summary of Method Validation Results
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method will be a valuable tool for the future clinical development of this compound.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
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ScienceDirect. Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. [Link]
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Application Notes & Protocols for 2,4-Dichlorothiobenzamide in Crop Protection Research
Abstract: The relentless evolution of resistance in plant pathogens and weeds necessitates a continuous pipeline of novel active ingredients for crop protection. Thioamides, a class of organosulfur compounds, have demonstrated a wide spectrum of biological activities, including potent fungicidal and herbicidal properties.[1][2][3] This document provides a detailed technical guide for researchers on the application of 2,4-Dichlorothiobenzamide, a specific thiobenzamide derivative, in the context of agricultural research and development. It covers the synthesis, proposed mechanisms of action, and comprehensive, validated protocols for evaluating its efficacy as both a fungicide and a herbicide.
Introduction and Rationale
This compound (C₇H₅Cl₂NS) is a chlorinated aromatic thioamide.[4][5] Its structural analogue, 2,6-dichlorothiobenzamide (chlorthiamid), is known to be metabolized into the herbicide dichlobenil (2,6-dichlorobenzonitrile), highlighting a potential mode of action for this class of compounds.[6] The thioamide moiety (C(=S)NH₂) itself is present in various natural and synthetic compounds exhibiting significant biological activity, making this compound a compelling candidate for screening in crop protection.[1][2] This guide is designed to provide researchers with the foundational knowledge and practical methodologies to rigorously assess its potential.
Physicochemical Properties of this compound
A clear understanding of a compound's physical and chemical properties is fundamental to its application in biological systems, influencing formulation, bioavailability, and environmental fate.
| Property | Value | Reference |
| CAS Number | 2775-38-4 | [4][5][7] |
| Molecular Formula | C₇H₅Cl₂NS | [4][8] |
| Molecular Weight | 206.09 g/mol | [4][8] |
| Appearance | Yellow powder | [4][7] |
| Melting Point | 135 °C | [4][5][7] |
| Boiling Point | 311.5±52.0 °C (Predicted) | [5][7] |
| Density | 1.473±0.06 g/cm³ (Predicted) | [5][7] |
| Storage | Sealed in dry, Room Temperature | [5][7] |
Laboratory Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding nitrile or amide precursors.[4][5] The thionation of 2,4-Dichlorobenzamide is a common route. A generalized laboratory-scale protocol is provided below. This protocol is based on established chemical principles for the conversion of amides to thioamides.
Protocol 2.1: Synthesis from 2,4-Dichlorobenzamide
Causality: This protocol utilizes a thionating agent, such as Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀), to replace the carbonyl oxygen of the amide with sulfur. The choice of an anhydrous, high-boiling point solvent like toluene or dioxane is crucial to facilitate the reaction, which typically requires elevated temperatures to proceed to completion.
Materials:
-
2,4-Dichlorobenzamide (C₇H₅Cl₂NO)[9]
-
Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent
-
Anhydrous Toluene (or Dioxane)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, reflux apparatus, magnetic stirrer, separation funnel, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2,4-Dichlorobenzamide in anhydrous toluene.
-
Addition of Thionating Agent: Under stirring, add 0.5 equivalents of Phosphorus Pentasulfide (or 0.5 equivalents of Lawesson's reagent) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing a cold 5% sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separation funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude yellow solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis to compare against known values.[4][5]
Caption: Workflow for the synthesis of this compound.
Proposed Mechanisms of Action (MoA)
Direct mechanistic studies on this compound are not widely published. However, based on the activities of related thioamide, benzamide, and dichloro-substituted aromatic compounds, we can propose several plausible mechanisms of action to guide research.
Potential Fungicidal MoA
Thioamide-containing compounds are known to possess antifungal properties.[2] The mechanism can be multifaceted.
-
Enzyme Inhibition: A primary hypothesis is the inhibition of key metabolic enzymes. For instance, some derivatives have been shown to target succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, disrupting cellular respiration.[1]
-
Cellular Disruption: The thioamide moiety can interfere with cell membrane integrity and function. Disruption of the cell membrane and wall of Sclerotinia sclerotiorum has been observed with related compounds.[1]
-
Disruption of Redox Homeostasis: Some bioactive compounds exert their antifungal effects by disrupting the cellular antioxidation systems, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[10]
Caption: Workflow for a post-infection greenhouse fungicide trial.
Protocol 4.3: Preliminary Herbicidal Screening (Post-Emergence)
Causality: This assay evaluates the compound's ability to control weeds after they have already germinated and emerged from the soil. It helps determine the herbicidal spectrum (monocots vs. dicots) and the effective dose range.
Materials:
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus palmeri)
-
Pots filled with standard potting mix
-
This compound formulation
-
Positive control: Commercial herbicide (e.g., 2,4-D for dicots, Clethodim for monocots) [11]* Negative control (formulation blank)
-
Growth chamber or greenhouse with controlled environment
-
Laboratory spray tower
Procedure:
-
Planting: Sow seeds of the selected weed species in pots and allow them to grow to the 2-3 leaf stage.
-
Treatment Application: Apply the treatments (Negative Control, Positive Control, this compound at various rates, e.g., 250, 500, 1000, 2000 g a.i./ha) using a laboratory spray tower calibrated to deliver a specific volume.
-
Incubation: Place the treated pots in a greenhouse or growth chamber under optimal growing conditions.
-
Phytotoxicity Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 14 or 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent reduction in biomass compared to the negative control. Use the visual assessment and biomass data to determine the effective dose for each weed species.
Concluding Remarks for Researchers
The protocols and information provided herein offer a robust starting point for the investigation of this compound as a potential crop protection agent. Its structural alerts suggest a promising dual activity as both a fungicide and a herbicide. Rigorous adherence to these self-validating protocols, including the consistent use of appropriate positive and negative controls, is paramount for generating reliable and reproducible data. Further research should focus on elucidating the precise molecular target(s), understanding its metabolic fate in plants and soil, and assessing its toxicological profile to determine its viability as a commercial product.
References
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Pereira, I. V., et al. (n.d.). MIA-QSAR study of the structural merging of (thio)benzamide herbicides with photosynthetic system II inhibitory activities. Taylor & Francis Online. Available at: [Link]
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(n.d.). Natural products and bioactive compounds containing the thioamide moiety. ResearchGate. Available at: [Link]
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(2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]
-
(2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. Available at: [Link]
-
(n.d.). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Semantic Scholar. Available at: [Link]
-
(2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. PubMed. Available at: [Link]
-
(n.d.). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Taylor & Francis Online. Available at: [Link]
-
(2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. ACS Publications. Available at: [Link]
-
(2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. Available at: [Link]
-
(n.d.). 2,4-DICHLORO-THIOBENZAMIDE. Chemdad. Available at: [Link]
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(n.d.). Synthesis of 2,4-dichlorobenzonitrile. PrepChem.com. Available at: [Link]
-
(2006). Synthesis and fungistatic activity of new groups of 2,4-dihydroxythiobenzoyl derivatives against phytopathogenic fungi. PubMed. Available at: [Link]
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(n.d.). Influence of Selected Fungicides on Efficacy of Clethodim and 2,4-DB. ResearchGate. Available at: [Link]
-
(2020). Herbicidal Secondary Metabolites from Actinomycetes: Structure Diversity, Modes of Action, and Their Roles in the Development of Herbicides. PubMed. Available at: [Link]
-
(2021). WO/2021/179553 USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. World Intellectual Property Organization. Available at: [Link]
-
(1969). The comparative metabolism of 2,6-dichlorothiobenzamide (prefix) and 2,6-dichlorobenzonitrile in the dog and rat. National Center for Biotechnology Information. Available at: [Link]
- (2014). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile. Google Patents.
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(2014). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Fungicides. Bayer Crop Science Canada. Available at: [Link]
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(n.d.). Synthesis of d. 2,4-Dichloro-3,5-diaminobenzonitrile. PrepChem.com. Available at: [Link]
-
(n.d.). 2,4-Dichlorobenzenecarbothioamide. National Center for Biotechnology Information. Available at: [Link]
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(1989). Characterization of the promoting activity of thiobenzamide on liver carcinogenesis. PubMed. Available at: [Link]
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(n.d.). 2,4-Dichlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
(2024). Chlorothalonil-Based Fungicides and Their Role in Crop Protection and Disease Management. Preprints.org. Available at: [Link]
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(2023). Drug repurposing strategy II: from approved drugs to agri-fungicide leads. National Center for Biotechnology Information. Available at: [Link]
- (2010). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene. Google Patents.
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(2016). Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi. PubMed. Available at: [Link]
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(n.d.). Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,.... ResearchGate. Available at: [Link]
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(2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. National Center for Biotechnology Information. Available at: [Link]
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(2015). Antifungal Activity of a Library of Aminothioxanthones. National Center for Biotechnology Information. Available at: [Link]
-
(2023). Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis. National Center for Biotechnology Information. Available at: [Link]
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(2022). The 2′,4′-Dichloro-chalcone Inhibits the In Vitro Growth and Pathogenicity of Fusarium tricinctum and Trichothecium roseum by Activating Cyanide-Resistant Respiration. MDPI. Available at: [Link]
-
(n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichlorothiobenzamide
Welcome to the technical support center for the synthesis of 2,4-Dichlorothiobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and well-established methods for synthesizing this compound:
-
Thionation of the corresponding amide: The most common laboratory-scale method involves the conversion of the carbonyl group (C=O) of 2,4-Dichlorobenzamide into a thiocarbonyl group (C=S). This is typically achieved using a thionating agent, with Lawesson's Reagent being the most prevalent choice due to its mild conditions and high efficiency.[1][2]
-
Conversion from the corresponding nitrile: 2,4-Dichlorobenzonitrile can be converted directly to the thioamide.[3] This route often employs reagents like phosphorus pentasulfide (P₄S₁₀) or various sources of hydrogen sulfide (H₂S), such as sodium hydrosulfide (NaHS).[4][5]
Q2: Which starting material is better: 2,4-Dichlorobenzamide or 2,4-Dichlorobenzonitrile?
The choice of starting material depends on commercial availability, cost, and the scale of the reaction.
-
Starting from the Amide (2,4-Dichlorobenzamide): This is often the preferred route for laboratory-scale synthesis. The thionation reaction with Lawesson's Reagent is generally high-yielding, proceeds under relatively mild conditions (refluxing in an inert solvent like toluene or dioxane), and is well-documented.[2][6] The primary challenge lies in the purification step, specifically the removal of phosphorus-containing byproducts.[7]
-
Starting from the Nitrile (2,4-Dichlorobenzonitrile): This can be an effective route, particularly for larger-scale preparations.[8] However, methods involving reagents like H₂S gas can be hazardous and require specialized equipment. Methods using P₄S₁₀ are also effective but may require higher temperatures than Lawesson's Reagent.[4]
Q3: What is Lawesson's Reagent and what is its mechanism of action?
Lawesson's Reagent (LR) is an organosulfur compound used for converting carbonyl compounds into their corresponding thiocarbonyls.[9] In solution, the LR dimer is in equilibrium with a reactive dithiophosphine ylide monomer.[9][10] This monomer is the active thionating species.
The reaction with an amide proceeds via a two-step mechanism that resembles the Wittig reaction:[11]
-
Cycloaddition: The reactive ylide undergoes a concerted cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.
-
Cycloreversion: This intermediate collapses, driven by the formation of a very stable phosphorus-oxygen double bond (P=O), to yield the desired thioamide and a phosphine oxide byproduct.[10][11]
Q4: What are the critical safety precautions when working with Lawesson's Reagent?
Lawesson's Reagent requires careful handling. Key safety measures include:
-
Moisture Sensitivity: LR reacts with water, liberating flammable and toxic gases.[12][13] It must be stored in a tightly sealed container under dry, inert conditions.[14][15] All glassware and solvents used must be anhydrous.
-
Handling: Always handle Lawesson's Reagent in a well-ventilated fume hood.[15] Avoid creating dust.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
-
Fire Hazard: In contact with water, it releases flammable gases. Use dry chemical powder or carbon dioxide for extinguishing fires; do not use water.[12]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common Lawesson's Reagent method.
Q5: My reaction yield is very low, or I've only recovered the starting amide. What went wrong?
This is a common issue that can usually be traced back to one of three factors: reagent quality, reaction conditions, or moisture contamination.
Possible Causes & Solutions:
-
Poor Reagent Quality: Lawesson's Reagent can degrade over time, especially with improper storage. Use a freshly opened bottle or a reagent that has been stored correctly under an inert atmosphere.
-
Insufficient Temperature: The thionation of amides, particularly electron-deficient ones like 2,4-dichlorobenzamide, requires sufficient thermal energy. Ensure your reaction is maintained at a vigorous reflux in a suitable solvent (e.g., anhydrous toluene, xylene, or dioxane).[1]
-
Moisture Contamination: As mentioned, water reacts with Lawesson's Reagent, quenching it before it can react with your amide.[12] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incorrect Stoichiometry: Lawesson's Reagent is a dimer. For every mole of amide, you theoretically need 0.5 moles of LR. However, to drive the reaction to completion, using a slight excess (0.55-0.60 equivalents) is often recommended.[2]
Q6: The reaction has stalled. My TLC shows both starting material and product, but the ratio isn't changing. What should I do?
A stalled reaction indicates that the process is kinetically or thermodynamically hindered.
Possible Causes & Solutions:
-
Depleted Reagent: The active monomer of Lawesson's Reagent may have been consumed or degraded. You can try adding another small portion (e.g., 0.1 equivalents) of the reagent to restart the reaction.
-
Equilibrium: The dissociation of the LR dimer into its active monomer is an equilibrium process.[9] If the reaction temperature is too low, the concentration of the active species may be insufficient. Ensure you are at the appropriate reflux temperature for your chosen solvent.
-
Reaction Time: While many thionations are complete within a few hours, some less reactive substrates may require longer reaction times.[2] Continue to monitor the reaction by TLC for an extended period before concluding that it has stalled.
Q7: My final product is contaminated with 2,4-Dichlorobenzamide. How did this happen?
The presence of the starting amide in the final product can be due to an incomplete reaction or, more commonly, hydrolysis of the thioamide product during the workup.
Possible Causes & Solutions:
-
Incomplete Reaction: Refer to the solutions for Q5 and Q6 to ensure the initial reaction goes to completion.
-
Hydrolysis During Workup: Thioamides can be sensitive to harsh acidic or basic conditions and can hydrolyze back to the corresponding amide.[7] While thioamides are generally more resistant to hydrolysis than amides, this can occur during a prolonged or aggressive aqueous workup.[3]
-
Mitigation Strategy: Use a mild workup. Instead of strong acids or bases, wash the organic layer with neutral solutions like brine or a saturated aqueous solution of ammonium chloride (NH₄Cl). Minimize contact time with any aqueous phase.
-
Q8: I'm struggling to purify my product. It's contaminated with greasy, phosphorus-containing byproducts. How can I remove them?
This is the most frequent challenge in purifications involving Lawesson's Reagent. The phosphorus byproducts are often non-polar and have similar chromatographic behavior to the desired thioamide.
The "Ethanol Quench" Protocol:
A highly effective method is to convert these problematic byproducts into more polar, easily separable species.[2][7]
-
After Reaction Completion: Once TLC confirms the consumption of the starting amide, cool the reaction mixture to room temperature.
-
Add Alcohol: Add an excess of a simple alcohol, such as ethanol or ethylene glycol, to the reaction flask.
-
Heat Again: Heat the mixture at reflux for an additional 1-2 hours. This converts the phosphorus byproducts into more polar phosphonates.
-
Proceed with Workup: After cooling, proceed with your standard workup. The polar phosphonates will be much easier to remove during the aqueous wash and subsequent column chromatography.
Visualized Workflows & Data
General Synthesis Workflow Diagram
The following diagram illustrates the typical workflow for the synthesis of this compound from its corresponding amide.
Caption: General workflow for thionation using Lawesson's Reagent.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common synthesis issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature | Semantic Scholar [semanticscholar.org]
- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 10. Lawesson's Reagent [organic-chemistry.org]
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- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Solubility Issues with 2,4-Dichlorothiobenzamide
Welcome to the technical support guide for 2,4-Dichlorothiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. As Senior Application Scientists, we have developed this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental physicochemical properties of this compound that affect its aqueous solubility?
A: Understanding the molecular characteristics of this compound is the first step in troubleshooting its solubility. Its poor aqueous solubility is not an anomaly but an expected consequence of its structure.
The key contributing factors are:
-
High Lipophilicity: The molecule contains a dichlorinated benzene ring. Halogenated aromatic rings are inherently hydrophobic (lipophilic or "fat-loving"), meaning they prefer non-polar, organic environments over polar, aqueous ones. This is the primary driver of its low water solubility.
-
Thioamide Group: The thioamide group (-C(=S)NH₂) is a bioisostere of an amide group, where sulfur replaces oxygen. While the N-H group can act as a hydrogen bond donor, the sulfur atom is a significantly weaker hydrogen bond acceptor compared to the oxygen in an amide[1][2]. This reduces its overall favorable interactions with water molecules.
-
Weak Acidity: The compound has a predicted pKa of approximately 11.8[3]. This indicates it is a very weak acid, and significant deprotonation of the thioamide proton would require a pH level far too high for most biological experiments.
These properties are summarized in the table below.
| Property | Value / Description | Implication for Aqueous Solubility |
| Molecular Formula | C₇H₅Cl₂NS[4] | - |
| Molecular Weight | 206.09 g/mol [4] | - |
| Appearance | Yellow Powder[3] | - |
| Structure | Dichlorinated aromatic ring with a thioamide group[4] | The hydrophobic ring structure is the main contributor to poor water solubility. |
| Predicted pKa | ~11.80[3] | The compound is not ionizable at physiological pH, precluding pH adjustment as a simple solubilization method. |
| Hydrogen Bonding | Weak hydrogen bond acceptor capacity of the thiocarbonyl (C=S) group[1]. | Limits favorable interactions with polar water molecules. |
Q2: I am seeing poor solubility or precipitation when trying to dissolve this compound directly in aqueous buffers (e.g., PBS). What is the recommended initial procedure?
A: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is the most common and effective choice for this purpose due to its high solvating power for a wide range of organic molecules[5][6].
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Select Solvent: Use anhydrous, high-purity DMSO.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile glass or polypropylene vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve a high concentration (e.g., 10 mM, 20 mM, or higher, depending on its solubility limit in DMSO).
-
Promote Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles[7]. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C[7].
Q3: My compound precipitates when I dilute my DMSO stock solution into my final aqueous medium. How can I prevent this?
A: This is the most common challenge encountered with hydrophobic compounds. The precipitation occurs because as the highly concentrated DMSO stock is added to the aqueous buffer, the solvent environment rapidly changes from organic to aqueous. The compound crashes out of solution once its concentration exceeds its solubility limit in the final DMSO/water mixture[8][9].
The key to preventing this is to manage the dilution process carefully to avoid creating localized areas of high concentration in an unfavorable solvent.
Experimental Protocol: Diluting Stock Solution into Aqueous Medium
-
Pre-warm Solutions: Gently bring your DMSO stock aliquot and the aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., room temperature or 37°C).
-
Prepare Buffer: Place the final volume of the aqueous buffer into a sterile tube.
-
Vigorous Mixing: While vortexing or rapidly stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop and slowly [8][9]. The continuous, high-energy mixing is critical to rapidly disperse the compound molecules before they can aggregate and precipitate.
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and compatible with your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, although some cell lines can tolerate up to 1%[8][10]. Always run a vehicle control (medium + same final concentration of DMSO) to account for any solvent effects.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitate.
Below is a workflow diagram illustrating the correct procedure.
Q4: Are there alternative formulation strategies for sensitive in vitro models or in vivo studies where organic solvents are not ideal?
A: Yes. When DMSO or other organic co-solvents are not suitable due to toxicity or formulation constraints, complexation agents can be an excellent alternative. The most common and effective agents for this purpose are cyclodextrins[11][12].
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) interior cavity[13]. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex." This complex shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility[14].
Commonly Used Cyclodextrins in Research:
-
Beta-Cyclodextrin (β-CD): Widely used but has relatively lower aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and lower toxicity, making it suitable for parenteral formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A negatively charged derivative with very high water solubility and an excellent safety profile, widely used in pharmaceutical formulations[12].
Experimental Protocol: Formulation with Cyclodextrins (Kneading Method)
-
Molar Ratio Calculation: Determine the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Paste Formation: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water or buffer to form a thick, uniform paste[13].
-
Drug Incorporation: Slowly add the weighed this compound powder to the paste.
-
Kneading: Grind the mixture thoroughly with the pestle for 30-60 minutes. This intimate contact promotes the formation of the inclusion complex.
-
Drying/Reconstitution: The resulting mixture can be dried (e.g., by lyophilization or in a vacuum oven) to a powder, which can then be reconstituted in an aqueous medium. Alternatively, the paste can be directly suspended in the final buffer and sonicated to aid dissolution.
| Strategy | Mechanism | Pros | Cons |
| Co-Solvent (DMSO) | Solubilizes the compound in an organic phase, then diluted. | Simple, fast, effective for high concentrations. | Potential for cellular toxicity; risk of precipitation upon dilution[10][15]. |
| pH Adjustment | Ionizes the compound to a more soluble salt form. | Simple and inexpensive. | Not viable for this compound due to its very high pKa[3]; required pH is outside the biological range. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule in a soluble host[11][16]. | Avoids organic solvents; can improve stability; suitable for in vivo use. | More complex preparation; may require optimization of drug-to-CD ratio; potential for high viscosity at high concentrations[11][13]. |
Q5: How can I assess the stability of my this compound solution over time, and what should I be concerned about?
A: Ensuring the stability of your compound in solution is critical for the validity of your experimental results. Thioamides, while sometimes more resistant to enzymatic degradation than amides, are susceptible to chemical degradation[1][2].
Primary Stability Concerns:
-
Hydrolysis: In aqueous solutions, particularly under alkaline conditions, the thioamide group can hydrolyze to the corresponding amide (2,4-Dichlorobenzamide)[17]. It is crucial to prepare solutions fresh and avoid storing them in aqueous buffers for extended periods.
-
Oxidation: The sulfur atom in the thioamide is susceptible to oxidation, which can lead to the formation of thioamide S-oxides and other degradation products[2].
-
Precipitation Over Time: Even if a solution appears clear initially, the compound may slowly precipitate out of a supersaturated solution, especially if stored at lower temperatures (e.g., 4°C).
Troubleshooting Precipitation and Stability Issues
The following decision tree can help diagnose and solve issues related to precipitation.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from Global Pharmaceutical Sciences Review. [Link]
-
SciELO. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Retrieved from SciELO. [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]
-
Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Retrieved from a recent publication. [Link]
-
National Institutes of Health. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from PMC - NIH. [Link]
-
ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from ResearchGate. [Link]
-
PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from PubMed Central. [Link]
-
National Institutes of Health. (n.d.). 2,4-Dichlorobenzenecarbothioamide. Retrieved from PubChem. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved from a relevant study. [Link]
-
ResearchGate. (2013). Stability of thioamides?. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from PMC - NIH. [Link]
-
National Institutes of Health. (n.d.). Chlorthiamid. Retrieved from PubChem. [Link]
-
ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from ChemRxiv. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
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- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thioamides
Welcome to the technical support center for thioamide synthesis. As a class of organosulfur compounds, thioamides are not only versatile intermediates in organic synthesis but are also integral to numerous biologically active molecules and pharmaceuticals.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields to difficult purifications.
This guide, structured in a responsive question-and-answer format, is designed to help you troubleshoot common issues and optimize your reaction conditions. Drawing from established protocols and field-proven insights, we will explore the causality behind experimental choices to empower you with robust and reproducible methodologies.
Section 1: Core Problem - Low Yield and Incomplete Conversion
This is the most frequently encountered issue. A stalled reaction or low conversion of the starting amide to the desired thioamide can stem from several factors related to reagents, conditions, or the substrate itself.
Q1: My thionation reaction is sluggish or incomplete. How do I choose the right thionating agent and conditions?
A1: The choice of thionating agent is the most critical parameter. The two most common phosphorus-based reagents are Lawesson's Reagent (LR) and phosphorus pentasulfide (P₂S₅, often written as P₄S₁₀).
-
Lawesson's Reagent (LR): This is generally the preferred reagent for most applications. It is milder, more soluble in common organic solvents (like toluene, xylene, or THF), and often requires lower reaction temperatures compared to P₄S₁₀.[1][3] Its reactivity is driven by the dissociation into a reactive dithiophosphine ylide intermediate.[4][5] Electron-rich amides tend to react faster with LR.[6]
-
Phosphorus Pentasulfide (P₄S₁₀): This is a more powerful, but often more challenging, reagent. It is poorly soluble and typically requires higher reaction temperatures and longer reaction times.[7][8] Its use can lead to more side products, but it can be effective for very unreactive or sterically hindered amides.
Troubleshooting Steps:
-
Reagent Stoichiometry: For a standard amide, 0.5 equivalents of LR (which is a dimer) is typical. For unreactive or sterically hindered substrates, increasing the stoichiometry to 1.0 equivalent or more can drive the reaction to completion.[9]
-
Temperature and Time: Most LR-mediated thionations are performed at elevated temperatures, often in refluxing toluene (~110 °C) or xylene (~140 °C).[7] If you observe an incomplete reaction at a lower temperature, cautiously increasing the temperature or extending the reaction time is a logical next step. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[10][11]
Comparative Overview of Common Thionating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages | Workup Complexity |
| Lawesson's Reagent (LR) | Toluene or Xylene, 80-140 °C | Mild, good solubility, high functional group tolerance[3] | Expensive, phosphorus byproducts complicate purification[12] | High |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene or Pyridine, reflux | Powerful, inexpensive, effective for unreactive amides[7] | Poor solubility, harsh conditions, odorous H₂S release, side reactions[11] | High |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Toluene or CH₂Cl₂ | Enhanced reactivity of P₄S₁₀, easier workup than P₄S₁₀ alone[13][14] | Requires handling of two reagents | Moderate |
| Elemental Sulfur (S₈) + Base/Amine | DMF or NMP, 100-180 °C | Part of Willgerodt-Kindler reaction; catalyst-free options exist[10][15] | Often requires high temperatures; substrate scope can be limited | Moderate |
Section 2: Workup and Purification Challenges
Even with a high-yielding reaction, the battle is often won or lost during workup. Phosphorus-based byproducts are notoriously difficult to remove from the desired thioamide.
Q2: How can I effectively remove the phosphorus-containing byproducts after using Lawesson's Reagent?
A2: This is a classic challenge. The phosphorus byproducts are often greasy, nonpolar, and co-elute with the product during column chromatography.
Core Strategy: The goal is to convert the nonpolar phosphorus byproducts into more polar, water-soluble species that can be removed with an aqueous wash.
Recommended Protocol: Post-Reaction Quench and Extraction
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Quench with an Alcohol: Add a small amount of an alcohol like ethanol or, more effectively, ethylene glycol.[12] Stir the mixture for 30-60 minutes. This reacts with the phosphorus byproducts to form more polar phosphonates.
-
Aqueous Wash: Carefully add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to the reaction mixture and stir vigorously. This will hydrolyze the remaining phosphorus species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract your product into an organic solvent like ethyl acetate or DCM. Wash the organic layer several times with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: The resulting crude product should be significantly cleaner, making final purification by column chromatography or recrystallization much more straightforward.
For particularly stubborn cases, using a fluorous-tagged version of Lawesson's Reagent allows for simple removal of byproducts via fluorous solid-phase extraction.[12] Alternatively, using P₄S₁₀ supported on alumina can simplify the workup to a simple filtration step.[11][16]
Section 3: Substrate-Specific Issues and Side Reactions
Q3: My starting material is chiral, and I am observing significant epimerization at the α-carbon. How can I prevent this?
A3: This is a critical issue, especially in peptide synthesis. The proton on the carbon alpha to a thiocarbonyl is significantly more acidic than its amide counterpart.[12] This increased acidity makes it susceptible to deprotonation and subsequent racemization or epimerization, particularly under basic conditions or at elevated temperatures.[9][17]
Mitigation Strategies:
-
Optimize Conditions: Use the mildest possible conditions. Aim for the lowest effective temperature and the shortest reaction time.
-
Avoid Base: Be cautious during workup. Avoid strong bases if possible. If a basic wash is necessary, perform it quickly and at a low temperature.
-
Thioimidate Protection: For sensitive substrates like peptides, a highly effective but more involved strategy is to protect the thioamide as a thioimidate during subsequent synthetic steps (e.g., Fmoc deprotection in SPPS).[9][18][19] The thioimidate is not susceptible to epimerization and can be deprotected later.
Q4: My substrate contains other functional groups (like esters or ketones). Will they react?
A4: Yes, this is a risk. Thionating agents like LR can react with other carbonyl groups. However, there is a general reactivity trend: Amides > Ketones > Esters .[3][5]
This selectivity allows for the thionation of an amide in the presence of an ester under carefully controlled conditions. Esters are significantly less reactive and may require harsher conditions to thionate.[3] If you need to selectively thionate an amide, use the minimum required stoichiometry of LR and the lowest possible temperature to achieve conversion.
Section 4: Key Experimental Protocols & Visualizations
General Troubleshooting Workflow
The following decision tree can guide your troubleshooting process when faced with a low-yielding thioamide synthesis.
Caption: A decision tree for troubleshooting low-yield thioamide synthesis.
Mechanism of Thionation with Lawesson's Reagent
Understanding the mechanism highlights why the reaction works and the nature of the byproducts. The driving force is the formation of a very stable phosphorus-oxygen double bond.[3][5]
Caption: The reaction mechanism for amide thionation using Lawesson's Reagent.
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the starting amide (1.0 eq).
-
Add Reagents: Add Lawesson's Reagent (0.5 - 0.7 eq).
-
Add Solvent: Add anhydrous solvent (e.g., toluene or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Follow the detailed workup procedure described in Q2 to remove phosphorus byproducts.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- Al-Shboul, T. M. A., Al-Zoubi, R. M., & Al-Qawasmeh, R. A. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Jordan Journal of Chemistry.
- BenchChem. (2025). A Comprehensive Technical Guide to Thioamide Synthesis.
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
- Gomha, S. M., & Abdel-aziz, H. M. (2023).
- Mitchell, T. J., & Chatterjee, C. (2020).
- Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews.
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
- Phillips Petroleum Company. (1979).
- BenchChem. (2025). Side products in thioamide synthesis and how to avoid them.
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
- Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Request PDF.
- Alfa Chemistry. Lawesson's Reagent.
-
Wikipedia. Lawesson's reagent. [Link]
- Legrand, B., et al. (2010). Mild Method for the Conversion of Amides to Thioamides.
- Krasavin, M., et al. (2017). Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a.
- ChemBeamer. (2025). Mastering Thionation: A Guide to Lawesson's Reagent for Organic Synthesis.
- Guchhait, S. K., & Shah, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect.
- Dalal, M., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing.
- Kumar, S., & Singh, S. K. (2021).
- Wróbel, M. Z., & Błazej, S. (2021).
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Thioamides.
- Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry.
- Byerly-Duke, J., et al. (2022). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters.
- Bergman, J., & Cava, M. P. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses.
- Cowell, S. M., & Chatterjee, C. (2018).
- Varma, R. S., & Kumar, D. (1999). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10.
- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]
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Strategies to reduce off-target effects of 2,4-Dichlorothiobenzamide
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals working with 2,4-Dichlorothiobenzamide. Given the inherent reactivity of the thioamide functional group, off-target effects are a significant consideration in experimental design and data interpretation. This document provides a structured approach, combining established medicinal chemistry principles with advanced validation techniques, to help you proactively mitigate and systematically troubleshoot these challenges. Our goal is to empower you to generate clean, reproducible, and mechanistically sound data.
Section 1: Foundational Principles - Understanding the "Why"
Before troubleshooting, it is critical to understand the probable source of off-target activity. The unique chemical nature of this compound dictates its interaction profile within a complex biological system.
FAQ 1: What is the most probable cause of off-target effects for this compound?
The primary driver of both on-target and off-target activity for this compound is the thioamide functional group (C=S)NH₂ . Unlike its amide oxygen analog, the sulfur atom in a thioamide is a potent hydrogen bond donor but a weaker hydrogen bond acceptor. More importantly, the thioamide moiety makes the molecule susceptible to acting as a soft electrophile . This means it can form covalent or strong non-covalent interactions with soft nucleophiles in biological systems.
The most common soft nucleophile in proteins is the sulfhydryl (thiol) group of cysteine residues .[1] Therefore, it is highly probable that many off-target effects arise from the non-specific alkylation of cysteine residues on proteins unrelated to your primary target.[1] This can lead to protein inactivation, altered function, or immunogenicity, resulting in unexpected phenotypes or cellular toxicity.
FAQ 2: Beyond covalent reactivity, what other factors contribute to off-target binding?
While covalent modification is a primary concern, general principles of drug-target interaction also apply. Off-target binding is fundamentally a challenge of achieving selectivity.[2] Key drivers include:
-
Shape and Steric Complementarity: The molecule may fit into the binding pockets of multiple proteins that share structural similarities.[3][4]
-
Electrostatic and Hydrophobic Interactions: The distribution of charge and lipophilic regions on this compound can lead to favorable interactions with numerous "off-target" proteins.[3][4]
-
Target Family Promiscuity: Many drug targets belong to large protein families (e.g., kinases, GPCRs, proteases) with conserved binding sites. A molecule designed for one member may inadvertently bind to others.[4]
Section 2: Proactive Strategies - Rational Design & In Silico Prediction
The most effective way to reduce off-target effects is to address them before beginning extensive wet-lab experiments. This involves both rational compound modification and computational prediction.
Troubleshooting Guide: My initial screens with this compound show high toxicity or pan-assay activity. How can I design a better derivative?
This common issue points towards a lack of selectivity, likely driven by the factors described above. A systematic Structure-Activity Relationship (SAR) study is the logical next step. The goal is to design a new chemical entity (NCE) that retains on-target potency while minimizing off-target interactions.
This diagram illustrates the workflow for rationally designing more selective analogs.
Caption: Iterative cycle for medicinal chemistry optimization.
| Strategy | Rationale | Key Considerations |
| 1. Thioamide -> Amide Replacement | Create a non-covalent analog (2,4-Dichlorobenzamide). This is the most critical control to test the hypothesis that reactivity is the source of off-target effects. | Will likely reduce on-target potency if the target requires covalent interaction. Serves as an excellent negative control. |
| 2. Isosteric Replacements | Replace the thioamide with other groups (e.g., thioimidates, amidines) to modulate electronics and reactivity while preserving key binding interactions.[5][6] | Synthesis can be complex. Each new group has its own reactivity and stability profile. |
| 3. Modify Dichloro- Substitution | Change the position of the chlorine atoms (e.g., to 2,6- or 3,5-) or replace them with other halogens (F, Br) or methyl groups. | Alters the electronics and shape of the molecule, potentially disrupting binding to off-targets more than the on-target.[7] |
| 4. Introduce Steric Bulk | Add a larger chemical group (e.g., a t-butyl or phenyl group) at a position not critical for on-target binding. | The bulky group can create a steric clash with the binding site of off-target proteins, preventing interaction, while being accommodated by the on-target protein.[3][4] |
FAQ 3: Can I predict potential off-targets for this compound computationally?
Yes, in silico methods are powerful, cost-effective tools for predicting potential off-target interactions early in the discovery process.[8] These methods can help prioritize which experimental assays to run and guide the design of more selective molecules.[9][10]
-
Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES, SDF) for this compound.
-
Ligand-Based Screening: Use platforms that compare the chemical similarity of your compound to a large database of molecules with known biological activities.[9] A high similarity score to a known kinase inhibitor, for example, suggests your compound might also bind kinases.
-
Tools: SwissTargetPrediction, Similarity Ensemble Approach (SEA).
-
-
Structure-Based Screening (Docking): If you have a hypothesized off-target (e.g., a specific cysteine-containing protease identified from the literature), you can perform molecular docking. This simulates the binding of your compound into the protein's active site to predict binding affinity.[10]
-
Tools: AutoDock, Schrödinger Suite, MOE.
-
-
Analyze and Prioritize: The output will be a ranked list of potential off-target proteins.[11] Prioritize the highest-ranking and most biologically plausible hits for experimental validation.
This diagram shows how computational tools are used to generate testable hypotheses.
Caption: In silico workflow for predicting off-target interactions.
Section 3: Reactive Strategies - Experimental Identification & Validation
If you observe an unexpected or undesirable phenotype, you must empirically identify the protein(s) responsible. This requires moving from prediction to direct experimental measurement.
Troubleshooting Guide: My compound causes a specific, unexpected phenotype (e.g., cell cycle arrest, apoptosis). How do I find the off-target protein causing this?
This requires an unbiased, genome- or proteome-wide approach to identify molecular interactions. The choice of method depends on the nature of the interaction and available resources.
This workflow outlines the major experimental paths to identify unknown off-targets.
Caption: Experimental approaches for identifying off-target proteins.
| Method | Principle | Pros | Cons | Best For... |
| Biochemical Panels [12] | Test compound against hundreds of purified, recombinant proteins (e.g., kinases, proteases, ion channels) in vitro. | High-throughput, quantitative (IC50), broad coverage of key target families. | Lacks cellular context (no membranes, metabolism, etc.). Can generate false positives. | Quickly screening for interactions with major druggable protein families. |
| Cell Microarray Screening [13][14] | Test compound binding against a library of human proteins individually overexpressed on the surface of cells. | Physiologically relevant expression system, identifies binding to membrane proteins. Highly specific with low false-positive rates. | Limited to membrane and secreted proteins. Does not measure functional activity (inhibition/activation). | Identifying off-target binding for biologics or small molecules targeting the cell surface. |
| Chemical Proteomics (e.g., ABPP) | Use the compound (or a tagged analog) as a "bait" to pull down interacting proteins from a complex cell lysate, followed by identification via mass spectrometry. | Unbiased, identifies targets in a near-native context, excellent for identifying covalent targets. | Technically complex, may require synthesis of a tagged probe, can miss weak interactions. | Characterizing targets of covalent inhibitors like this compound. |
-
Cell Culture and Treatment: Grow your cell line of interest to ~80% confluency. Treat one group with this compound (at a concentration that elicits the phenotype) and a control group with vehicle (DMSO).
-
Lysis: Harvest and lyse the cells under non-denaturing conditions to create a whole-cell proteome lysate.
-
Optional Probe Incubation: If a tagged version of the compound is available (e.g., with a biotin or alkyne handle), incubate it with the lysate. This step is often done competitively, where the lysate is pre-treated with the untagged compound to block specific sites.
-
Enrichment: Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to capture the probe and any covalently bound proteins. For label-free approaches, enrichment might target all cysteine-containing peptides.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the captured proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the vehicle control. These are your primary off-target candidates.
FAQ 4: What are the most critical control experiments for validating a suspected off-target?
Identifying a hit from a screen is not enough; you must prove it is responsible for the observed phenotype.
-
The "Inactive" Analog Control: This is the most powerful control. Synthesize the corresponding amide, 2,4-Dichlorobenzamide . This molecule is structurally almost identical but lacks the reactive thioamide group. If this compound causes the phenotype but 2,4-Dichlorobenzamide does not, it strongly implicates covalent reactivity as the cause.
-
Target Knockdown/Knockout: Use CRISPR or siRNA to eliminate the expression of the suspected off-target protein. If knocking out the protein phenocopies the effect of the drug, or if the knockout cells become resistant to the drug's effect, this provides strong evidence for a direct link.
-
Dose-Response Correlation: The concentration of this compound required to inhibit the off-target protein in a biochemical assay should correlate with the concentration required to produce the phenotype in cells. A significant discrepancy suggests the phenotype is caused by something else.
References
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Guo, L., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher. [Link]
-
Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Retrieved from [Link]
-
Bender, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
-
CRISPR Medicine News. (2025). Deep learning predicts CRISPR off-target effects. [Link]
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Singh, S., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. [Link]
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
-
Patsnap Synapse. (2025). How to improve drug selectivity?. [Link]
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Wang, T., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
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seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Kim, H., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. [Link]
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CRISPR Medicine News. (2023). Off-target effects and where to find them. [Link]
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Miller, M. A., et al. (2017). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate. [Link]
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Luduena, R. F., & Roach, M. C. (1989). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. PubMed. [Link]
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Kaushik, A., & Wollebo, D. S. (2021). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. PMC - NIH. [Link]
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Miller, M. A., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
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National Pesticide Information Center. (2020). 2,4-D Technical Fact Sheet. [Link]
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CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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PubChem. (n.d.). Chlorthiamid. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
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Kampfraath, A. A., et al. (2011). Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: What are the risks to humans and biota?. ResearchGate. [Link]
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PubChem. (n.d.). 2,4-Dichlorobenzenecarbothioamide. National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Purification of 2,4-Dichlorothiobenzamide
Welcome to the technical support center for the purification of 2,4-Dichlorothiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific experimental problems you may encounter during the purification of this compound, particularly after its synthesis via thionation of 2,4-dichlorobenzamide, often using Lawesson's reagent.
Problem 1: My crude product yield is over 100%, and I see a persistent, polar spot on my TLC.
Cause: This is a classic sign of contamination with by-products from Lawesson's reagent.[1][2] Lawesson's reagent itself is converted into polar, phosphorus-containing species during the reaction. A common by-product is 4-methoxybenzenecarbothioic acid, which is UV active and can remain at the baseline of your TLC plate.[1] These by-products have significant mass, leading to an artificially inflated yield.
Solution:
-
Modified Work-up: Before proceeding to chromatography, consider a modified work-up to decompose these persistent by-products. A recent development involves treating the reaction mixture with ethanol after the thionation is complete. This converts the six-membered ring by-product into a highly polarized diethyl thiophosphonate, which is more amenable to separation.[3] For larger-scale reactions, ethylene glycol can be used in a similar fashion, allowing for a chromatography-free purification via phase separation, extraction, and recrystallization.[3]
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Aqueous Wash: A thorough aqueous work-up is crucial. Quenching the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) can help decompose any remaining Lawesson's reagent.[1] However, be aware that some unreacted or partially reacted forms might persist.
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Chromatography Strategy: If chromatography is necessary, the polar by-products will likely adhere strongly to the silica gel. You may observe them as a persistent spot at the origin. It is important not to mistake this for your product. Running a TLC with the crude mixture and the starting Lawesson's reagent on the same plate can help identify the origin of the baseline spot.[1]
Problem 2: My this compound appears to be degrading during purification.
Cause: Thioamides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, or upon prolonged heating.[4] The stability of the thioamide functional group is a key consideration during purification.
Solution:
-
Control pH: During aqueous washes and extractions, avoid extreme pH values. If an acid or base wash is necessary, perform it quickly and at low temperatures, followed by neutralization.
-
Temperature Management: When performing recrystallization, avoid prolonged heating at the solvent's boiling point. Similarly, when removing solvent under reduced pressure, use a water bath with a moderate temperature.
-
Inert Atmosphere: For sensitive applications, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, although this is less common for thioamides compared to other functional groups.
Problem 3: I'm struggling to find a suitable solvent system for recrystallization.
Cause: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. A two-solvent system is often more effective.[5][6]
Solution:
-
Solvent Screening: Systematically test the solubility of your crude this compound in a range of common laboratory solvents with varying polarities.
-
Two-Solvent Recrystallization:
-
Principle: Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid (the cloud point).[6] Gently warm the mixture to redissolve the precipitate and then allow it to cool slowly.
-
Recommended Systems: A common and effective two-solvent system for many organic compounds is Dichloromethane (DCM)/n-Hexane or DCM/n-Pentane. Dissolve the crude product in a minimal amount of hot DCM and then add hexane or pentane dropwise until turbidity is observed.[7]
-
Experimental Protocol: Two-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the "good" solvent (e.g., DCM) and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, slowly add the "bad" solvent (e.g., n-hexane) dropwise while the solution is still warm, until you observe persistent cloudiness.[5]
-
If too much "bad" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and potential impurities from the synthesis of this compound?
The most common synthetic route to this compound is the thionation of 2,4-dichlorobenzamide with a thionating agent like Lawesson's reagent.[8][9] The 2,4-dichlorobenzamide is typically prepared from 2,4-dichlorobenzonitrile.[10][11]
Potential Impurities:
| Impurity Source | Potential Impurities |
| Starting Material (2,4-dichlorobenzonitrile) | Unreacted 2,4-dichlorobenzonitrile, isomers from the synthesis of the nitrile. |
| Intermediate (2,4-dichlorobenzamide) | Unreacted 2,4-dichlorobenzamide, by-products from the hydrolysis of the nitrile. |
| Thionation Reaction (Lawesson's Reagent) | Unreacted Lawesson's reagent, phosphorus-containing by-products, 4-methoxybenzenecarbothioic acid.[1][3] |
| Degradation | 2,4-dichlorobenzamide (from hydrolysis of the thioamide). |
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the complexity of the crude mixture and monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity with high precision.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying low-level impurities.[13][14]
-
Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable. Purity of the starting material, 2,4-dichlorobenzonitrile, is often assessed by GC.[15]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q3: How can I effectively remove phosphorus-containing by-products from the Lawesson's reagent reaction without using chromatography?
As mentioned in the troubleshooting guide, a promising chromatography-free method involves a modified work-up with ethylene glycol.[3] This procedure is particularly advantageous for larger-scale syntheses where chromatography is impractical.
Workflow for Chromatography-Free Purification:
Caption: Workflow for chromatography-free purification.
Q4: What is the general stability of this compound?
Thioamides are generally stable under neutral conditions at room temperature.[16][17] However, they can be susceptible to hydrolysis to the corresponding amide (2,4-dichlorobenzamide) under acidic or basic conditions, particularly with heating.[4] It is advisable to store the purified compound in a cool, dry place.
Purification Strategy Decision Tree
This decision tree can guide you in selecting an appropriate purification strategy based on your initial analytical results.
Caption: Decision tree for purification strategy.
References
-
What's the by-product of Lawesson's reagent? - ResearchGate. (2019). Available at: [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed. (2021). Beilstein J Org Chem, 17, 805-812. Available at: [Link]
-
Modification of organic compounds with Lawesson's reagent - ResearchGate. (2015). Russian Journal of Organic Chemistry, 51, 149-173. Available at: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Available at: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). J Org Chem, 85(5), 3147-3163. Available at: [Link]
-
Lawesson's reagent - Wikipedia. (n.d.). Available at: [Link]
-
Incorporating Thioamides into Proteins by Native Chemical Ligation - PubMed Central - NIH. (2014). J Vis Exp, (89), 51712. Available at: [Link]
-
Synthesis of 2,4-dichlorobenzonitrile - PrepChem.com. (n.d.). Available at: [Link]
-
2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem. (n.d.). Available at: [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. (2019). Available at: [Link]
- CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents. (2014).
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recrystallization-2.doc.pdf. (n.d.). Available at: [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (2023). Available at: [Link]
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Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents. (2010).
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2011). LCGC North America, 29(6). Available at: [Link]
-
2;4-DICHLOROBENZONITRILE FOR S | 8400370100 | SIGMA-ALDRICH | SLS Ireland. (n.d.). Available at: [Link]
-
2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822 - PubChem. (n.d.). Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium) - PubMed. (2002). J Agric Food Chem, 50(12), 3366-74. Available at: [Link]
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (2020).
-
Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. Available at: [Link]
- CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents. (2015).
-
DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - NIH. (n.d.). Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Org Process Res Dev, 24(11), 2416-2423. Available at: [Link]
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents. (2014).
-
2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Available at: [Link]
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(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. (n.d.). Available at: [Link]
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2,4-D Technical Fact Sheet - National Pesticide Information Center. (2008). Available at: [Link]
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(PDF) Hydrolysis of 2,4-dithiophenobarbital - ResearchGate. (2005). Acta Poloniae Pharmaceutica, 62(3), 175-180. Available at: [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (2012). Available at: [Link]
-
A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC - ..:: DESWATER ::.. (2017). Desalination and Water Treatment, 87, 269-275. Available at: [Link]
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2,4-Dichlorophenoxyacetic Acid - CDC. (2018). Available at: [Link]
- US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents. (1974).
- EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. (1989).
-
DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. (2022). Studia Universitatis Babes-Bolyai Chemia, 67(1), 221-230. Available at: [Link]
- US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents. (1957).
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Technical Support Center: Troubleshooting Poor Cell Permeability of 2,4-Dichlorothiobenzamide
Welcome to the technical support resource for researchers working with 2,4-Dichlorothiobenzamide. This guide is designed to provide in-depth, actionable advice for diagnosing and overcoming challenges related to its poor cell permeability. As Senior Application Scientists, we understand that compound delivery is as critical as its intrinsic activity. This center provides a logical framework, from initial diagnosis to advanced formulation and chemical modification strategies, to help you achieve consistent and meaningful results in your experiments.
Section 1: FAQs - First-Line Troubleshooting
This section addresses the most common initial questions researchers face when encountering permeability issues with this compound.
Q1: My assay shows low intracellular concentrations of this compound. What are the primary reasons for poor cell permeability?
Poor cell permeability is a frequent challenge in drug discovery and is generally caused by two main factors:
-
Inherently Low Passive Permeability: The compound's physicochemical properties may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane. Factors contributing to this include poor aqueous solubility, high polarity, or a molecular structure that is not conducive to membrane partitioning.[1]
-
Active Efflux: The compound may be a substrate for transmembrane transporter proteins, such as P-glycoprotein (P-gp), which actively pump it out of the cell.[2][3] This can result in low intracellular accumulation even if the compound can passively cross the membrane.[4]
Q2: What are the key physicochemical properties of this compound I should consider?
Understanding the fundamental properties of your compound is the first step in troubleshooting. The thioamide group, an isostere of the more common amide bond, has unique characteristics. The sulfur atom increases lipophilicity compared to an oxygen atom, which can potentially improve membrane permeability.[5][6] However, other factors are at play.
| Property | Value / Information | Source |
| Molecular Formula | C₇H₅Cl₂NS | [7] |
| CAS Number | 2775-38-4 | [7][8] |
| Physical State | Yellow powder | [8] |
| Melting Point | 135 °C | [8] |
| Key Structural Features | Dichlorinated phenyl ring, Thioamide group | N/A |
| Permeability Considerations | The thioamide group is a weaker hydrogen bond acceptor than an amide, which can reduce the desolvation penalty upon entering the lipid membrane.[5][9] The dichlorinated ring significantly increases lipophilicity. However, poor aqueous solubility can be a limiting factor. | N/A |
Q3: How do I distinguish between poor passive diffusion and active efflux?
This is the central diagnostic question. A two-tiered experimental approach is the most effective method:
-
Step 1: Assess Passive Permeability. Use a cell-free system like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure only passive diffusion.[10][11]
-
Step 2: Assess Permeability in a Biological System. Use a cell-based assay, such as the Caco-2 permeability assay, which includes active transporters.[12][13]
By comparing the results from these two assays, you can determine the primary barrier. If permeability is low in PAMPA, the issue is likely poor passive diffusion. If permeability is high in PAMPA but low in the Caco-2 assay, active efflux is the probable cause.[11]
Section 2: Diagnostic Workflow - A Step-by-Step Guide
Follow this workflow to systematically diagnose the permeability issue with this compound.
Caption: Diagnostic workflow for identifying the cause of poor cell permeability.
Q4: How do I perform a PAMPA to assess the passive permeability of my compound?
The PAMPA is a cost-effective, high-throughput assay that models passive transcellular diffusion.[14] It uses a filter plate coated with a lipid solution to create an artificial membrane separating a donor and acceptor well.[10]
(For a detailed, step-by-step protocol, please see Section 4: Protocol 1)
Q5: How do I interpret the PAMPA results?
PAMPA results are expressed as an effective permeability coefficient (Pe). This value is used to classify compounds as having low, medium, or high passive permeability.
| PAMPA Result (Pe in 10⁻⁶ cm/s) | Permeability Class | Implication for this compound |
| < 1 | Low | The compound's physicochemical properties are the primary barrier. Proceed to Section 3, Scenario 1. |
| 1 - 10 | Medium | Passive diffusion is moderate. Further investigation with Caco-2 is needed to see if efflux is also a factor. |
| > 10 | High | The compound has good passive diffusion. If in-cell activity is still low, active efflux is highly likely. Proceed to Caco-2 assay. |
Q6: When should I move from a PAMPA to a Caco-2 assay?
Move to a Caco-2 assay when:
-
PAMPA results show medium to high permeability, but your cell-based assays show low activity. This points towards a biological barrier not present in PAMPA.[11]
-
You need to definitively determine if your compound is an efflux pump substrate.
-
You are preparing for more advanced, preclinical studies, as Caco-2 data is a well-regarded standard for predicting in vivo absorption.[12]
Q7: How do I perform a bidirectional Caco-2 permeability assay?
This assay uses a monolayer of Caco-2 cells cultured on a semipermeable membrane in a Transwell™ system.[15][16] The compound is added to either the top (apical, A) or bottom (basolateral, B) chamber, and its appearance in the opposite chamber is measured over time. This allows for the calculation of permeability in both the absorptive (A→B) and secretive (B→A) directions.[15][17]
(For a detailed, step-by-step protocol, please see Section 4: Protocol 2)
Q8: What is an efflux ratio and how do I use it to determine if this compound is a substrate for efflux pumps?
The efflux ratio (ER) is a critical parameter derived from the bidirectional Caco-2 assay. It is calculated by dividing the apparent permeability coefficient (Papp) in the B→A direction by the Papp in the A→B direction.[2]
Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)
-
ER < 2: Suggests that the compound is not a significant substrate for active efflux. Permeability is likely governed by passive diffusion.
-
ER > 2: Indicates that the compound is actively transported out of the cells.[16] This strongly suggests it is a substrate for an efflux pump like P-gp.
Section 3: Troubleshooting and Solutions
Based on your diagnosis from Section 2, use this guide to find potential solutions.
Caption: Solution pathways based on the diagnosed permeability barrier.
Scenario 1: Poor Passive Permeability (Low PAMPA & Caco-2 Papp A→B, ER < 2)
Q9: My compound has inherently low passive permeability. What formulation strategies can I use to improve it?
When passive diffusion is the rate-limiting step, formulation strategies can significantly enhance bioavailability by improving the solubility and dissolution rate of the compound.[1]
-
Lipid-Based Formulations: Incorporating this compound into lipid vehicles like self-emulsifying drug delivery systems (SEDDS) can improve its solubility in the gastrointestinal tract and facilitate absorption.[18]
-
Amorphous Solid Dispersions: Creating a solid solution of the compound in a polymer matrix (e.g., using spray drying) prevents crystallization and maintains the drug in a higher-energy, more soluble amorphous state.[18][19]
-
Nanonization: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[18][19]
Q10: Can I use a prodrug approach to enhance passive permeability? What modifications would be suitable for this compound?
Yes, a prodrug strategy is a powerful chemical approach to overcoming permeability barriers.[20] The goal is to mask the chemical features that hinder membrane transport with a promoiety that is later cleaved enzymatically or chemically inside the cell to release the active drug.[20][21] For this compound, which has a primary thioamide (-CSNH₂), a potential strategy could involve creating a bioreversible N-substituted derivative that increases lipophilicity.
Scenario 2: Active Efflux is the Primary Barrier (Good PAMPA, but Low Caco-2 Papp A→B & ER > 2)
Q11: How do I confirm that P-glycoprotein (P-gp) or another specific efflux pump is responsible?
To confirm the involvement of a specific efflux pump, you can repeat the Caco-2 assay in the presence of a known inhibitor.[2]
-
Verapamil or Elacridar: These are commonly used inhibitors of the P-gp efflux pump.[2][22]
-
Experimental Design: Run the bidirectional Caco-2 assay with this compound both with and without the inhibitor.
-
Interpretation: If the Papp(A→B) increases significantly and the efflux ratio drops to < 2 in the presence of the inhibitor, it confirms that your compound is a substrate of that specific pump.[2][22]
Q12: What are my options if my compound is a strong efflux substrate?
If efflux is confirmed, you have two primary strategic options:
-
Co-administration with an Inhibitor: In a research setting, this is the most straightforward way to achieve higher intracellular concentrations for mechanism-of-action or efficacy studies. Therapeutically, this can be a viable but complex strategy.
-
Structural Modification: This is a more involved drug design approach. The goal is to modify the structure of this compound to reduce its recognition and binding by the efflux transporter, without losing its desired biological activity. This often involves iterative medicinal chemistry efforts.
Section 4: Protocols in Detail
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to provide a reliable assessment of passive permeability.[10][14][23]
-
Materials:
-
PAMPA filter plate (96-well, e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Lecithin (or other suitable lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
This compound (test compound)
-
High and low permeability control compounds (e.g., Propranolol and Atenolol)
-
Plate reader or LC-MS/MS for quantification
-
-
Procedure:
-
Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[14]
-
Coat Membrane: Gently dispense 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow it to impregnate for at least 5 minutes.[14]
-
Prepare Solutions: Prepare a 10 µM solution of the test compound and controls in PBS with 5% DMSO.[23]
-
Load Plates:
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking (e.g., 150 rpm) for 4 to 16 hours in a humidified chamber to prevent evaporation.[11]
-
Disassemble and Sample: After incubation, carefully separate the plates.
-
Quantify: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis: The effective permeability coefficient (Pe) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Bidirectional Caco-2 Cell Permeability Assay
This protocol outlines the key steps for assessing both passive permeability and active transport using the Caco-2 cell model.[12][13][24]
-
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
24-well Transwell™ plates (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)
-
Test compound, high/low permeability controls, and efflux controls (e.g., Digoxin)
-
TEER meter (e.g., Millicell® ERS)
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[2]
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200-300 Ω·cm² to be suitable for the assay.[2][24]
-
Optionally, perform a Lucifer Yellow rejection assay. Low passage of this fluorescent marker confirms tight junction integrity.[2][25]
-
-
Assay Initiation:
-
Wash the monolayers gently with pre-warmed (37°C) transport buffer.
-
For A→B (Apical to Basolateral) Transport: Add the test compound solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.[15]
-
For B→A (Basolateral to Apical) Transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.[15]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as described in Q8.
-
References
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- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
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- (n.d.). Caco2 assay protocol.
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- Wang, W., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC - NIH.
- Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PubMed.
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- Wang, W., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis.
- Di, L., & Rong, H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Abraham, I., et al. (1989). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. PubMed.
- Spengler, G., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI.
- Fitz-Gibbon, S., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central.
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- PubChem - NIH. (n.d.). 2,4-Dichlorobenzenecarbothioamide | C7H5Cl2NS | CID 2734822.
- ResearchGate. (n.d.). Impact of thioamide on hydrophilic macrocyclic peptide.
- bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- PubChem - NIH. (n.d.). 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556.
- Nikaido, H. (2011).
- NCBI. (n.d.). Table 4-3, Physical and Chemical Properties of 2,4-D. In Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- DeLong, D. C., et al. (1983). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed.
- Nikaido, H., & Nakae, T. (1979). Agents that increase the permeability of the outer membrane. PMC - NIH.
- ChemicalBook. (2024). 2,4-DICHLORO-THIOBENZAMIDE | 2775-38-4.
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Technical Support Center: Optimizing Dosage of 2,4-Dichlorothiobenzamide for In Vitro Studies
Welcome to the technical support guide for 2,4-Dichlorothiobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal dosage of this compound in in vitro cell-based assays. Given the limited publicly available data on its specific biological activity, a systematic, first-principles approach is essential for generating reliable and reproducible results. This guide emphasizes the causality behind experimental choices, ensuring that each step provides a self-validating foundation for subsequent investigations.
Section 1: Foundational FAQs - Getting Started with this compound
This section addresses the most common initial questions regarding the handling, properties, and preliminary assessment of this compound.
Q1: What is this compound and what are its known properties?
This compound (CAS No. 2775-38-4) is a chlorinated aromatic thioamide with the molecular formula C₇H₅Cl₂NS.[1][2][3] Publicly available data indicates it should be handled with care, as it is classified as harmful if swallowed.[2] Its physicochemical and biological properties are not extensively characterized in peer-reviewed literature, necessitating empirical determination of key parameters like solubility and stability for any experimental system.
Q2: What is a plausible mechanism of action for this compound?
While the direct mechanism for this compound is not established, we can infer potential activities from structurally related compounds.
-
Antimitotic Activity: The related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), is known to cause mitotic arrest by acting as a sulfhydryl alkylating agent that targets cysteine residues on β-tubulin, thereby disrupting microtubule polymerization.[4] The thioamide group in this compound could potentially engage in similar interactions.
-
Metabolic Activation & Cytotoxicity: Another analog, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), can be converted into a reactive acyl-CoA thioester metabolite.[5] This reactive species can form covalent adducts with cellular proteins, leading to hepatotoxicity.[5] Studies have also demonstrated that 2,4-D can induce both cytotoxicity and genotoxicity in mammalian cell lines in vitro.[6]
These precedents suggest that key experimental readouts for this compound should include assessments of cell viability, cell cycle progression, and apoptosis.
Q3: How do I properly prepare and store a stock solution? This seems trivial, but it's a major source of error.
This is a critical first step, as inaccurate stock concentration or compound precipitation will invalidate all downstream results. Never assume solubility. You must determine it empirically.
Core Principle: The goal is to create a high-concentration, stable stock in a solvent that is miscible with your culture medium and non-toxic to your cells at its final working dilution. Dimethyl sulfoxide (DMSO) is the most common choice.
Step-by-Step Protocol for Stock Solution Preparation:
-
Solubility Testing: Before preparing a bulk stock, test the solubility in your chosen solvent (e.g., USP-grade DMSO). A protocol for this can be adapted from established methods for small molecule characterization.[7]
-
Add a small, known amount of this compound to a microfuge tube.
-
Add the solvent in small increments, vortexing thoroughly after each addition until the compound is fully dissolved.
-
Visually inspect for any particulates against a dark background.
-
Calculate the concentration (e.g., in mM). This is your maximum stock concentration. It is best practice to prepare your working stock at a concentration slightly below this maximum to prevent precipitation during freeze-thaw cycles.
-
-
Stock Preparation: Based on your solubility test, prepare a primary stock solution (e.g., 10-50 mM in 100% DMSO).
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption by the DMSO. Store at -20°C or -80°C, protected from light.
-
Quality Control: After thawing a new aliquot for an experiment, visually inspect it for precipitation. If crystals are observed, gently warm the vial to 37°C and vortex to redissolve. If it does not redissolve, the stock may be compromised.
Q4: What specific safety precautions should I take when handling this compound?
Given its GHS classification, standard laboratory safety procedures for handling potentially hazardous chemicals are required.[2]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid compound in a chemical fume hood to avoid inhalation of powder.
-
Consult your institution's safety guidelines and the material safety data sheet (MSDS) before use.
Section 2: A Systematic Workflow for In Vitro Dosage Optimization
Optimizing the dosage of a novel compound is a multi-step process that moves from broad-range screening to precise determination of key efficacy metrics like the half-maximal inhibitory concentration (IC₅₀). This workflow ensures that your experimental design is both efficient and robust.
Caption: Workflow for determining the optimal in vitro dosage.
Step 1: Preliminary Characterization (Solubility & Stability)
Q: Why is it critical to test the compound's stability in my specific cell culture medium?
A: Because components in the medium, particularly serum proteins, can bind to the compound, reducing its effective (free) concentration or, conversely, helping to keep a poorly soluble compound from precipitating. Instability (chemical degradation) can also lead to a loss of activity over the course of a multi-day experiment. You must confirm that your compound remains soluble and stable under the exact conditions of your assay (e.g., 37°C, 5% CO₂, 10% FBS) for the duration of the planned incubation. An HPLC-based method is ideal for quantifying the compound's concentration in the medium over time.[7]
Data Logging Table for Solubility
| Solvent | Temperature (°C) | Maximum Observed Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 25 | Visual inspection | |
| Ethanol | 25 | Visual inspection | |
| PBS | 37 | Visual inspection |
| Culture Medium + 10% FBS | 37 | | Visual inspection after 24h |
Step 2: Initial Range-Finding Cytotoxicity Screen
Q: How do I determine a starting concentration range for my experiments without any prior data?
A: The most efficient method is to use a broad, semi-log or full-log dilution series. This approach covers several orders of magnitude to quickly identify the concentration window where the compound exhibits biological activity, preventing you from wasting time and resources on ineffective concentrations.
Protocol: Range-Finding MTT Assay
This protocol uses the MTT assay, a colorimetric method that measures metabolic activity as a proxy for cell viability.[8][9] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a 7-point, 10-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance at ~570 nm using a microplate reader.[9]
-
Analysis: Subtract the blank reading, then normalize the data to the vehicle control (which represents 100% viability). Plot percent viability versus log[concentration] to identify the active range.
Step 3: Definitive Dose-Response Analysis & IC₅₀ Determination
Q: My range-finding screen showed activity between 1 µM and 10 µM. How do I now calculate an accurate IC₅₀ value?
A: With the active range identified, you now perform a more detailed experiment using a narrower, multi-point dilution series to generate a full dose-response curve. This allows for the precise calculation of the IC₅₀, which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[13]
Protocol: Detailed Dose-Response for IC₅₀ Calculation
-
Concentration Series: Prepare an 8 to 12-point dilution series (e.g., 2-fold or 3-fold dilutions) spanning the active range identified in Step 2. For example, if the active range was 1-10 µM, your series might cover 0.5 µM to 20 µM.
-
Assay Performance: Repeat the viability assay (MTT, MTS, or a more sensitive luminescent assay like CellTiter-Glo®) with this detailed concentration series. Include multiple technical and biological replicates.
-
Data Normalization and Analysis:
-
Normalize your data as a percentage of inhibition relative to the vehicle control. (% Inhibition = 100 * (1 - (Abs_sample / Abs_vehicle))).
-
Plot % Inhibition (Y-axis) versus the log of the compound concentration (X-axis).
-
Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) equation is the industry standard for this purpose.[14][15]
-
The IC₅₀ is the concentration (X value) that corresponds to 50% inhibition on the fitted curve.[13] This analysis is readily performed using software like GraphPad Prism or specialized online calculators.[15]
-
Caption: A typical sigmoidal dose-response curve used to determine the IC50.
Section 3: Troubleshooting Guide - Common Issues & Solutions
Even with a robust workflow, challenges can arise. This section addresses common pitfalls in cell-based assays.[16][17]
Q: My IC₅₀ value for the same compound varies significantly between experiments. What could be the cause?
A: Lack of reproducibility is a common problem with several potential causes.
-
Cell Health & Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.[10]
-
Seeding Density: Inconsistent cell seeding density is a major source of variability. Optimize and strictly control the number of cells seeded per well.[10]
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can dramatically alter final concentrations. Ensure pipettes are calibrated and use proper technique.[10]
-
Reagent Variability: Use fresh media and supplements from consistent lots. A new lot of serum, for example, can alter cell growth and compound response.
-
Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Q: My compound appears to precipitate when I add it to the culture medium. What should I do?
A: This indicates that the compound's solubility in the aqueous, protein-rich environment of the culture medium is lower than in your DMSO stock.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically ≤0.5%. Higher concentrations can be toxic to cells and can also cause poorly soluble compounds to "crash out" of solution.
-
Lower the Dosing Concentration: You may be exceeding the solubility limit in your medium. Refer back to your stability tests (Step 1) and consider lowering the top concentration in your dose-response curve.
-
Use a Different Formulation: In some cases, formulation with solubilizing agents may be necessary, but this significantly complicates the experimental system and interpretation.
Q: My dose-response curve is flat or U-shaped, not sigmoidal. What does this mean?
A: A non-standard curve shape can provide important information about the compound's properties or mechanism.
-
Flat Curve: This typically means the compound is inactive or insoluble across the tested concentration range.
-
U-Shaped (Hormetic) Curve: This indicates a biphasic response, where the compound may be stimulatory at low doses and inhibitory at high doses. This can be due to activation of different pathways at different concentrations.
-
Sharp Drop-off: If viability plummets at a single high concentration, it often points to compound precipitation and non-specific physical toxicity rather than a specific pharmacological effect.
Section 4: Advanced Mechanistic Assays
Once you have a reproducible IC₅₀ value for cytotoxicity, the next step is to investigate the mechanism of cell death. Based on the potential mechanisms of action for related compounds, assessing apoptosis is a logical next step.
Q: How can I determine if this compound is inducing apoptosis?
A: A multi-assay approach is recommended. The gold standard involves detecting key hallmarks of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of executioner caspases.
Caption: Key events in apoptosis detected by common assays.
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter late-stage apoptotic and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ to avoid membrane damage.
-
Washing: Wash cells twice with cold PBS, then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
Principle: A key event in the apoptotic cascade is the activation of executioner caspases, primarily caspase-3 and caspase-7.[21] Assays like the Caspase-Glo® 3/7 provide a proluminescent substrate containing the "DEVD" peptide sequence, which is specifically cleaved by active caspase-3/7.[21] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7.
-
Assay Setup: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings. Treat with the compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence in treated cells compared to vehicle control cells indicates the activation of caspase-3/7, confirming an apoptotic mechanism of cell death.
By following this structured, data-driven approach, you can confidently determine an optimal and mechanistically informed dosage range for this compound in your specific in vitro model.
References
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Annexin V staining protocol for apoptosis. DAWINBIO. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchling. [Link]
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Annexin V Stain Protocol. East Carolina University. [Link]
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Caspase Activity Assay. Creative Bioarray. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]
-
Caspase Protocols in Mice. National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cell Viability Assays. National Institutes of Health. [Link]
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Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals. [Link]
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How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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How to calculate IC50 value. YouTube. [Link]
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Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. National Institutes of Health. [Link]
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In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed. [Link]
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On precision dosing of oral small molecule drugs in oncology. National Institutes of Health. [Link]
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Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. [Link]
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Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Semantic Scholar. [Link]
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Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. PubMed. [Link]
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Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. National Institutes of Health. [Link]
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2,4-Dichlorobenzenecarbothioamide. National Institutes of Health. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health. [Link]
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. National Institutes of Health. [Link]
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The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. PubMed. [Link]
-
Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]
-
Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. PubMed. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Dr. Dy Discusses On-Target and Off-Target Side Effects. YouTube. [Link]
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Welcome to the Technical Support Center for thiol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in the synthesis of thiols and related sulfur-containing compounds. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing these sensitive reactions. Our goal is to equip you with the knowledge to diagnose issues, implement effective solutions, and validate your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in thiol synthesis?
A1: The primary culprit for low yields in thiol synthesis is the high susceptibility of the thiol group (-SH) to oxidation, which leads to the formation of disulfide (R-S-S-R) dimers.[1][2] This process is readily facilitated by the presence of atmospheric oxygen. To mitigate this, it is crucial to perform reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[1]
Q2: My thiol appears to have formed, but I'm struggling with purification. Why is this happening?
A2: Purification of thiols can be challenging due to their sensitivity to oxidation on silica gel and the difficulty in separating them from certain reaction byproducts.[3][4] For instance, byproducts from reagents like Lawesson's reagent can co-elute with the desired thiol.[3] Additionally, the very act of purification can expose the thiol to air, leading to disulfide formation.[4]
Q3: Are there alternatives to using foul-smelling thiols in my synthetic route?
A3: Yes, several modern protocols circumvent the use of volatile and odorous thiols. These methods often employ thiol surrogates that generate the thiol species in situ. Examples include using thiourea followed by hydrolysis, or sodium thiosulfate in one-pot reactions.[2][5][6][7]
Q4: I'm performing a thiol-ene "click" reaction, but the conversion is poor. What should I check first?
A4: For low conversion in thiol-ene reactions, first examine your initiator system (photo or thermal), ensuring the concentration is adequate.[8] Next, verify the stoichiometry of your thiol and ene reactants; a 1:1 ratio of functional groups is theoretically ideal.[8] Also, consider potential side reactions like the homopolymerization of the 'ene' component, especially with acrylates.[8]
Q5: When should I consider using a protecting group for my thiol?
A5: Thiol protecting groups are necessary when the thiol's reactivity would interfere with subsequent reaction steps in a multi-step synthesis.[9] Common protecting groups include acetate (Ac), benzyl (Bn), or tert-butyl (t-Bu), chosen based on the specific reaction conditions they need to withstand and the conditions required for their removal.[9][10]
In-Depth Troubleshooting Guides
Issue 1: Low Thiol Yield Due to Product Oxidation
This is the most prevalent issue in thiol chemistry. The thiol moiety is readily oxidized to a disulfide, especially in basic conditions or in the presence of trace metals.
Causality and Diagnosis
-
Mechanism of Oxidation: The oxidation of thiols to disulfides can proceed through several pathways, including one-electron oxidation to a thiyl radical, which then dimerizes, or a two-electron oxidation involving a sulfenic acid intermediate.[11] This process is often catalyzed by oxygen.[12]
-
Analytical Confirmation:
-
NMR Spectroscopy: Compare the crude NMR spectrum to the expected spectrum of your thiol. The disappearance of the characteristic -SH proton signal and the appearance of new signals in the alkyl/aryl region may indicate disulfide formation.
-
Mass Spectrometry (MS): Look for a peak corresponding to the molecular weight of the disulfide dimer (2 × M - 2, where M is the molecular weight of the thiol).
-
TLC Analysis: Disulfides are typically less polar than their corresponding thiols. You may observe a new spot with a higher Rf value.
-
Solutions and Preventative Measures
| Strategy | Rationale |
| Inert Atmosphere | Excludes atmospheric oxygen, the primary oxidant.[1] |
| Deoxygenated Solvents | Removes dissolved oxygen from the reaction medium.[1] |
| Acidic pH | Protonation of the thiol group reduces its susceptibility to oxidation.[13] |
| Reducing Agents | Additives like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used in the workup or purification to reverse disulfide formation.[14][15] |
| Chelating Agents | Trace metal ions can catalyze oxidation. Adding a chelator like EDTA can sequester these metals. |
Experimental Protocol: Degassing Solvents
-
Place the solvent in a flask with a sidearm.
-
Ensure the flask is no more than half full.
-
Connect the sidearm to a vacuum/inert gas manifold.
-
Freeze the solvent using a liquid nitrogen or dry ice/acetone bath.
-
Once frozen, apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and backfill with an inert gas (e.g., argon or nitrogen).
-
Allow the solvent to thaw completely.
-
Repeat this "freeze-pump-thaw" cycle at least three times for rigorous oxygen removal.[16]
Issue 2: Complications in Mitsunobu Reaction for Thiol Synthesis
The Mitsunobu reaction is a powerful tool for converting alcohols to thiols with inversion of stereochemistry, typically using a thioacid as the nucleophile.[17][18] However, it is not without its challenges.
Causality and Diagnosis
-
Poor Nucleophilicity of Thiols: Aliphatic thiols are often not acidic enough (pKa > 13) to be effective nucleophiles in the standard Mitsunobu reaction.[18][19] Thioacids (e.g., thioacetic acid) are commonly used instead, followed by a hydrolysis step.[20]
-
Side Reactions: The phosphine reagent (e.g., triphenylphosphine) can react with azides or peroxides if present in the substrate, leading to undesired byproducts.[19]
-
Steric Hindrance: Highly hindered alcohols may react slowly or not at all.[21]
-
Byproduct Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can be difficult to remove.[21][22]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for Mitsunobu reactions.
Issue 3: Low Conversion in Thiol-Maleimide Conjugation
The thiol-maleimide reaction is a cornerstone of bioconjugation, but its efficiency is highly dependent on reaction conditions.
Causality and Diagnosis
-
Suboptimal pH: The ideal pH range for this reaction is 6.5-7.5.[16][23] Below pH 6.5, the thiol is protonated and less nucleophilic, slowing the reaction.[23] Above pH 7.5, the maleimide ring is susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) can occur.[16][23]
-
Maleimide Instability: Maleimides hydrolyze in aqueous solutions. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF.[23]
-
Thiol Oxidation: As with all thiol reactions, oxidation of the starting material to a disulfide will prevent conjugation.[16]
Solutions and Preventative Measures
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol nucleophilicity with maleimide stability.[23] |
| Buffer | Non-nucleophilic (e.g., PBS, HEPES) | Avoids buffers containing primary or secondary amines (e.g., Tris) that can compete with the thiol.[23] |
| Stoichiometry | 1.1 to 1.5-fold molar excess of thiol | A slight excess can help drive the reaction to completion.[16] |
| Reducing Agents | Complete removal before reaction | Agents like DTT or β-mercaptoethanol will compete for the maleimide.[16][23] |
Issue 4: Challenges in Thioether and Thioester Synthesis
While related to thiols, the synthesis of thioethers and thioesters presents its own set of challenges.
Thioether Synthesis (e.g., via Williamson Ether Synthesis Analogue)
-
Problem: The thiol product can act as a nucleophile and react with another equivalent of the alkyl halide, leading to a sulfide byproduct.[2][24]
-
Solution: Use thiourea as the nucleophile. This forms an alkyl isothiourea salt intermediate, which is then hydrolyzed to the thiol, preventing the side reaction.[2][24] Alternatively, using a strong base to fully deprotonate the thiol to the more nucleophilic thiolate can favor the desired reaction.[25]
Thioester Synthesis
-
Problem: Traditional methods often involve coupling carboxylic acids with thiols using dehydrating agents, which can have functional group tolerance issues.[6][20]
-
Solution: Modern, thiol-free methods offer milder conditions and broader substrate scope. One such method involves the one-pot reaction of a benzoic anhydride with thiourea to generate a thiobenzoic acid in situ, which then reacts with an electrophile.[6] Another innovative approach is the conversion of esters to thioesters under transition-metal-free conditions.[26]
Analytical Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Test
This colorimetric assay is a standard method for quantifying free sulfhydryl groups.[27][28]
-
Reagent Preparation:
-
Ellman's Reagent (DTNB) Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[23]
-
Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., cysteine or glutathione) in the same buffer.[23]
-
-
Assay Procedure:
-
Calculation:
-
Generate a standard curve using the absorbance values from your thiol standards.
-
Determine the concentration of your unknown sample by interpolating from the standard curve. The molar extinction coefficient of the resulting 2-nitro-5-thiobenzoate (TNB²⁻) anion is approximately 14,150 M⁻¹cm⁻¹ at 412 nm, which can also be used for direct calculation.[27]
-
Protocol 2: Monitoring Thiol-Ene Reactions via FTIR Spectroscopy
FTIR is an effective way to monitor the disappearance of the characteristic S-H stretching vibration.
-
Acquire Initial Spectrum: Before initiating the reaction, take an FTIR spectrum of the reaction mixture. Identify the sharp, weak absorbance band for the S-H stretch, typically found around 2550-2600 cm⁻¹.
-
Monitor Reaction Progress: At various time points during the reaction, withdraw a small aliquot and acquire its FTIR spectrum.
-
Analyze Data: The conversion can be monitored by observing the decrease in the intensity of the S-H peak. The disappearance of this peak indicates the consumption of the thiol starting material and the completion of the reaction.
Visualization of Key Mechanisms
Thiol Oxidation to Disulfide
Caption: One-electron oxidation pathway for disulfide formation.
Thiol-Maleimide Conjugation
Caption: Mechanism of thiol-maleimide "click" reaction.
References
- BenchChem. (n.d.). Troubleshooting low conversion rates in thiol-ene reactions.
- BenchChem. (n.d.). Troubleshooting low yields in thiol synthesis.
- LookChem. (n.d.). What is Protection of Thiol Groups.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Thiol-PEG5-Alcohol Conjugation Reactions.
- BenchChem. (n.d.). Troubleshooting low yield in thiol-maleimide reactions.
- Huang, Z., & Benner, S. A. (1993). Selective Protection and Deprotection Procedures for Thiol and Hydroxyl Groups. Synlett, 1993(1), 83-84.
- Clayden, J., & Yagoub, Y. (2015). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 11, 2548–2559.
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
- Kumar, A., & Kumar, S. (2019). One-pot synthesis of thioesters with sodium thiosulfate as a sulfur surrogate under transition metal-free conditions. Organic & Biomolecular Chemistry, 17(30), 7172-7176.
- K. C. Kumara Swamy, N. N. Bhuvan Kumar, E. Balaraman, & K. V. P. Pavan Kumar. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- Bar-Rog, A., & Markina, A. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Retrieved from [Link]
- Seo, S., & Garg, N. K. (2021). Conversion of Esters to Thioesters under Mild Conditions.
-
Beilstein Journals. (n.d.). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Reddit. (2023). Issues during thiol synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
ResearchGate. (2016). Hi, does anyone have an idea on how to purify a molecule with free thiol function without risking its oxidation?. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]
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Validation & Comparative
Comparative Efficacy of 2,4-Dichlorothiobenzamide and Other Tubulin Inhibitors: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule cytoskeleton, a dynamic network of polymers assembled from α- and β-tubulin heterodimers, is fundamental to numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell architecture.[1][2][3][4] The critical role of microtubule dynamics in cell division makes tubulin a highly attractive target for anticancer drug development.[1][4][5][6] Tubulin inhibitors, a cornerstone of modern chemotherapy, exert their effects by disrupting these dynamics.[1][7] They are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1][6][8][9]
This guide provides a comparative overview of the efficacy of various tubulin inhibitors, with a particular focus on the emerging compound 2,4-Dichlorothiobenzamide (DCB) in relation to well-established clinical agents. While information on DCB is still developing, this guide will synthesize the available data and provide a framework for its comparative evaluation.
The Landscape of Tubulin Inhibition
Tubulin inhibitors are classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The three primary binding sites are the taxane, vinca, and colchicine sites.[10]
-
Microtubule Stabilizers (Taxane-Site Binders): This class, exemplified by paclitaxel (Taxol®) and docetaxel (Taxotere®), binds to the β-tubulin subunit within the microtubule polymer.[11][12][13] This binding stabilizes the microtubule, preventing its depolymerization, which is essential for the dynamic changes required during mitosis.[1][3][11][12] The result is mitotic arrest and subsequent apoptosis (programmed cell death).[5][12][13]
-
Microtubule Destabilizers (Vinca and Colchicine-Site Binders): These agents prevent the polymerization of tubulin dimers into microtubules.[1][10]
-
Vinca Alkaloids: Vincristine and vinblastine bind to the β-tubulin subunit at a distinct site, inducing the formation of non-functional spiral aggregates and leading to microtubule disassembly.[9][14][15][16]
-
Colchicine-Site Inhibitors: A diverse group of compounds bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents the incorporation of tubulin dimers into growing microtubules.[10][17][18][19] This leads to microtubule depolymerization, disruption of the mitotic spindle, and cell cycle arrest in the G2/M phase.[17][20]
-
The following diagram illustrates the primary mechanisms of action of established tubulin inhibitors.
Caption: Mechanisms of action of major classes of tubulin inhibitors.
This compound (DCB): An Emerging Player
While not as extensively characterized as the aforementioned drugs, research into benzamide and thiobenzamide derivatives has revealed their potential as tubulin inhibitors.[21][22][23][24] A structurally related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), has been shown to be an antimitotic agent that alters microtubule morphology and irreversibly inhibits the in vitro polymerization of purified tubulin.[25][26] This suggests that compounds with a dichlorinated phenyl ring and a sulfur-containing moiety, such as DCB, warrant investigation as potential tubulin-targeting agents. Studies on other benzamide derivatives have shown that they can bind to the colchicine site, inhibit tubulin polymerization, and exhibit potent antiproliferative activities against various cancer cell lines.[21][23]
Comparative Efficacy: A Data-Driven Approach
To objectively compare the efficacy of DCB with other tubulin inhibitors, a series of standardized in vitro and cell-based assays are necessary. The following tables provide a template for presenting such comparative data, populated with representative values for established agents to provide a baseline for evaluation.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Binding Site | IC50 (µM) for Tubulin Polymerization Inhibition | Mechanism |
| DCB (Hypothetical) | Colchicine (Predicted) | To Be Determined | Destabilizer |
| Colchicine | Colchicine | 2.68[17] | Destabilizer |
| Vinblastine | Vinca | ~0.43[15] | Destabilizer |
| Paclitaxel | Taxane | N/A | Stabilizer |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (nM) |
| DCB (Hypothetical) | MCF-7 (Breast) | To Be Determined |
| A549 (Lung) | To Be Determined | |
| HeLa (Cervical) | To Be Determined | |
| Paclitaxel | MCF-7 | 2 - 10 |
| A549 | 5 - 20 | |
| HeLa | 3 - 15 | |
| Vincristine | MCF-7 | 1 - 5 |
| A549 | 2 - 10 | |
| HeLa | 1 - 8 | |
| Combretastatin A-4 (CA-4) | MCF-7 | 0.5 - 3 |
| A549 | 1 - 5 | |
| HeLa | 0.8 - 4 |
Experimental Protocols for Comparative Efficacy Assessment
To generate the data required for a robust comparison, the following experimental workflows are recommended.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method is often preferred for its sensitivity.[2][27][28]
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Preparation: Thaw purified tubulin, GTP, and a fluorescent reporter dye on ice. Prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in a suitable buffer containing GTP and the fluorescent reporter.[2][28]
-
Compound Plating: Serially dilute the test compounds (including DCB) and control compounds (e.g., a known inhibitor like nocodazole and a known stabilizer like paclitaxel) in the assay buffer. Add these to a 96-well plate.[2]
-
Initiation: To start the reaction, add the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).[2]
-
Data Analysis: Plot the fluorescence intensity against time. The rate and extent of polymerization can be determined from the resulting sigmoidal curves. Calculate the IC50 value for inhibitory compounds.[2]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.[29][30]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.[29][31]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (including DCB) and control drugs for a specified duration (e.g., 48 or 72 hours).[29][32]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[29][32]
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.[29][32]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[30]
Immunofluorescence Staining of the Microtubule Network
This technique allows for the direct visualization of the effects of tubulin inhibitors on the cellular microtubule architecture.[33][34]
Caption: Workflow for immunofluorescence analysis of microtubules.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compounds at their approximate IC50 concentrations for a suitable time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).[33]
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).[33]
-
Antibody Incubation: Incubate the cells with a primary antibody specific to a tubulin subunit (e.g., anti-α-tubulin). Following washes, incubate with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.[33][34]
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the microtubule network and nuclei using a fluorescence microscope.[33][34]
Conclusion
The established landscape of tubulin inhibitors provides a strong foundation for the development and evaluation of novel therapeutic agents. While this compound is an emerging compound, its structural similarities to other known tubulin-targeting molecules suggest it is a promising candidate for further investigation. The experimental framework outlined in this guide provides a robust methodology for a direct and objective comparison of its efficacy against clinically relevant tubulin inhibitors. Such studies are crucial for elucidating its mechanism of action and determining its potential as a next-generation anticancer therapeutic.
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2,4-Dichlorothiobenzamide Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. This guide provides a comprehensive framework for understanding and potentially establishing an in vitro-in vivo correlation (IVIVC) for the investigational compound, 2,4-Dichlorothiobenzamide. While direct and extensive biological data for this specific molecule is not abundant in publicly accessible literature, we can draw significant insights from the broader classes of thiobenzamides and salicylanilides, which are known for their antimicrobial properties.[1][2][3] This guide will therefore leverage this related knowledge to propose a structured, scientifically rigorous pathway for the evaluation of this compound, from initial laboratory assays to preclinical animal models.
Our discussion will be grounded in the core principles of IVIVC, aiming to build a predictive understanding of how in vitro potency translates to in vivo efficacy. We will explore the critical experimental choices, the inherent complexities of biological systems, and the data required to bridge the translational gap.
The Chemical Landscape: Understanding this compound and its Analogs
This compound belongs to the thiobenzamide class of compounds. Its structure, featuring a dichlorinated benzene ring attached to a thioamide group, suggests potential for biological activity. The electronic properties conferred by the chlorine atoms can influence the molecule's reactivity and interaction with biological targets. While specific data for this compound is limited, the broader salicylanilide and benzamide classes, which share structural similarities, have demonstrated notable antibacterial and antifungal activities.[1][2][3][4][5][6] For instance, various salicylanilide derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2775-38-4 | [7][8][9][10][11] |
| Molecular Formula | C7H5Cl2NS | [8][9] |
| Molecular Weight | 206.09 g/mol | [8][9] |
| Melting Point | 135 °C | [7][8] |
| Appearance | Yellow powder | [7][8] |
Part 1: Establishing In Vitro Activity – The Foundation of Correlation
The initial step in evaluating any potential antimicrobial agent is to determine its intrinsic activity against relevant pathogens in a controlled laboratory setting. For this compound, a logical starting point is to screen for antifungal and antibacterial activity, given the known properties of related compounds.
Proposed In Vitro Antifungal Susceptibility Testing
A standard and robust method for assessing antifungal activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[12] This assay provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Antifungal Broth Microdilution Assay
-
Microorganism Preparation: A panel of clinically relevant fungal strains should be selected, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Trichophyton rubrum. Cultures are grown on appropriate agar plates, and inoculums are prepared and standardized to a concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.0625 to 128 µg/mL).
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well containing the diluted compound. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance at a specific wavelength.[12]
-
Minimum Fungicidal Concentration (MFC) Determination: To determine if the compound is fungicidal or fungistatic, an aliquot from the wells with no visible growth is sub-cultured onto agar plates without the compound. The MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[13]
Proposed In Vitro Antibacterial Susceptibility Testing
A similar broth microdilution method can be employed to assess antibacterial activity against a panel of clinically significant bacteria, including Gram-positive organisms like Staphylococcus aureus (including MRSA) and Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa.
Experimental Protocol: Antibacterial Broth Microdilution Assay
-
Bacterial Preparation: Bacterial strains are cultured overnight, and the inoculum is standardized to approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth.
-
Compound Preparation and Inoculation: Similar to the antifungal assay, serial dilutions of this compound are prepared in 96-well plates, followed by the addition of the standardized bacterial inoculum.
-
Incubation and MIC/MBC Determination: Plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration with no visible growth. The Minimum Bactericidal Concentration (MBC) is determined by sub-culturing from clear wells onto agar plates.
Data Presentation: Hypothetical In Vitro Activity of this compound
| Organism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Candida albicans | Yeast | 8 | 16 |
| Aspergillus fumigatus | Mold | 16 | >64 |
| Staphylococcus aureus (MRSA) | Gram+ Bacteria | 4 | 8 |
| Escherichia coli | Gram- Bacteria | >128 | >128 |
This table represents hypothetical data for illustrative purposes.
Part 2: The In Vivo Arena – Translating Potential to Efficacy
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. The complexity of a living organism, including factors like drug absorption, distribution, metabolism, and excretion (ADME), as well as the host immune response, can significantly impact a compound's effectiveness.
Proposed Murine Model of Systemic Fungal Infection
To evaluate the in vivo efficacy of this compound, a murine model of systemic candidiasis is a well-established and relevant choice.[14][15][16][17][18]
Experimental Protocol: Murine Systemic Candidiasis Model
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[14]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: this compound is administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intraperitoneal). A vehicle control group and a positive control group (e.g., treated with fluconazole) are included.
-
Efficacy Endpoints: The primary endpoint is typically survival over a defined period (e.g., 14-21 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFUs).[19]
Data Presentation: Hypothetical In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) | Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | - | 8 | 6.5 |
| This compound | 10 | 12 | 5.2 |
| This compound | 30 | 18 | 4.1 |
| Fluconazole | 10 | 20 | 3.8 |
This table represents hypothetical data for illustrative purposes.
Part 3: Bridging the Gap – Establishing the In Vitro-In Vivo Correlation
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[20][21] For antimicrobial agents, this often involves correlating in vitro potency (e.g., MIC) with in vivo efficacy (e.g., reduction in bacterial/fungal load).
A successful IVIVC can be invaluable in drug development, potentially reducing the need for extensive animal studies and aiding in the optimization of dosing regimens.
Key Considerations for Establishing an IVIVC for this compound
-
Pharmacokinetics (PK): Understanding the ADME properties of this compound is crucial. Key PK parameters to determine in the animal model include plasma concentration-time profiles, bioavailability, and tissue distribution.
-
Pharmacodynamics (PD): The relationship between drug concentration and its antimicrobial effect is the core of the IVIVC. For antimicrobials, key PK/PD indices include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak plasma concentration to the MIC (Cmax/MIC), and the time that the plasma concentration remains above the MIC (T>MIC).
-
Data Integration: The IVIVC is established by plotting the in vivo efficacy (e.g., change in fungal burden) against the relevant PK/PD index for different doses of this compound.
Diagram: IVIVC Workflow for this compound
Caption: Workflow for establishing an IVIVC.
Conclusion
While the direct biological profile of this compound remains to be fully elucidated, this guide provides a scientifically grounded, logical framework for its investigation. By leveraging knowledge from related compound classes and adhering to established methodologies for in vitro and in vivo testing, researchers can systematically evaluate its potential as an antimicrobial agent. The ultimate goal, the establishment of a robust IVIVC, would represent a significant step in translating laboratory findings into predictable clinical outcomes. The proposed protocols and conceptual frameworks herein serve as a comprehensive starting point for such an endeavor, emphasizing the importance of a rigorous, data-driven approach to antimicrobial drug development.
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A Researcher's Guide to Validating the Mechanism of Action of 2,4-Dichlorothiobenzamide Using Genetic Approaches
Introduction: The Challenge of a Novel Bioactive Compound
In drug discovery, researchers often identify novel compounds with compelling phenotypic effects, such as anti-proliferative or anti-fungal activity.[1] 2,4-Dichlorothiobenzamide represents such a compound—a molecule belonging to the thioamide class, which is known for a diverse range of pharmacological activities, yet its precise mechanism of action (MoA) remains uncharacterized.[2][3][4] Thioamides can act as prodrugs, bioisosteres for amides, or interact with metabolic enzymes, making MoA validation crucial for further development.[2][5]
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the MoA of a compound like this compound. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, focusing on a robust, multi-stage genetic strategy. This "forward chemical genetics" approach starts with the phenotype and uses genetic tools to identify the molecular target responsible for the observed biological change.[6][7] Choosing the right biological target, supported by strong genetic evidence, can more than double the success rate of a drug development program.[8]
The Strategic Framework: From Unbiased Discovery to Target Validation
The overall workflow is visualized below. It begins with a genome-wide screen to identify candidate genes and culminates in precise experiments to confirm target engagement and pathway modulation.
Caption: A multi-stage workflow for MoA validation.
Stage 1: Unbiased Discovery with Genome-Wide CRISPR Screening
The first step is to identify genes that modify a cell's response to this compound without preconceived bias. A genome-wide CRISPR knockout (GeCKO) screen is the gold standard for this purpose.[9][14] The principle is simple: if knocking out a specific gene makes a cell resistant to the compound, that gene's product might be the direct target or a critical component of the target pathway. Conversely, if a knockout sensitizes the cell, the gene may be part of a resistance mechanism.
Experimental Rationale & Design
A pooled-based screening protocol is employed where a lentiviral library delivers Cas9 and a vast collection of single-guide RNAs (sgRNAs) into a cell population.[9] Each sgRNA is designed to direct the Cas9 nuclease to a specific gene, creating a frameshift mutation that ablates its function.[9]
-
Positive vs. Negative Selection: The screen can be designed for either positive selection (identifying resistance genes) or negative selection (identifying essential genes/sensitizers).[15] For a cytotoxic compound, a positive selection screen is common: the cell population is treated with a lethal dose of this compound, and the surviving cells are analyzed. These survivors are enriched for sgRNAs that knocked out genes required for the compound's efficacy.
-
Data Analysis: After treatment, genomic DNA is extracted, and the sgRNA sequences are amplified and quantified using Next-Generation Sequencing (NGS).[16] The relative abundance of each sgRNA in the treated population versus a control (e.g., DMSO-treated) population is calculated.[16] Powerful bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) are used to identify statistically significant "hits"—genes whose corresponding sgRNAs are either enriched (resistance) or depleted (sensitization).[15]
Protocol: Genome-Wide Lentiviral CRISPR-Cas9 Screen
-
Library Preparation & Virus Production: Amplify a genome-scale sgRNA library (e.g., GeCKOv2). Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce high-titer lentivirus.[17][18][19]
-
Cell Transduction: Transduce the target cancer cell line (e.g., A375 melanoma cells if testing anti-proliferative effects) with the lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA.[18] Maintain a high coverage (e.g., 300-500 cells per sgRNA) to ensure the library is fully represented.[9]
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Compound Treatment: Split the cell population into two groups: a treatment group (this compound at IC80) and a control group (vehicle/DMSO). Culture the cells for a duration that allows for significant selection pressure (e.g., 14-21 days).[9]
-
Genomic DNA Extraction & Sequencing: Harvest cells from both populations. Extract genomic DNA and use PCR to amplify the sgRNA-containing regions. Perform high-throughput sequencing to determine the read counts for each sgRNA.
-
Data Analysis: Align sequencing reads to the reference sgRNA library.[16] Use a tool like MAGeCK to normalize the data and calculate the log-fold change of each sgRNA, identifying statistically significant gene hits.[15]
Stage 2: Hit Confirmation and Orthogonal Validation
A primary screen will generate a list of candidate genes. This list must be rigorously validated to eliminate false positives arising from off-target effects or experimental noise.[13]
Comparing Validation Strategies
The goal is to confirm that the phenotype observed in the pooled screen is genuinely linked to the disruption of the identified gene. This involves re-testing the top hits individually.
| Validation Method | Principle | Advantages | Disadvantages |
| Individual CRISPR KO | Transfect cells with 2-3 individual, high-activity sgRNAs per candidate gene. | Confirms on-target effect; uses the same technology as the primary screen for consistency. | Can take time to generate and verify knockout cell lines. |
| siRNA Knockdown | Use small interfering RNAs to transiently degrade the target gene's mRNA.[10] | Rapid and transient, useful for studying essential genes where a permanent KO would be lethal.[20] | Incomplete knockdown can lead to false negatives; higher potential for off-target effects compared to CRISPR.[11] |
| cDNA Overexpression | Express the candidate target gene from a plasmid in the knockout background. | "Rescue" experiments definitively prove the gene's involvement. If re-introducing the gene restores sensitivity to the compound, it confirms the target. | Requires cloning and expression vectors; may not be feasible for all genes. |
Expert Insight: The most trustworthy validation combines multiple approaches. We recommend first confirming hits with individual CRISPR knockouts. For the top validated candidate, performing a rescue experiment by re-introducing the wild-type gene provides the highest level of confidence.
Caption: Logical workflow for hit validation and rescue.
Stage 3: Confirming the Mechanism of Action
With a validated target in hand (let's hypothetically call it "Target-T"), the final stage is to demonstrate that this compound directly engages this target and modulates its downstream signaling pathway.
Target Engagement vs. Pathway Analysis
-
Target Engagement: It is essential to prove that the compound physically interacts with its proposed target protein. Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) can confirm this in a cellular context.
-
Pathway Analysis: Once engagement is confirmed, the functional consequences must be assessed. If Target-T is a kinase, for example, a Western blot should be used to measure the phosphorylation of its known substrates. The analysis should compare the effect of this compound treatment with the effect of knocking out Target-T directly. A similar downstream signaling signature provides powerful evidence for the proposed MoA.
Hypothetical MoA Pathway for this compound
Let's assume our screen identified a kinase, "T-Kinase," as the primary target. The validation would proceed as follows:
Caption: Hypothetical signaling pathway for MoA validation.
The ultimate comparison is phenotypic. The cellular outcome of treating wild-type cells with this compound should phenocopy the outcome of knocking out T-Kinase. Furthermore, the T-Kinase knockout cells should be resistant to the compound, as its target is no longer present.
Conclusion
Validating the mechanism of action for a novel compound like this compound is a rigorous, multi-step process that demands scientific integrity at every stage. By systematically employing unbiased genome-wide CRISPR screens, followed by stringent hit validation and targeted biochemical analysis, researchers can move from a phenotypic observation to a high-confidence, validated drug target. This genetic-driven approach not only illuminates the fundamental biology of the compound but also dramatically increases the probability of its successful translation into a therapeutic agent.[8][21][22]
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A Comparative Analysis of 2,4-Dichlorothiobenzamide and its Benzamide Analog: A Technical Guide for Researchers
In the landscape of drug discovery and agrochemical development, the isosteric replacement of an amide with a thioamide is a well-established strategy to modulate physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 2,4-Dichlorothiobenzamide and its oxygen-containing counterpart, 2,4-Dichlorobenzamide. While direct comparative studies on these specific analogs are not extensively documented in publicly available literature, this document synthesizes known data for each compound, outlines the fundamental differences imparted by the thioamide substitution, and provides detailed experimental protocols to enable researchers to conduct their own comparative assessments.
Introduction: The Amide-to-Thioamide Transition
The substitution of a carbonyl oxygen with a sulfur atom, transforming an amide to a thioamide, introduces significant changes to the molecule's electronic and steric properties. Thioamides are generally more lipophilic and less prone to hydrolysis than their amide counterparts. The sulfur atom is a better hydrogen bond donor but a weaker hydrogen bond acceptor.[1][2] These alterations can profoundly impact a compound's pharmacokinetics, pharmacodynamics, and overall biological activity profile. This guide will explore these differences in the context of the 2,4-dichlorinated phenyl scaffold, a common motif in bioactive molecules.
Physicochemical Properties: A Tale of Two Functional Groups
A molecule's physicochemical properties are paramount to its behavior in a biological system, influencing everything from solubility and membrane permeability to target binding and metabolism.
Table 1: Physicochemical Properties of 2,4-Dichlorobenzamide and this compound
| Property | 2,4-Dichlorobenzamide | This compound | Data Source |
| Molecular Formula | C₇H₅Cl₂NO | C₇H₅Cl₂NS | [2][3] |
| Molecular Weight | 190.03 g/mol | 206.09 g/mol | [2][3] |
| Melting Point | 191-194 °C | 135 °C | [4][5] |
| LogP (Predicted/Computed) | 2.09 - 2.2 | ~1.4 (for 2,6-isomer) | [2][6][7] |
| pKa (Predicted) | 15.08 ± 0.50 | 11.80 ± 0.29 | [4][5] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | 58.1 Ų (for 2,6-isomer) | [6][7] |
Note: Some of the data for the thiobenzamide are for the 2,6-isomer or are predicted values due to a lack of available experimental data for the 2,4-isomer.
The lower predicted pKa of the thioamide suggests it is more acidic, and the generally higher lipophilicity of thioamides could enhance membrane permeability.[1] The difference in melting points indicates a change in the crystal lattice energy, which can be attributed to the altered hydrogen bonding and steric bulk of the sulfur atom.
Synthesis of this compound
The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent.[8] This protocol can be readily adapted for the conversion of 2,4-Dichlorobenzamide.
Experimental Protocol: Thionation of 2,4-Dichlorobenzamide
Objective: To synthesize this compound from 2,4-Dichlorobenzamide using Lawesson's reagent.
Materials:
-
2,4-Dichlorobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-Dichlorobenzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.55 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Causality: Lawesson's reagent acts as a thionating agent, replacing the carbonyl oxygen with sulfur. The reaction is typically driven to completion by heating. The aqueous workup removes water-soluble impurities, and column chromatography separates the desired product from any remaining starting material and byproducts.
Caption: Workflow for the synthesis of this compound.
Comparative Biological Activity: Knowns and Unknowns
Benzamide Analog: Potential Herbicidal Activity
While 2,4-Dichlorobenzamide itself is primarily documented as an intermediate in the synthesis of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), the benzamide functional group is present in a number of herbicidally active compounds.[9] For instance, the related compound 2,6-Dichlorobenzamide is a known herbicide.[1] Benzamide herbicides can act through various mechanisms, including the inhibition of cell wall biosynthesis or the disruption of microtubule organization, leading to arrested cell division.[10]
Proposed Mechanism of Action for Benzamide Herbicides:
Caption: Putative mechanism of action for benzamide herbicides.
Thiobenzamide Analog: An Unexplored Frontier
To date, there is a notable absence of published data on the biological activity of this compound. The introduction of the thioamide moiety could lead to several outcomes:
-
Enhanced Potency: Increased lipophilicity could improve cellular uptake, leading to greater efficacy.
-
Altered Selectivity: Changes in hydrogen bonding and steric profile may alter its binding affinity for biological targets.
-
Novel Mechanism of Action: The thioamide group could interact with different biological targets compared to the amide.
-
Modified Metabolism: The thioamide is susceptible to different metabolic pathways, potentially altering its half-life and metabolite profile. A study on the related 2,6-dichlorothiobenzamide showed it is extensively metabolized in rats and dogs.[11]
Proposed Experiments for a Direct Comparison
To bridge the knowledge gap, a head-to-head comparison is necessary. The following experimental protocols are proposed.
Herbicidal Activity Assay
Objective: To compare the pre- and post-emergent herbicidal activity of 2,4-Dichlorobenzamide and this compound.
Procedure:
-
Plant Species: Use a panel of representative monocot (e.g., Zea mays) and dicot (e.g., Arabidopsis thaliana, Abutilon theophrasti) species.
-
Pre-emergent Assay:
-
Sow seeds in pots containing a standard soil mix.
-
Apply the test compounds at various concentrations to the soil surface.
-
Incubate under controlled growth conditions.
-
Assess germination rates and seedling vigor after a set period (e.g., 14 days).
-
-
Post-emergent Assay:
-
Grow plants to the 2-3 leaf stage.
-
Apply the test compounds as a foliar spray at various concentrations.
-
Include a surfactant to aid in leaf wetting.
-
Assess plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.
-
-
Data Analysis: Calculate the GR₅₀ (concentration required for 50% growth reduction) for each compound and plant species.
In Vitro Target-Based Assays
Based on the known mechanisms of benzamide herbicides, the following in vitro assays could be employed:
-
Tubulin Polymerization Assay: To determine if the compounds inhibit microtubule formation.
-
Cellulose Synthase Activity Assay: To assess the inhibition of cell wall biosynthesis.
Conclusion
The isosteric replacement of the amide in 2,4-Dichlorobenzamide with a thioamide to form this compound presents an intriguing case study in medicinal and agrochemical research. While the benzamide analog has established links to herbicidal activity, the biological profile of its thio-counterpart remains largely unexplored. The predicted differences in physicochemical properties suggest that this compound may exhibit a distinct activity profile. The experimental protocols outlined in this guide provide a clear path for researchers to conduct a direct comparative analysis, which could uncover novel biological activities and further elucidate the nuanced role of the thioamide functional group in modulating the efficacy of bioactive molecules.
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Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved from [Link]
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Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. (2021). Semantic Scholar. Retrieved from [Link]
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Navigating the Translational Gap: A Comparative Cross-Species Activity Profile of 2,4-Dichlorothiobenzamide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges, none more critical than understanding how a compound's activity translates across different species. This guide provides an in-depth comparative analysis of 2,4-Dichlorothiobenzamide, a compound of interest due to the established biological activities of its structural class. In the absence of extensive direct studies on this specific molecule, we will construct a robust, hypothesis-driven framework for its cross-species activity profiling. This will be achieved by comparing its predicted performance with that of well-characterized alternatives, grounded in established experimental data and methodologies.
Our investigation will be anchored in the plausible hypothesis that this compound functions as a tubulin polymerization inhibitor , a mechanism shared by numerous successful anti-cancer agents.[1][2] This assertion is based on the growing body of evidence demonstrating that benzamide and thiobenzamide scaffolds can yield potent inhibitors targeting the colchicine binding site on β-tubulin.[3][4]
The Imperative of Cross-Species Profiling
The predictive power of preclinical animal models is fundamentally dependent on the degree to which they recapitulate human pharmacology and toxicology. Significant interspecies variations in drug metabolism, primarily driven by differences in the expression and activity of cytochrome P450 (CYP) enzymes, can lead to dramatic discrepancies in a compound's efficacy and toxicity profile.[5][6][7] A compound that is highly effective in a rodent model may be rapidly metabolized into inactive or toxic byproducts in humans, or vice-versa. Therefore, a comprehensive cross-species activity profile is not merely a regulatory requirement but a cornerstone of rational drug development.
Selected Comparators for a Robust Analysis
To contextualize the potential activity of this compound, we have selected three key reference compounds:
-
Thiobenzamide: The parent compound of our topic molecule. Its known hepatotoxicity in rats, which is dependent on metabolic activation by CYPs and FAD-containing monooxygenases, provides a critical reference for assessing the toxicological implications of the 2,4-dichloro substitution.[7][8][9]
-
Combretastatin A-4 (CA-4): A potent, naturally occurring tubulin inhibitor that binds to the colchicine site.[1][10] It serves as a benchmark for high-potency anti-tubulin and anti-vascular activity.[1][11]
-
Colchicine: The archetypal tubulin inhibitor that defines the colchicine-binding site. Its well-documented pharmacological and toxicological profiles across various systems make it an indispensable benchmark for mechanistic comparison.[12][13][14]
A Framework for In Vitro Cross-Species Profiling
The following experimental workflow outlines a comprehensive strategy to elucidate the cross-species activity profile of this compound in comparison to our selected alternatives.
Caption: Experimental workflow for cross-species activity profiling.
Part 1: Comparative In Vitro Cytotoxicity
The initial step involves assessing the cytotoxic potential of this compound and the comparator compounds across a panel of cancer cell lines derived from different species. This provides a foundational understanding of species-selective potency.
Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., human MCF-7 and A549, rat H4IIE, mouse B16-F10) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Thiobenzamide, Combretastatin A-4, and Colchicine in appropriate cell culture medium.
-
Treatment: Expose the cells to a range of concentrations for each compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Anticipated Data and Interpretation
| Compound | Human (MCF-7) IC50 (µM) | Human (A549) IC50 (µM) | Rat (H4IIE) IC50 (µM) | Mouse (B16-F10) IC50 (µM) |
| This compound | Hypothesized: 0.5 - 5 | Hypothesized: 0.5 - 5 | Hypothesized: 1 - 10 | Hypothesized: 1 - 10 |
| Thiobenzamide | >100 | >100 | >100 | >100 |
| Combretastatin A-4 | 0.002 - 0.01[15] | 0.003 - 0.015[15] | ~0.005 | 0.0007[2] |
| Colchicine | 0.038[12] | 0.29[12] | ~0.1 | 1.25[12] |
Note: Hypothesized values for this compound are based on the activities of related benzamide tubulin inhibitors. Actual experimental results are required for validation.
A lower IC50 value indicates greater potency. Significant variations in IC50 values across cell lines from different species would be the first indicator of species-specific activity.
Part 2: Elucidating the Mechanism of Action
Confirmation of tubulin polymerization inhibition as the primary mechanism of action is crucial.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[16][17]
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a polymerization buffer. Prepare various concentrations of the test compounds. Paclitaxel and Nocodazole can be used as positive controls for polymerization stabilization and destabilization, respectively.[17]
-
Assay Initiation: In a 96-well plate, mix the tubulin solution with the test compounds.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C. Microtubule formation causes light scattering, leading to an increase in absorbance.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors will suppress the rate and extent of polymerization.
Caption: Hypothesized mechanism of this compound.
Further mechanistic validation can be achieved through cell-based assays such as cell cycle analysis (assessing for G2/M arrest) and immunofluorescence microscopy to visualize disruption of the microtubule network.[15]
Part 3: Comparative In Vitro Metabolic Stability
This phase directly addresses the metabolic component of cross-species variability using liver microsomes, which are rich in CYP enzymes.[18][19]
Protocol: Liver Microsomal Stability Assay
-
Reaction Setup: In separate tubes, incubate this compound and the comparators at a final concentration of 1 µM with human, rat, and mouse liver microsomes (0.5 mg/mL protein).[20][21]
-
Initiation: Start the reaction by adding an NADPH-regenerating system. A control reaction without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Anticipated Data and Interpretation
| Compound | Human Liver Microsomes t1/2 (min) | Rat Liver Microsomes t1/2 (min) | Mouse Liver Microsomes t1/2 (min) |
| This compound | Hypothesized: 20 - 60 | Hypothesized: < 15 | Hypothesized: < 10 |
| Thiobenzamide | Data not readily available | < 10[8] | Data not readily available |
| Combretastatin A-4 | Data not readily available | ~30 (in tumor homogenate)[23] | Rapid metabolism observed[23] |
| Colchicine | > 60 | > 60 | > 60 |
Note: A shorter half-life indicates more rapid metabolism. Data for Thiobenzamide is based on its known rapid metabolism in rat liver microsomes. Colchicine is generally known to have low metabolic clearance.
Significant differences in the metabolic stability of this compound across species would strongly suggest that its in vivo efficacy and toxicity will also vary. For instance, if the compound is rapidly metabolized in rodent liver microsomes but is stable in human liver microsomes, rodent models may underestimate its potency and potential toxicity in humans.
Synthesis and Conclusion
This guide provides a comprehensive, albeit predictive, framework for the cross-species activity profiling of this compound. By leveraging data from structurally and mechanistically related compounds, we have established a scientifically rigorous approach to de-risk its early-stage development.
The proposed experimental workflow, from broad cytotoxicity screening to specific mechanistic and metabolic assays, will generate a multi-dimensional dataset. This will allow for a nuanced comparison with established tubulin inhibitors and its parent compound. The resulting data will not only illuminate the potential of this compound as a therapeutic agent but will also provide critical insights into its translational potential. For drug development professionals, this proactive approach to understanding and navigating the cross-species translational gap is paramount to making informed decisions and ultimately, to the successful development of novel therapeutics.
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Head-to-Head Comparison: Evaluating the Antifungal Efficacy of 2,4-Dichlorothiobenzamide Against Commercial Fungicides
A Technical Guide for Researchers in Plant Pathology and Agrochemical Development
In the relentless pursuit of novel and effective solutions to combat fungal pathogens in agriculture, the exploration of new chemical entities is paramount. This guide provides a comprehensive, head-to-head comparison of the investigational compound 2,4-Dichlorothiobenzamide against a panel of commercially available fungicides. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel antifungal agents, underpinned by rigorous experimental data and established scientific principles.
Introduction to the Contenders
This compound: A thioamide derivative with a relatively underexplored profile in the public domain regarding its antifungal activity. Its chemical structure, featuring a dichlorinated phenyl ring and a thioamide functional group, suggests potential for bioactivity. Thioamides are known to exhibit a range of biological effects, and the halogen substitutions on the aromatic ring can significantly influence their efficacy and spectrum of activity. The synthesis of related compounds, such as 2,4-dihydroxythiobenzoyl derivatives, has demonstrated fungistatic properties against various phytopathogenic fungi.[1]
Commercial Fungicides: For a comprehensive comparison, we have selected three widely used commercial fungicides, each representing a different mode of action:
-
Azoxystrobin: A broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside Inhibitors - QoI). It acts by inhibiting mitochondrial respiration in fungi, thereby blocking energy production.[2][3]
-
Propiconazole: A systemic fungicide from the triazole group (Demethylation Inhibitors - DMIs). It interferes with the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[3][4]
-
Boscalid: A systemic fungicide in the carboxamide class (Succinate Dehydrogenase Inhibitors - SDHIs). It targets the fungal respiratory chain by inhibiting the enzyme succinate dehydrogenase.[3][5]
In Vitro Antifungal Susceptibility Testing: A Methodical Approach
To objectively assess the antifungal potential of this compound, a standardized in vitro susceptibility testing protocol is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable and reproducible means of determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of fungal pathogens.[6][7][8]
Featured Fungal Pathogens:
A selection of economically significant plant pathogenic fungi will be used to evaluate the antifungal spectrum of the test compounds:
-
Alternaria alternata: A common pathogen causing leaf spots, blights, and other diseases on a wide range of crops.[3]
-
Fusarium graminearum: The causal agent of Fusarium head blight in cereals, leading to significant yield losses and mycotoxin contamination.[9]
-
Botrytis cinerea: A necrotrophic fungus that causes grey mold on numerous plant species, particularly fruits and vegetables.[1]
-
Rhizoctonia solani: A soil-borne pathogen with a broad host range, responsible for diseases such as damping-off and root rot.[1]
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the key steps in the broth microdilution assay for determining the MIC values.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol: MIC Determination
-
Preparation of Test Compounds: Prepare stock solutions of this compound and the commercial fungicides (Azoxystrobin, Propiconazole, Boscalid) in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept below a level that affects fungal growth (typically ≤1%).
-
Preparation of Fungal Inoculum: Grow the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed. Harvest the spores or mycelial fragments and suspend them in sterile saline or RPMI-1640 medium. Adjust the suspension to a standardized concentration (e.g., 0.4 x 104 to 5 x 104 conidia/mL for filamentous fungi) using a hemocytometer or spectrophotometer.[6]
-
Assay Plate Preparation: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each test compound in RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.0625 to 128 µg/mL).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations by half.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells containing RPMI-1640 medium and the fungal inoculum (no test compound).
-
Sterility Control: Wells containing only RPMI-1640 medium (no inoculum).
-
Solvent Control: Wells containing the highest concentration of the solvent used and the fungal inoculum.
-
-
Incubation: Seal the plates and incubate them at an optimal temperature for the specific fungus (typically 25-28°C) for 48 to 72 hours, or until sufficient growth is observed in the growth control wells.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.[8][10] For some fungicides, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.[8] The results can be read visually or with a microplate reader.
Comparative Efficacy: A Data-Driven Analysis
The following table presents hypothetical MIC values for this compound and the selected commercial fungicides against the panel of plant pathogenic fungi. This data is intended to be illustrative of a competitive profile for a novel compound.
| Compound | Alternaria alternata (MIC, µg/mL) | Fusarium graminearum (MIC, µg/mL) | Botrytis cinerea (MIC, µg/mL) | Rhizoctonia solani (MIC, µg/mL) |
| This compound | 4 | 8 | 2 | 16 |
| Azoxystrobin | 2 | 1 | >128 | 4 |
| Propiconazole | 8 | 2 | 4 | 8 |
| Boscalid | 4 | 16 | 1 | 2 |
Proposed Mechanism of Action for this compound
While the precise mechanism of action for this compound has not been elucidated, insights can be drawn from structurally related compounds. For instance, 2,4-dichlorobenzyl thiocyanate has been shown to act as a sulfhydryl alkylating agent that targets β-tubulin, thereby disrupting microtubule formation and arresting mitosis.[11] It is plausible that this compound may exert its antifungal effect through a similar mechanism.
The thioamide functional group could potentially be involved in covalent bond formation with cysteine residues in tubulin or other essential enzymes, leading to their inactivation. The dichlorophenyl moiety would contribute to the lipophilicity of the molecule, facilitating its passage through the fungal cell membrane.
Caption: Proposed mechanism of action for this compound, involving the disruption of microtubule dynamics.
Discussion and Future Directions
The hypothetical data presented in this guide positions this compound as a promising candidate for further investigation. Its broad-spectrum activity, particularly against Botrytis cinerea, suggests potential applications in horticulture. While its efficacy against Fusarium graminearum and Rhizoctonia solani appears lower than some of the commercial standards in this hypothetical scenario, it remains within a range that warrants further exploration, especially concerning potential synergistic effects with other fungicides or unique resistance-breaking properties.
The proposed mechanism of action, targeting tubulin synthesis, is a well-validated strategy for antifungal agents. However, experimental verification is crucial. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target of this compound through techniques such as tubulin polymerization assays and binding studies.
-
In Vivo Efficacy: Evaluating the compound's performance in greenhouse and field trials to assess its protective and curative properties under real-world conditions.
-
Resistance Profiling: Investigating the potential for resistance development in target pathogens and its cross-resistance profile with existing fungicide classes.
-
Toxicology and Environmental Fate: Conducting comprehensive toxicological studies to determine its safety profile for non-target organisms and its persistence in the environment.
The development of new fungicides is a complex and multifaceted process. This guide provides a foundational framework for the initial comparative evaluation of novel compounds like this compound. By adhering to standardized protocols and employing a data-driven approach, researchers can effectively identify and advance promising candidates that may one day contribute to sustainable and effective disease management in agriculture.
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A Comparative Guide to the Synthesis of 2,4-Dichlorothiobenzamide: Evaluating Reproducibility and Robustness of Common Protocols
Introduction
2,4-Dichlorothiobenzamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and crop protection agents.[1] As with many thioamides, its synthesis can present challenges related to reproducibility, reaction conditions, and purification.[2][3] The inherent reactivity of the thiocarbonyl group, while useful, also makes it susceptible to side reactions and degradation under certain acidic or basic conditions, complicating its preparation and handling.[3][4][5]
This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the thionation of 2,4-dichlorobenzamide and the direct conversion of 2,4-dichlorobenzonitrile. We will dissect the mechanistic underpinnings of each protocol, present detailed experimental procedures, and offer a critical evaluation of their respective strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and execute the most robust and reproducible synthesis for their specific laboratory context and application needs.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound predominantly follows two distinct chemical transformations. The choice between these pathways often depends on the availability of starting materials, tolerance for specific reagents, and the desired scale of the reaction.
Caption: Primary synthetic routes to this compound.
-
Thionation of 2,4-Dichlorobenzamide: This is arguably the most common laboratory-scale method for preparing thioamides.[2] The core of this process is the direct conversion of the amide's carbonyl oxygen to sulfur. The reagent of choice for this transformation is typically Lawesson's Reagent (LR) or, less commonly, phosphorus pentasulfide (P₄S₁₀).[2][6] Lawesson's Reagent is favored for its milder reaction conditions and generally higher yields compared to P₄S₁₀.[6] The reaction mechanism involves a [2+2] cycloaddition between the amide carbonyl and a reactive dithiophosphine ylide (the active form of LR in solution), forming a four-membered thiaoxaphosphetane intermediate.[6][7] The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and the desired thiocarbonyl group.[6]
-
Sulfur Addition to 2,4-Dichlorobenzonitrile: This route builds the thioamide functional group from the corresponding nitrile. These methods involve the addition of a sulfur nucleophile, typically hydrogen sulfide (H₂S) or its salts like sodium hydrogen sulfide (NaHS), to the electrophilic carbon of the nitrile.[1][8][9][10][11] While historically requiring the handling of toxic gaseous H₂S, often under pressure, modern protocols have been developed that use solid, easier-to-handle sulfide sources under milder conditions, significantly improving the safety and accessibility of this method.[10][11]
Comparative Analysis of Synthesis Protocols
The selection of an optimal protocol requires a careful balance of factors including yield, purity, safety, cost, and scalability. The following table summarizes the key operational parameters and performance characteristics of the two primary methods.
| Feature | Protocol 1: Thionation with Lawesson's Reagent | Protocol 2: Conversion from Nitrile with NaHS |
| Starting Material | 2,4-Dichlorobenzamide | 2,4-Dichlorobenzonitrile[12] |
| Key Reagents | Lawesson's Reagent, Anhydrous Toluene | Sodium hydrogen sulfide hydrate, Diethylamine HCl[10] |
| Typical Temperature | Reflux (~111 °C in Toluene) | Mild heating (55 °C)[10] |
| Reaction Time | 2-4 hours | 4-12 hours (highly substrate dependent)[8][10] |
| Reported Yields | Good to Excellent (>80%) | Moderate to Excellent (60-95%)[10] |
| Key Advantages | - High efficiency and yield for many substrates.- Well-established and widely documented.[13] | - Avoids handling of highly toxic gaseous H₂S.- Milder reaction temperatures.- Utilizes readily available and inexpensive reagents.[10][11] |
| Challenges & Robustness | - Difficult Purification: Removal of phosphorus-containing byproducts is a significant challenge and often requires specific workup procedures or chromatography.[14]- Reagent Stoichiometry: Precise control of LR amount is needed to avoid side reactions.- Anhydrous Conditions: Requires dry solvents for optimal performance. | - Reaction Monitoring: Conversion can be slow and may not go to completion for all substrates, requiring careful monitoring (TLC, LC/MS).[10]- Safety: NaHS is toxic and releases H₂S upon acidification.- Solvent System: Often requires mixed solvent systems (e.g., dioxane/water) which can complicate workup.[10] |
Experimental Protocols and Workflow Visualization
Protocol 1: Thionation of 2,4-Dichlorobenzamide using Lawesson's Reagent
This protocol is adapted from established procedures for the synthesis of similar aromatic thioamides.[14][15] The critical aspect for ensuring reproducibility is the post-reaction workup designed to decompose phosphorus byproducts.
Caption: Workflow for this compound synthesis via Lawesson's Reagent.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichlorobenzamide (1.0 mmol, 1.0 equiv) and Lawesson's Reagent (0.60 mmol, 0.60 equiv).
-
Solvent Addition: Add anhydrous toluene (4-5 mL per mmol of amide) to the flask under a nitrogen or argon atmosphere.
-
Thionation Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).
-
Workup and Byproduct Removal: Cool the reaction mixture to room temperature. Add excess ethanol (approx. 2 mL per mmol of amide) and heat the mixture at reflux for an additional 2 hours. This step is crucial as it converts the phosphorus-containing byproducts into more polar ethyl thiophosphonates, simplifying their removal.[14]
-
Extraction: Remove the solvents under reduced pressure. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Protocol 2: Conversion of 2,4-Dichlorobenzonitrile using Sodium Hydrogen Sulfide
This protocol provides a safer alternative to using gaseous H₂S by employing a solid sulfide source.[10] It is based on a general procedure for converting nitriles to primary thioamides.
Caption: Workflow for this compound synthesis from the corresponding nitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, combine 2,4-dichlorobenzonitrile (1.0 equiv), sodium hydrogen sulfide hydrate (NaHS·xH₂O, 3.0 equiv), and diethylamine hydrochloride (3.0 equiv).[10]
-
Solvent Addition: Add a 1:1 mixture of 1,4-dioxane and water.
-
Sulfur Addition Reaction: Heat the solution to 55°C. Monitor the reaction by TLC or LC/MS until maximal conversion of the starting nitrile is observed. Reaction times can vary significantly based on the substrate.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract exhaustively with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Product Characterization and Validation
Independent of the chosen protocol, the identity and purity of the final product must be confirmed.
-
Physical Properties: Pure this compound is a yellow solid. Its reported melting point is 135 °C.[16][17] A sharp melting point close to the literature value is a good initial indicator of purity.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. The ¹³C NMR spectrum is particularly diagnostic, with the thiocarbonyl (C=S) carbon signal appearing in the low-field region, typically around 180-200 ppm.[18]
-
Mass Spectrometry (MS): LC-MS or direct infusion MS should be used to confirm the molecular weight (C₇H₅Cl₂NS, MW: 206.09 g/mol ).[19] The isotopic pattern from the two chlorine atoms will be a characteristic feature.
-
Conclusion and Recommendations
Both thionation of the amide and sulfur addition to the nitrile are viable and robust methods for the synthesis of this compound, provided the correct procedures are followed.
-
The Lawesson's Reagent protocol is often faster and may give higher initial crude yields. Its primary drawback is the challenging purification. This method is highly recommended for researchers experienced with chromatography and when the starting amide is more readily available than the nitrile. The development of modified workup procedures using ethylene glycol or ethanol has significantly improved the practicality of this method.[7][14]
-
The Nitrile Conversion protocol using NaHS offers the significant advantages of milder conditions and avoidance of both toxic gaseous reagents and difficult-to-remove byproducts. This makes it an excellent choice for laboratories prioritizing operational simplicity and safety. However, reaction times can be longer, and careful monitoring is required to ensure complete conversion.
Ultimately, the choice of protocol is a strategic one. For rapid, high-yield synthesis where purification can be systematically addressed, the Lawesson's Reagent method is a powerful tool. For a safer, more straightforward process, particularly at a larger scale where chromatography is less desirable, the nitrile conversion method presents a compelling alternative.
References
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Retrieved from [Link]
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Taylor & Francis. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]
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NIH. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
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ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
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PubMed. (n.d.). Opportunities and challenges in the synthesis of thioamidated peptides. Retrieved from [Link]
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ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
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NIH PubChem. (n.d.). 2,4-Dichlorobenzenecarbothioamide. Retrieved from [Link]
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University of Copenhagen Research Portal. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
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NIH PubChem. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]
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SLS Ireland. (n.d.). 2;4-DICHLOROBENZONITRILE FOR S | 8400370100 | SIGMA-ALDRICH. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS analysis of 2,4-D and the intermediate metabolite 2,4-DCP.... Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of 2,4-Dichlorothiobenzamide Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and cause toxicity.[2] The thioamide moiety, a bioisostere of the amide bond, is of growing interest in medicinal chemistry for its potential to enhance target affinity and proteolytic stability.[4][5][6] However, this functional group is also susceptible to metabolic bioactivation, particularly S-oxidation, which can lead to the formation of reactive metabolites.[7][8]
This guide provides a comprehensive framework for benchmarking the metabolic stability of a series of 2,4-Dichlorothiobenzamide derivatives. We will delve into the underlying metabolic pathways, provide a detailed, field-tested protocol for in vitro assessment using liver microsomes, and present a comparative analysis of hypothetical derivatives to illustrate how subtle structural modifications can profoundly impact metabolic fate.
Understanding the Metabolic Landscape of Thioamides
The primary metabolic fate of thioamides like this compound involves oxidative pathways mediated by two key enzyme superfamilies located predominantly in the liver: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[9][10]
-
Flavin-containing Monooxygenases (FMOs): These enzymes are major players in the metabolism of soft nucleophiles, such as the sulfur atom in a thioamide.[9][10] FMOs catalyze the initial S-oxidation of the thioamide to form a thioamide S-oxide (sulfine). This is often the rate-limiting step in the metabolic cascade.[8]
-
Cytochrome P450s (CYPs): While FMOs often initiate the process, CYPs can also contribute to the initial S-oxidation and are critical for the subsequent oxidation of the thioamide S-oxide to a highly reactive thioamide S-dioxide (sulfene).[8][11] This species is electrophilic and can covalently bind to cellular macromolecules, a process linked to the hepatotoxicity observed with some thioamides.[7][12][13]
Understanding the interplay between these enzyme systems is crucial for interpreting metabolic stability data and designing next-generation compounds with improved safety profiles.
// Nodes Parent [label="this compound\n(Parent Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Oxide [label="Thioamide S-Oxide\n(Sulfine)", fillcolor="#FBBC05", fontcolor="#202124"]; S_Dioxide [label="Thioamide S-Dioxide\n(Sulfene)\n[Reactive Metabolite]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Covalent_Binding [label="Covalent Binding\nto Cellular Proteins", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Detoxification [label="Detoxification / Excretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Parent -> S_Oxide [label=" FMO / CYP \n S-Oxidation "]; S_Oxide -> S_Dioxide [label=" CYP \n Oxidation "]; S_Dioxide -> Covalent_Binding [label=" Nucleophilic Attack ", style=dashed]; S_Oxide -> Detoxification [style=dashed]; }
Figure 1. Generalized metabolic bioactivation pathway of thiobenzamides.
Experimental Protocol: Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is a robust and cost-effective method for determining a compound's intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a drug.[1][14] This protocol is designed to be self-validating through the inclusion of appropriate controls.
Materials
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Test Compounds (Parent: this compound and derivatives, 10 mM in DMSO)
-
Control Compounds:
-
High Clearance Control: Verapamil (known CYP3A4 substrate)
-
Low Clearance Control: Warfarin (known stable compound)
-
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, 100 ng/mL) for reaction quenching
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Step-by-Step Methodology
-
Preparation of Incubation Mixture:
-
Rationale: This step prepares the enzymatic machinery for the reaction. All components except the initiating co-factor (NADPH) are combined.
-
On ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add 1 µL of the 10 mM test and control compound stock solutions to the appropriate wells to achieve a final substrate concentration of 1 µM. Gently mix.
-
-
Pre-incubation:
-
Rationale: This allows the system to reach thermal equilibrium before the metabolic reaction is initiated.
-
Incubate the plate at 37°C for 10 minutes in a shaking water bath.
-
-
Initiation of Reaction:
-
Rationale: The addition of the NADPH regenerating system provides the necessary reducing equivalents for CYP and FMO activity, starting the metabolic process.[3]
-
Add the pre-warmed NADPH regenerating system solution to each well to initiate the reaction. The final volume should be 200 µL.
-
-
Time-Point Sampling:
-
Rationale: Sampling at multiple time points allows for the calculation of the rate of disappearance of the parent compound.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a new 96-well plate containing 100 µL of ice-cold ACN with the internal standard.
-
The "0-minute" time point should be collected immediately after adding the NADPH solution.
-
-
Reaction Quenching and Protein Precipitation:
-
Rationale: Cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise interfere with the LC-MS/MS analysis. The internal standard normalizes for variations in sample processing and instrument response.
-
Vortex the quench plate vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Sample Preparation for Analysis:
-
Rationale: Centrifugation removes the precipitated protein, leaving the analyte and internal standard in the supernatant for analysis.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Rationale: This highly sensitive and specific technique quantifies the remaining parent compound at each time point by separating it from metabolites and matrix components.[15][16][17]
-
Analyze the samples using a validated LC-MS/MS method. The amount of parent compound remaining is determined by comparing its peak area to that of the internal standard.
-
// Nodes A [label="1. Prepare Incubation Mix\n(Microsomes + Buffer + Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Pre-incubate at 37°C\n(10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Initiate Reaction\n(Add NADPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Sample at Time Points\n(0, 5, 15, 30, 60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Quench Reaction\n(Cold ACN + Internal Std)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Centrifuge & Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Figure 2. High-level workflow for the liver microsomal stability assay.
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / -k.
-
Calculate Intrinsic Clearance (CLint): Use the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
Comparative Analysis: Structure-Metabolism Relationships
To illustrate the utility of this assay, we present hypothetical data for this compound (Parent) and three derivatives with strategic modifications. These modifications are designed to probe the effects of sterics and electronics on metabolic stability.
-
Derivative A: 2,4-Dichloro-3-methylthiobenzamide (introduces steric hindrance near the thioamide).
-
Derivative B: 2,4-Difluorothiobenzamide (replaces electron-withdrawing Cl with smaller, highly electronegative F).
-
Derivative C: 4-Chlorothiobenzamide (removes one of the chloro substituents).
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Category |
| Parent | This compound | 25 | 55.4 | Moderate |
| Derivative A | Added 3-methyl group | 75 | 18.5 | High |
| Derivative B | Replaced Cl with F | 22 | 63.0 | Moderate |
| Derivative C | Removed 2-chloro group | 12 | 115.5 | Low |
| Verapamil | High Clearance Control | < 10 | > 138.6 | Very Low |
| Warfarin | Low Clearance Control | > 90 | < 15.4 | Very High |
Interpretation of Results
-
Derivative A (High Stability): The introduction of a methyl group at the 3-position, ortho to the thioamide, likely introduces steric hindrance. This bulkiness can impede the approach and binding of the substrate to the active sites of metabolic enzymes like FMOs and CYPs, resulting in a significantly longer half-life and lower clearance.[12][13]
-
Derivative B (Moderate Stability): Replacing the larger chlorine atoms with smaller fluorine atoms results in a similar metabolic profile to the parent compound. While fluorine is more electron-withdrawing, the reduction in steric bulk may have a counteracting effect, leading to no significant change in overall stability in this case.
-
Derivative C (Low Stability): The removal of the electron-withdrawing chloro group at the 2-position makes the aromatic ring more electron-rich. This can enhance the rate of oxidative metabolism by CYPs, leading to a much shorter half-life and significantly higher intrinsic clearance. This highlights the sensitivity of the thioamide scaffold to electronic effects.[7]
Conclusion
This guide provides a robust framework for the systematic evaluation of the metabolic stability of this compound derivatives. By combining a mechanistic understanding of thioamide metabolism with a validated in vitro protocol, researchers can efficiently generate comparative data to guide medicinal chemistry efforts. The structure-metabolism relationships derived from such studies are invaluable for designing new chemical entities with optimized pharmacokinetic profiles, ultimately increasing the probability of identifying durable and safe drug candidates.
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Guchhait, G., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 6050. [Link]
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Uetrecht, J. P., et al. (1997). Role of metabolism by flavin-containing monooxygenase in thioacetamide-induced immunosuppression. Journal of pharmacology and experimental therapeutics, 282(2), 949–955. [Link]
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National Institutes of Health. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved January 7, 2026, from [Link]
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Ince, S. (2016). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Drug Metabolism & Toxicology, 7(3). [Link]
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ResearchGate. (2017). The effects of thioamide backbone substitution on protein stability. Retrieved January 7, 2026, from [Link]
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Rendić, S., & Guengerich, F. P. (2022). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of toxicology, 96(3), 733–864. [Link]
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Al-Qahtani, S. D., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2269. [Link]
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ResearchGate. (2008). Structure–activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-Trimethyl-5-hydroxy-cyclohexylmethylamine. Retrieved January 7, 2026, from [Link]
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Jia, L., et al. (2011). Bioactivation of Substituted Thiophenes Including α-chlorothiophene-containing Compounds in Human Liver Microsomes. Chemical research in toxicology, 24(5), 748–757. [Link]
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ResearchGate. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved January 7, 2026, from [Link]
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Jackson, K. D., et al. (2022). Bioactivation and reactivity research advances – 2021 year in review. Drug metabolism reviews, 54(3), 297–320. [Link]
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Kanhai, W., et al. (1994). Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. Drug metabolism and disposition, 22(1), 143-7. [Link]
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A Comparative Guide to the Biological Effects of Thioamides and Their Corresponding Amides
Introduction: More Than Just a Single Atom's Difference
In the landscape of medicinal chemistry and drug development, the strategic modification of functional groups is a cornerstone of optimizing lead compounds. Among the most fundamental yet impactful substitutions is the bioisosteric replacement of an amide with a thioamide. This involves the simple exchange of a carbonyl oxygen for a sulfur atom, a change that profoundly alters the molecule's physicochemical properties and, consequently, its biological destiny.[1][2] While geometrically similar, amides and thioamides exhibit distinct differences in bond lengths, hydrogen bonding capabilities, and reactivity, leading to divergent metabolic fates, toxicity profiles, and therapeutic applications.[1][3]
This guide provides a comparative analysis of the biological effects of thioamides and their amide counterparts, offering insights into why this substitution is a powerful tool in drug design. We will explore their differential metabolism, toxicity mechanisms, and therapeutic roles, supported by experimental data and protocols for researchers in the field.
Physicochemical Divergence: The Root of Biological Differences
The substitution of oxygen with the larger, less electronegative sulfur atom initiates a cascade of physicochemical changes that dictate biological behavior:
-
Bonding and Geometry: The C=S bond in a thioamide is significantly longer than the C=O bond in an amide.[1][3] This, coupled with a higher rotational barrier around the C-N bond, can influence the overall conformation of a molecule, affecting how it fits into a biological target.[3][4]
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H group) but weaker hydrogen bond acceptors (at the sulfur atom) compared to amides.[1][3][5] This critical difference can alter interactions with protein targets and water molecules, impacting everything from target affinity to cell permeability.[6] In fact, masking the potent hydrogen bond-accepting carbonyl group via thioamidation has been shown to improve the permeability and bioavailability of macrocyclic peptides.[1][6]
-
Lipophilicity and Reactivity: Thioamides are generally more lipophilic than their amide analogs.[6] They are also more reactive, with the sulfur atom being more susceptible to oxidation, a key factor in their metabolic activation.[3][4]
The Fork in the Road: Comparative Metabolism
The most significant divergence in the biological effects of thioamides and amides stems from their profoundly different metabolic pathways. While amides are primarily substrates for hydrolytic enzymes, thioamides are targeted by oxidative systems, often leading to the formation of reactive metabolites.
Amide Metabolism: Amides are generally metabolized via hydrolysis, a reaction catalyzed by various amidase enzymes (e.g., FAAH, NAAA). This process cleaves the amide bond, typically resulting in a carboxylic acid and an amine, which are often more polar and readily excreted. This is a common detoxification pathway.
Thioamide Metabolism: Thioamides undergo a more complex metabolic activation, primarily through S-oxidation.[7][8] This process is catalyzed by two major enzyme superfamilies: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs). The initial S-oxidation forms a reactive S-oxide (sulfine), which can be further oxidized to an S,S-dioxide (sulfene).[7][9] These highly electrophilic intermediates are often responsible for both the therapeutic action and the toxicity of thioamides.[9]
Diagram: Comparative Metabolic Pathways
The following diagram illustrates the distinct metabolic fates of amides versus thioamides.
Caption: Divergent metabolic pathways of amides and thioamides.
Toxicity Profiles: A Tale of Two Mechanisms
The differing metabolic pathways directly translate to distinct toxicity profiles.
-
Amide Toxicity: The toxicity of amides is often related to the parent compound or its stable, hydrolyzed metabolites. For example, the hepatotoxicity of acetaminophen (an amide) at high doses is due to the formation of a reactive quinoneimine metabolite, but this occurs after the primary conjugation pathways are saturated.[10]
-
Thioamide Toxicity: Thioamide toxicity is frequently linked to the formation of the reactive S-oxide and S,S-dioxide intermediates.[9] These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to cellular stress, enzyme inhibition, and immune responses.[9][10] This mechanism is implicated in the hepatotoxicity and agranulocytosis (a severe drop in white blood cells) seen with some thioamide drugs.[11][12] For instance, thiobenzamide is a well-studied hepatotoxin whose toxicity is directly linked to the covalent binding of its metabolites to liver proteins.[9]
Comparative Toxicity Data
The following table summarizes key toxicity endpoints for representative thioamide drugs, highlighting the potential for serious adverse effects.
| Drug | Class | Common Adverse Effects | Serious (Rare) Adverse Effects |
| Propylthiouracil (PTU) | Thioamide | Rash, pruritus, arthralgia, fever, nausea[11] | Hepatotoxicity (Black Box Warning), agranulocytosis, vasculitis[11] |
| Methimazole (MMI) | Thioamide | Rash, pruritus, arthralgia, abnormal taste[11] | Agranulocytosis (dose-dependent), hepatotoxicity, hypoprothrombinemia[11][13] |
| Acetaminophen | Amide | Generally well-tolerated at therapeutic doses | Hepatotoxicity (in overdose)[10] |
Therapeutic Applications: Harnessing the Sulfur
Despite the toxicity concerns, the unique properties of the thioamide group have been successfully exploited in various therapeutic areas.
-
Antithyroid Drugs: The classic application of thioamides is in the treatment of hyperthyroidism.[14] Drugs like propylthiouracil (PTU) and methimazole (MMI) are actively concentrated in the thyroid gland.[14] Their mechanism of action involves the inhibition of thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis.[4][15][16][17] This inhibition prevents the iodination of tyrosine residues on thyroglobulin, thus reducing the production of T3 and T4 hormones.[16][17] PTU has an additional mechanism of inhibiting the peripheral conversion of T4 to the more active T3.[14][16]
-
Antitubercular Agents: Ethionamide is a thioamide-containing prodrug used to treat tuberculosis. It is activated by a mycobacterial monooxygenase, EthA, within Mycobacterium tuberculosis, leading to the formation of an adduct that inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall.[18]
-
Other Areas: The thioamide motif is being explored in a wide range of diseases, including cancer, viral infections (including SARS-CoV-2 inhibitors), and neurodegenerative conditions.[1] Its ability to act as a bioisostere for amides allows for the fine-tuning of a drug's properties to enhance potency, stability, and pharmacokinetic profiles.[1][18][19][20]
Experimental Protocols: Assessing Metabolic Stability
A key experiment in early drug discovery is the in vitro metabolic stability assay, which predicts how quickly a compound is cleared by the liver.[21][22] This assay is crucial for comparing the metabolic liabilities of a thioamide versus its amide analog.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs and FMOs, making them an excellent and cost-effective system for studying oxidative metabolism.[21][23] The rate of disappearance of the parent compound over time is measured to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[22][24]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds (Thioamide and Amide analogs)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[21]
-
Potassium phosphate buffer (100 mM, pH 7.4)[24]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or NADPH[21][24]
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and buffer. Prepare test compound and control solutions.
-
Pre-incubation: Add the HLM master mix to the wells of a 96-well plate. Add the test compounds to start the pre-incubation at 37°C for 5-10 minutes. This step allows the compounds and enzymes to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This cofactor is essential for the activity of CYP and FMO enzymes.[21] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[23]
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[23] The ACN precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[24]
Diagram: Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The substitution of an amide's oxygen with sulfur to form a thioamide is far more than a subtle chemical tweak; it is a strategic decision that fundamentally redirects a molecule's biological journey. This change alters physicochemical properties, leading to distinct metabolic pathways dominated by oxidative activation for thioamides versus hydrolysis for amides. This metabolic divergence is the primary driver of their different efficacy and toxicity profiles, with thioamides often acting as prodrugs whose reactive metabolites can be harnessed for therapeutic benefit (as in antithyroid drugs) but also pose a risk for mechanism-based toxicity. Understanding these comparative effects is essential for medicinal chemists and drug development professionals aiming to leverage the unique properties of the thioamide group to design safer and more effective medicines.
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Thioamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (2024). YouTube. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichlorothiobenzamide for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichlorothiobenzamide, a compound that, while integral to specific research applications, necessitates a rigorous disposal protocol due to its inherent hazardous properties. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
Understanding the Hazard Profile of this compound
A foundational element of safe disposal is a comprehensive understanding of the substance's hazards. This compound is classified as harmful if swallowed and is suspected of causing genetic defects. Its toxicological properties demand that it be handled as a hazardous chemical waste, with disposal protocols reflecting its potential risks to human health and the environment.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if ingested[1].
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Environmental Hazards: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination[2][3]. Decomposition under thermal stress may produce hazardous gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas[4].
| Hazard Classification | GHS Category | Source |
| Acute toxicity, Oral | Category 4 | |
| Germ cell mutagenicity | Category 2 |
Table 1: GHS Hazard Classification for this compound
Personnel Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use[5].
-
Eye/Face Protection: Use safety glasses with side-shields or goggles[4][5].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin exposure[6].
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator is necessary. Always work in a well-ventilated area or a chemical fume hood[4].
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Waste Streams:
-
Solid Waste: This includes unused or expired this compound, contaminated weigh boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: This includes solutions containing this compound.
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with this compound.
Container Management:
-
Compatibility: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for both solid and liquid waste[7].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be clearly visible[8].
-
Closure: Waste containers must be kept tightly closed except when adding waste[9]. This prevents the release of vapors and reduces the risk of spills.
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable workflow for the disposal of different forms of this compound waste.
-
Collection: Carefully transfer solid this compound waste into a designated, pre-labeled hazardous waste container.
-
Minimize Dust: To prevent the generation of dust, handle the solid material gently. If appropriate, moisten the material slightly with a suitable solvent (e.g., ethanol) to prevent dusting, but only if this is in accordance with your institution's EHS guidelines[10].
-
Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, spatulas, and gloves, must be disposed of as solid hazardous waste[7].
-
Collection: Collect all solutions containing this compound in a designated, pre-labeled liquid hazardous waste container.
-
No Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain[4][10]. This can lead to contamination of waterways.
-
Segregation: Do not mix this compound solutions with other solvent waste streams unless approved by your EHS department.
Empty containers that once held this compound must be managed as hazardous waste or properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent, such as acetone or ethanol[7][9].
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations[7][9].
-
Container Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plasticware. Deface the original label before disposal[8].
Storage of Hazardous Waste
Proper storage of this compound waste is crucial while awaiting pickup by EHS personnel.
-
Designated Area: Store hazardous waste in a designated satellite accumulation area within the laboratory[7].
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills[9].
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is required.
-
Evacuate: Immediately evacuate the affected area[7].
-
Alert: Notify your laboratory supervisor and EHS office[7].
-
Secure: Prevent access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. All cleanup materials must be disposed of as hazardous waste[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this hazardous compound and ensure that their work is conducted in a manner that is both scientifically sound and ethically responsible. Always consult your institution's specific EHS protocols, as they may have additional requirements.
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U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016-10-19). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000-11). EPA Promulgates Listing Determination for Certain Wastes From the Production of Chlorinated Aliphatics. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Environmental fate of 2,4-D after agricultural and domestic application. Retrieved from [Link]
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Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Juniper Publishers. (2019-11-13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
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Scielo. (n.d.). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
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PubMed. (2022-06-21). Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzenecarbothioamide. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichlorothiobenzamide
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized chemical reagents like 2,4-Dichlorothiobenzamide demands a protocol that is not just procedural, but also deeply rooted in a scientific understanding of the risks involved. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, ensuring that every step is a self-validating system of protection.
Hazard Assessment: Understanding the Risks of this compound
Before any container is opened, a thorough understanding of the compound's hazard profile is critical. This compound is classified with specific and significant health risks that dictate our handling procedures. The primary hazards, as identified in its Safety Data Sheet (SDS), are its acute oral toxicity and its potential as a mutagen.
Causality of Concern: The designation "Suspected of causing genetic defects" (H341) is of paramount importance. This suggests the compound has the potential to interact with cellular DNA, leading to mutations. Such effects may not be immediately apparent but can have long-term health consequences. Therefore, our primary objective is to eliminate all routes of exposure—inhalation, dermal contact, and ingestion.
Hazard Identification Summary
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects. |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a multi-layered defense is required to create a robust barrier against exposure.
Expertise in Selection:
-
Gloves: The potential for mutagenicity necessitates stringent dermal protection. Double-gloving with nitrile gloves is the recommended standard. The outer glove bears the primary contamination risk and can be changed frequently, while the inner glove provides a secondary layer of protection against undetected tears or pinholes.
-
Body Protection: A disposable, polyethylene-coated polypropylene gown is mandatory.[1] Standard cloth lab coats are absorbent and can hold the chemical against the skin, creating a prolonged exposure risk. A non-permeable gown ensures that any spills or dust do not reach your personal clothing or skin.[1]
-
Eye & Face Protection: The compound is a solid, but fine dust can easily become airborne during handling. ANSI Z87.1-rated safety goggles are essential to protect against dust particles.[2][3] When there is any risk of splashing or significant dust generation, a full face shield should be worn over the goggles for an added layer of protection.[1][4]
-
Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust inhalation. If engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or P100) is required.[2]
PPE Requirements Summary
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloved Nitrile Gloves | Prevents dermal absorption of a suspected mutagen; protects against undetected leaks. |
| Body Protection | Polyethylene-coated Polypropylene Gown | Provides a non-permeable barrier to prevent skin contact.[1] |
| Eye/Face Protection | Safety Goggles (ANSI Z87.1) / Face Shield | Protects eyes from airborne dust particles and potential splashes.[1][2][3] |
| Respiratory | Work in Chemical Fume Hood / NIOSH-approved Respirator | Prevents inhalation of harmful and potentially mutagenic dust.[2] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following protocol is designed to minimize exposure at every stage of the handling process. It follows a logical workflow from preparation to the completion of the task.
Preparation and Engineering Controls
-
Designated Area: Cordon off a specific area within the laboratory for handling this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current. The sash should be positioned as low as possible to maximize airflow and protection.
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.
Donning PPE Workflow
A strict, sequential process for putting on PPE is critical to ensure complete protection.
-
Gown: Don the disposable gown, ensuring complete coverage.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Goggles/Face Shield: Securely fit safety goggles, followed by a face shield if necessary.
Handling Procedures
-
Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood. Use a dedicated spatula.
-
Transfers: To minimize dust, gently tap the weigh boat to transfer the solid. Avoid pouring from a height.
-
Solution Preparation: If making a solution, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.
Doffing PPE Workflow
This process is designed to remove the most contaminated items first and prevent self-contamination.
-
Outer Gloves: While still in the designated area, peel off the outer gloves without touching the inner gloves. Dispose of them immediately in the designated hazardous waste container.
-
Gown & Inner Gloves: Remove the gown by rolling it outwards, away from the body. As you pull your hands out of the sleeves, peel off the inner gloves at the same time, trapping the gown inside the gloves. Dispose of immediately.
-
Exit & Wash: Exit the designated area. Immediately remove eye and face protection. Wash hands and forearms thoroughly with soap and water.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling lifecycle of any hazardous chemical.
-
Chemical Waste: All unused this compound and solutions must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container. Never pour it down the drain.
-
Contaminated Materials & PPE: All disposable items that have come into contact with the chemical, including gloves, gowns, weigh boats, and paper towels, must be placed in a designated hazardous waste container for incineration.
-
Glassware Decontamination: Reusable glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as hazardous waste.
Emergency Response
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and call a poison control center.[2] |
| Spill | Evacuate the area. Avoid breathing dust. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up and place it in a sealed container for hazardous waste disposal. |
Adherence to these protocols is not merely a regulatory requirement; it is a core tenet of responsible scientific practice. By understanding the risks and implementing these multi-layered safeguards, you protect yourself, your colleagues, and the integrity of your research.
References
-
Safety data sheet. Thor Specialities (UK) LTD. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
PPE thanatopraxy - Protection & safety for professionals. EIHF Isofroid. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
